molecular formula C8H13N3O B1432548 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine CAS No. 1216165-35-3

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine

Cat. No.: B1432548
CAS No.: 1216165-35-3
M. Wt: 167.21 g/mol
InChI Key: WFVIVFUPBWZTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C8H13N3O and its molecular weight is 167.21 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(oxan-2-yl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVIVFUPBWZTNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216165-35-3
Record name 1-(oxan-2-yl)-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine: Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, synthesis, and applications of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine. This compound is a key synthetic intermediate, particularly in the field of medicinal chemistry, where the pyrazole scaffold is a prevalent motif in a multitude of biologically active molecules. The tetrahydropyranyl (THP) group serves as a crucial protecting group for the pyrazole nitrogen, enabling selective functionalization at other positions of the heterocyclic core. This guide will delve into the structural features, reactivity, and synthetic protocols related to this compound, offering valuable insights for researchers engaged in drug discovery and organic synthesis.

Introduction: The Strategic Importance of Protected Pyrazoles in Synthesis

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The synthesis of complex molecules bearing a pyrazole core often necessitates a strategic approach to control regioselectivity during functionalization. This is where protecting groups play a pivotal role.

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine features a tetrahydropyranyl (THP) group attached to one of the pyrazole nitrogens. The THP group is a widely used protecting group for alcohols and N-H functionalities in heterocyclic compounds.[3] Its primary function in this molecule is to block the N1 position of the pyrazole ring, thereby directing subsequent electrophilic substitutions or coupling reactions to other positions, most notably the carbon atoms of the ring or the amino group at the C4 position.[3] This strategic protection allows for the synthesis of diverse pyrazole derivatives that would be otherwise difficult to access.

Physicochemical and Structural Properties

While extensive experimental data for 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine is not widely published, its fundamental properties can be summarized based on its structure and data from chemical suppliers.

Table 1: Physicochemical Properties of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine

PropertyValueSource
Molecular Formula C₈H₁₃N₃O[3]
Molecular Weight 167.21 g/mol [3]
CAS Number 898555-33-8-
Appearance Predicted to be a solid at room temperature.[3]
Solubility Predicted to be soluble in polar organic solvents.[3]
Melting Point Not reported in the literature.[3]
Stability Moderately stable; sensitive to strong acids which can cleave the THP group.[3]

Structural Features:

The molecule's reactivity and utility are dictated by its key structural components:

  • Pyrazole Ring: An aromatic heterocycle that can participate in various chemical transformations.

  • 4-Amino Group: A nucleophilic site that serves as a handle for further derivatization through reactions like amide bond formation, sulfonylation, and reductive amination.[3]

  • Tetrahydropyranyl (THP) Protecting Group: An acid-labile protecting group that ensures regiochemical control during synthesis. The linkage to the pyrazole nitrogen creates a chiral center at the anomeric carbon of the THP ring, meaning the compound exists as a racemic mixture of diastereomers unless a chiral synthesis is employed.

Caption: Chemical structure of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine.

Synthesis and Purification

3.1. General Synthetic Protocol: THP Protection of 4-Aminopyrazole

The most common method for the introduction of a THP group is the acid-catalyzed reaction of the N-H bond with 3,4-dihydro-2H-pyran (DHP).

Synthesis_Workflow Reactants 4-Aminopyrazole + 3,4-Dihydro-2H-pyran (DHP) Reaction Acid Catalyst (e.g., p-TsOH, PPTS) Dichloromethane (DCM) Room Temperature Reactants->Reaction 1. Workup Aqueous Workup (e.g., NaHCO₃ wash) Reaction->Workup 2. Purification Column Chromatography (Silica Gel) Workup->Purification 3. Product 1-(Tetrahydro-2H-pyran-2-yl)- 1H-pyrazol-4-amine Purification->Product 4.

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-aminopyrazole in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is added a catalytic amount of an acid catalyst. Common catalysts include p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS). PPTS is a milder catalyst often preferred for acid-sensitive substrates.

  • Addition of DHP: 3,4-Dihydro-2H-pyran (DHP) (typically 1.1 to 1.5 equivalents) is added to the mixture, often at 0 °C to control the initial exothermic reaction, and then the reaction is allowed to warm to room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, the reaction is quenched with a mild aqueous base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine.

Spectroscopic Characterization (Predicted)

Although experimental spectra for 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine are not available in the cited literature, the expected features in ¹H NMR, ¹³C NMR, and IR spectroscopy can be predicted based on its structure.

¹H NMR:

  • Pyrazole Protons: Two singlets or doublets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the C3-H and C5-H protons.

  • THP Protons: A complex set of multiplets in the aliphatic region. The anomeric proton (O-CH-N) would appear as a distinct signal, likely a doublet of doublets, around δ 5.0-5.5 ppm. The remaining methylene protons of the THP ring would be observed between δ 1.5-4.0 ppm.

  • Amino Protons: A broad singlet corresponding to the NH₂ protons, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR:

  • Pyrazole Carbons: Signals for the three carbon atoms of the pyrazole ring.

  • THP Carbons: Five signals corresponding to the carbons of the tetrahydropyran ring, with the anomeric carbon appearing in the range of δ 80-90 ppm.

IR Spectroscopy:

  • N-H Stretch: Two bands in the region of 3200-3400 cm⁻¹ characteristic of a primary amine.

  • C-H Stretch: Signals just below 3000 cm⁻¹ for the sp³ C-H bonds of the THP ring and potentially above 3000 cm⁻¹ for the sp² C-H bonds of the pyrazole ring.

  • C=C and C=N Stretch: Absorptions in the 1400-1600 cm⁻¹ region corresponding to the pyrazole ring stretching vibrations.

  • C-O Stretch: A strong band around 1050-1150 cm⁻¹ for the C-O-C ether linkage in the THP ring.

Reactivity and Synthetic Applications

The chemical reactivity of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine is centered around the nucleophilic amino group and the acid-labile THP protecting group.

5.1. Reactions of the 4-Amino Group

The primary amino group at the C4 position is a versatile functional handle for a variety of transformations, allowing for the construction of more complex molecules.[3]

  • Amide Formation: Reaction with acyl chlorides or carboxylic acids (in the presence of a coupling agent) yields the corresponding amides.

  • Sulfonamide Synthesis: Treatment with sulfonyl chlorides provides sulfonamides.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction (e.g., with NaBH₃CN or H₂/Pd) leads to secondary or tertiary amines.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates affords ureas and thioureas, respectively.

5.2. Deprotection of the THP Group

The THP group is readily removed under acidic conditions to regenerate the N-H of the pyrazole ring. This is a crucial step in multi-step syntheses once the desired modifications at other positions are complete.

General Deprotection Protocol:

  • Acidic Treatment: The THP-protected pyrazole is dissolved in a protic solvent such as methanol or ethanol.

  • Catalyst Addition: A catalytic amount of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), is added.

  • Reaction: The mixture is typically stirred at room temperature until deprotection is complete, as monitored by TLC or LC-MS.

  • Workup: The reaction is neutralized with a base, and the product is extracted and purified.

Deprotection_Scheme THP_Pyrazole 1-(Tetrahydro-2H-pyran-2-yl)- 1H-pyrazol-4-amine Deprotected_Pyrazole 4-Aminopyrazole THP_Pyrazole->Deprotected_Pyrazole H⁺ (e.g., HCl, TFA) MeOH or EtOH

Sources

A Technical Guide to the Spectral Characterization of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the expected spectral data for the synthetic intermediate, 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine. As a key building block in medicinal chemistry, rigorous structural confirmation is paramount.[1] This document moves beyond a simple data summary to offer an in-depth interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. By grounding the analysis in the principles of spectroscopy and referencing data from analogous structures, this guide serves as a practical resource for researchers, chemists, and quality control professionals in the field of drug development. We will explore the causality behind experimental choices and provide self-validating protocols to ensure data integrity.

Introduction to the Target Molecule

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine (Molecular Formula: C₈H₁₃N₃O, Molecular Weight: 167.21 g/mol ) is a heterocyclic compound of significant interest in synthetic chemistry.[1] Its structure is composed of a pyrazole ring, which is a common scaffold in pharmacologically active compounds, substituted with a primary amine at the C4 position and a tetrahydropyran (THP) group at the N1 position. The THP group serves as a common protecting group for the pyrazole NH, enabling selective functionalization at other sites, while the C4-amine provides a versatile handle for building more complex molecular architectures.[1]

Accurate and unambiguous characterization of this intermediate is a critical step in any synthetic workflow to ensure the identity and purity of the material before its use in subsequent reactions. This guide outlines the expected spectroscopic signature of the molecule.

Molecular Structure and Spectroscopic Overview

To effectively interpret the spectral data, it is essential to first understand the chemical environment of each atom within the molecule. The structure below is numbered to facilitate the assignment of spectroscopic signals discussed in the following sections.

Caption: Molecular structure of the target compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Principles

¹H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. It operates on the principle that protons in different electronic environments will resonate at different frequencies when placed in a strong magnetic field. The resulting spectrum provides three key pieces of information:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, moving their signal downfield (higher ppm), while electron-donating groups shield them, moving the signal upfield (lower ppm).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): The n+1 rule dictates that a signal for a proton (or group of equivalent protons) will be split into n+1 peaks by n neighboring, non-equivalent protons.

Experimental Protocol: ¹H NMR Acquisition

A self-validating protocol ensures reproducibility and data quality. The choice of solvent and internal standard is critical.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

      • Scientist's Note: CDCl₃ is a common choice, but if hydrogen bonding from the NH₂ group causes significant peak broadening, DMSO-d₆ is an excellent alternative as it can resolve these exchangeable protons more clearly.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for field stability.

    • Shim the magnetic field to achieve maximum homogeneity. An ideal shim will result in a sharp, symmetrical solvent peak.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and analyze the multiplicities.

Predicted Data Analysis and Interpretation

While a definitive experimental spectrum is not publicly available, we can predict the ¹H NMR spectrum with high confidence by analyzing data from structurally similar compounds, such as 4-substituted 1-(THP)-pyrazoles.[2]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)IntegrationMultiplicityAssignmentRationale
~ 7.41HSinglet (s)C5-HPyrazole protons typically appear between 7.0-8.0 ppm. The electron-donating NH₂ group at C4 will shield the adjacent C5-H and C3-H protons.
~ 7.31HSinglet (s)C3-HSimilar to C5-H, this proton is on the pyrazole ring and influenced by the amine group.
~ 5.2 - 5.41HDoublet of doublets (dd)C2'-HThis is the anomeric proton of the THP ring, attached to both an oxygen and a nitrogen. It is highly deshielded and split by the two C3' protons.
~ 3.9 - 4.11HMultiplet (m)C6'-H (axial)One of the two protons on the carbon adjacent to the THP oxygen.
~ 3.6 - 3.71HMultiplet (m)C6'-H (equatorial)The other C6' proton, in a different spatial orientation.
~ 3.5 (broad)2HSinglet (s, broad)N-H₂Amine protons are often broad due to quadrupole effects and chemical exchange. Their chemical shift can vary with concentration and solvent.
~ 1.5 - 2.16HMultiplet (m)C3', C4', C5' - H₂These are the aliphatic methylene protons of the THP ring, which overlap in a complex multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Principles

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. As the ¹³C isotope has a low natural abundance (~1.1%), proton decoupling is typically used to enhance the signal. This results in a spectrum where each unique carbon atom appears as a single sharp line. The chemical shift of a carbon is highly sensitive to its hybridization and the electronegativity of attached atoms.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is often beneficial due to the lower sensitivity of the ¹³C nucleus.

  • Instrument Setup: Lock and shim the spectrometer as described for ¹H NMR.

  • Data Acquisition:

    • Select a proton-decoupled ¹³C experiment.

    • A greater number of scans (e.g., 128 to 1024) is required.

    • Process the data similarly to the ¹H spectrum. The residual solvent peak (e.g., CDCl₃ at 77.16 ppm) is typically used for calibration.

Predicted Data Analysis and Interpretation

The predicted chemical shifts are based on established values for pyrazole and THP rings.[2][3]

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 138C4This carbon is directly attached to the nitrogen of the amine group, resulting in a significant downfield shift.
~ 135C5Aromatic carbon of the pyrazole ring.
~ 126C3Aromatic carbon of the pyrazole ring.
~ 88C2'The anomeric carbon, attached to two heteroatoms (O and N), is significantly deshielded.
~ 68C6'The carbon adjacent to the THP ring oxygen.
~ 30C3'Aliphatic carbon of the THP ring.
~ 25C5'Aliphatic carbon of the THP ring.
~ 22C4'Aliphatic carbon of the THP ring.

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this molecule, Electrospray Ionization (ESI) is an ideal technique. ESI is a soft ionization method that typically generates the protonated molecular ion [M+H]⁺, allowing for straightforward determination of the molecular weight. Further fragmentation can provide structural information.

Experimental Protocol: ESI-MS Acquisition

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Output A Dissolve sample in Methanol/Water (1:1) ~1 mg/mL B Infuse into ESI source via syringe pump A->B C Apply high voltage to create charged droplets B->C D Solvent evaporation leads to ion formation [M+H]+ C->D E Analyze ions in mass analyzer (e.g., TOF) D->E F Generate Mass Spectrum (Intensity vs. m/z) E->F

Caption: Experimental workflow for ESI-MS analysis.

Data Analysis and Interpretation

The primary goal is to confirm the molecular weight of the compound.

  • Molecular Ion Peak: With a molecular weight of 167.21 g/mol , the primary ion expected in positive ion mode ESI-MS is the protonated molecule [M+H]⁺ at m/z ≈ 168.2 .

  • Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur. A likely fragmentation pathway involves the loss of the THP group. The THP cation itself has a mass of 85.1 g/mol . A significant fragment may appear at m/z ≈ 84.1 , corresponding to the remaining 4-aminopyrazole fragment [M - THP + H]⁺.

Infrared (IR) Spectroscopy

Theoretical Principles

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for identifying their presence.

Experimental Protocol: ATR-IR Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Instrument Setup: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract signals from atmospheric CO₂ and H₂O.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

Predicted Data Analysis and Interpretation

The IR spectrum will be dominated by features from the amine and the heterocyclic rings.

Table 3: Predicted IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupRationale
3450 - 3300N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)A characteristic two-pronged peak for primary amines.[4]
3100 - 3000C-H Stretch (sp²)Aromatic C-H (Pyrazole)Stretching of the C-H bonds on the pyrazole ring.
2950 - 2850C-H Stretch (sp³)Aliphatic C-H (THP)Stretching of the C-H bonds on the tetrahydropyran ring.[4]
~ 1620N-H Bend (Scissoring)Primary Amine (-NH₂)Bending vibration of the H-N-H group.
~ 1580C=N, C=C StretchPyrazole RingRing stretching vibrations characteristic of aromatic and heteroaromatic systems.
1100 - 1050C-O-C StretchEther (THP)A strong, characteristic absorption for the ether linkage within the THP ring.

Summary and Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine. By combining the detailed connectivity information from ¹H and ¹³C NMR, molecular weight confirmation from Mass Spectrometry, and functional group identification from IR spectroscopy, a researcher can establish the identity, purity, and structural integrity of this valuable synthetic intermediate with a high degree of confidence. The provided protocols and predictive interpretations serve as a reliable reference for guiding experimental work and data analysis in any synthetic chemistry setting.

References

  • The Royal Society of Chemistry, "Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic," RSC Publishing. Available: [Link]

  • PubChem, "1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole," National Center for Biotechnology Information. Available: [Link]

  • PubChem, "(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanol," National Center for Biotechnology Information. Available: [Link]

  • J&K Scientific, "1-(Tetrahydro-2H-pyran-4-yl)-1h-pyrazol-4-amine," J&K Scientific LLC. Available: [Link]

  • Oakwood Chemical, "1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-amine," Oakwood Chemical. Available: [Link]

  • Springer, "Combination of 1H and 13C NMR Spectroscopy," SpringerLink. Available: [Link]

  • ResearchGate, "1H and 13C NMR study of perdeuterated pyrazoles," ResearchGate. Available: [Link]

  • PubChem, "4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole," National Center for Biotechnology Information. Available: [Link]

  • NIST, "1H-Pyrazole," NIST Chemistry WebBook. Available: [Link]

  • MDPI, "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles," MDPI. Available: [Link]

  • Illinois State University, "Infrared Spectroscopy," Department of Chemistry. Available: [Link]

Sources

A Guide to the Structural Elucidation of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine, a key heterocyclic building block in medicinal chemistry and drug development. The strategic use of the tetrahydropyran (THP) group as a protecting element for the pyrazole nitrogen is common in multi-step syntheses, making unambiguous structural verification essential.[1][2] This document offers an in-depth analysis of the expected ¹H and ¹³C NMR spectra, supplemented by a discussion of two-dimensional (2D) NMR techniques—COSY, HSQC, and HMBC—that are indispensable for complete and accurate resonance assignment. We will explore the causality behind spectral patterns, from chemical shifts influenced by electronic effects to coupling constants revealing molecular topology. This guide is intended for researchers, chemists, and analytical scientists who require a robust methodology for the characterization of N-protected pyrazole derivatives.

Introduction: The Structural Context

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine is comprised of two distinct, yet interconnected, chemical moieties: a 4-aminopyrazole core and a tetrahydropyran (THP) protecting group attached to the N1 position of the pyrazole ring. The pyrazole ring is a fundamental scaffold in many pharmacologically active compounds, while the THP group provides a stable yet readily cleavable means of protecting the pyrazole N-H during synthetic transformations.[1][3]

The primary challenge in the NMR analysis of this molecule is the unambiguous assignment of all proton and carbon signals, particularly in confirming the connectivity between the THP and pyrazole rings and differentiating the isomeric positions of the pyrazole core. A multi-faceted approach combining 1D and 2D NMR experiments is not just beneficial but necessary for a self-validating and trustworthy structural elucidation.

Analysis of One-Dimensional (1D) NMR Spectra

The interpretation of 1D NMR spectra is the foundational step in structural analysis. By examining the chemical shifts, integration, and multiplicity of the signals, we can assign protons and carbons to their respective chemical environments.

¹H NMR Spectroscopy: A Proton-by-Proton Examination

The ¹H NMR spectrum can be logically divided into three regions: the aromatic/heteroaromatic region (pyrazole protons), the acetal region (anomeric proton of the THP ring), and the aliphatic region (remaining THP and amine protons).

  • Pyrazole Protons (H3 & H5): The pyrazole ring gives rise to two signals in the aromatic region.

    • H5: This proton is adjacent to the nitrogen atom bearing the THP group. Its signal is expected to be a sharp singlet. Based on analogous structures like 4-bromo-1-(THP)-1H-pyrazole, where H5 appears around δ 7.48 ppm, the strong electron-donating effect of the C4-amino group will shield this proton, shifting it upfield.[4] A predicted chemical shift is in the range of δ 7.2 – 7.4 ppm .

    • H3: This proton is adjacent to the second nitrogen and is also expected to be a sharp singlet. In the same 4-bromo analog, H3 appears at δ 7.61 ppm.[4] The influence of the C4-amino group will also shift this proton upfield, to a predicted range of δ 7.4 – 7.6 ppm .

  • Amine Protons (NH₂): The two protons of the C4-amino group typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.[5] Its chemical shift is highly dependent on solvent, concentration, and temperature, but can be expected in the range of δ 3.5 – 4.5 ppm . This signal will disappear upon shaking the sample with a drop of D₂O, a key diagnostic test.

  • Tetrahydropyran (THP) Protons:

    • Anomeric Proton (H2'): This is the most downfield of the THP protons, as it is bonded to a carbon (C2') that is attached to two electronegative atoms (the ring oxygen and the pyrazole nitrogen). This unique environment results in a characteristic signal around δ 5.2 – 5.4 ppm .[4] It typically appears as a doublet of doublets (dd) due to coupling with the two non-equivalent protons at the C3' position.

    • Methylene Protons Adjacent to Oxygen (H6'): The two protons on C6' are diastereotopic and are shifted downfield by the adjacent ring oxygen. They are expected to appear as a multiplet in the range of δ 3.6 – 4.1 ppm .[4][6]

    • Remaining Methylene Protons (H3', H4', H5'): The remaining six protons of the THP ring produce a complex series of overlapping multiplets in the upfield aliphatic region, typically between δ 1.5 – 2.2 ppm .[4][6] Their specific assignment is often impossible without 2D NMR techniques.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule.

  • Pyrazole Carbons (C3, C4, C5):

    • C4: The carbon atom bearing the amino group is significantly shielded and is expected to appear in the range of δ 115 – 125 ppm .

    • C3 & C5: These carbons will appear further downfield. Based on data from related substituted pyrazoles, C3 is typically slightly more deshielded than C5.[4][7] Predicted chemical shifts are δ 135 – 140 ppm for C3 and δ 125 – 130 ppm for C5 .

  • Tetrahydropyran (THP) Carbons (C2', C3', C4', C5', C6'):

    • Anomeric Carbon (C2'): The acetal carbon is the most downfield of the THP signals, appearing around δ 87 – 89 ppm .[4]

    • Methylene Carbon Adjacent to Oxygen (C6'): This carbon is also deshielded by the adjacent oxygen and is found around δ 67 – 69 ppm .[4]

    • Remaining Methylene Carbons (C3', C4', C5'): These aliphatic carbons appear in the upfield region, typically in the range of δ 20 – 32 ppm .[4]

Advanced Two-Dimensional (2D) NMR for Unambiguous Assignment

While 1D NMR provides a strong foundation, 2D NMR experiments are essential to create a self-validating system of assignments, confirming connectivity and resolving ambiguities from signal overlap.

Experimental Protocols

A standardized approach to data acquisition ensures reproducibility and accuracy.

Sample Preparation & Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, as it can influence chemical shifts.[8]

  • Instrumentation: Record all spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 300 K).[9]

  • 1D Spectra: Acquire standard ¹H and proton-decoupled ¹³C spectra.

  • 2D Spectra: Acquire gCOSY, gHSQC, and gHMBC experiments using standard pulse programs. Optimize the HMBC experiment for an expected long-range coupling constant of 8 Hz to observe typical ²JCH and ³JCH correlations.[5]

COSY: Mapping ¹H-¹H Connectivity

The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For this molecule, its primary utility is to map out the entire spin system of the THP ring, confirming the sequence of methylene groups. A cross-peak between two proton signals indicates that they are spin-coupled.

Figure 1. Expected COSY correlations within the THP ring.
HSQC: Correlating Protons to Directly Attached Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment is one of the most powerful for assigning carbon signals. It generates a cross-peak for every proton that is directly bonded to a carbon atom, effectively pairing the ¹H and ¹³C assignments. This experiment allows for the definitive assignment of all protonated carbons (CH, CH₂, CH₃) by correlating the already assigned proton signals to their corresponding carbon signals.

HMBC: Bridging the Moieties and Finalizing the Structure

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final and most critical piece of the puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This experiment provides the unequivocal evidence for the connection between the pyrazole and THP rings.

Key Expected HMBC Correlations:

  • The Ring-Joining Correlation: A cross-peak between the anomeric proton H2' of the THP ring and carbon C5 of the pyrazole ring. This ³JCH correlation is definitive proof that the THP group is attached to the N1 position.

  • Intra-Ring Correlations:

    • Pyrazole proton H3 will show correlations to C4 and C5.

    • Pyrazole proton H5 will show correlations to C4 and C3.

    • THP proton H2' will show correlations to C3' and C6'.

G cluster_pyrazole Pyrazole Moiety cluster_thp THP Moiety H3 H3 C4 C4 H3->C4 ²J C5 C5 H3->C5 ³J H5 H5 C3 C3 H5->C3 ³J H5->C4 ²J H2_prime H2' H2_prime->C5 ³J (Key Correlation) C3_prime C3' H2_prime->C3_prime ²J C6_prime C6' H2_prime->C6_prime ³J via Oxygen

Figure 2. Key HMBC correlations for structural confirmation.

Summary of NMR Data

The following tables summarize the predicted chemical shift assignments for 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine based on analysis of structurally related compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Label Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Notes
H3 7.4 – 7.6 s - Pyrazole proton
H5 7.2 – 7.4 s - Pyrazole proton
H2' 5.2 – 5.4 dd J ≈ 9, 2.5 Anomeric proton of THP
NH₂ 3.5 – 4.5 br s - D₂O exchangeable
H6' 3.6 – 4.1 m - THP protons adjacent to O

| H3',H4',H5' | 1.5 – 2.2 | m | - | Remaining THP protons |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Label Predicted δ (ppm) Notes
C3 135 – 140 Pyrazole carbon
C5 125 – 130 Pyrazole carbon
C4 115 – 125 Pyrazole carbon bearing NH₂
C2' 87 – 89 Anomeric carbon of THP
C6' 67 – 69 THP carbon adjacent to O

| C3',C4',C5'| 20 – 32 | Remaining THP carbons |

Conclusion

The structural elucidation of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine is a clear example of the power of a systematic and multi-technique NMR approach. While 1D ¹H and ¹³C spectra provide initial assignments, they are insufficient for complete and unambiguous characterization. The application of 2D NMR experiments, particularly COSY for mapping proton networks and HMBC for identifying long-range heteronuclear connectivities, is essential. The key ³JCH correlation between the anomeric proton H2' and the pyrazole carbon C5 serves as the definitive, self-validating piece of evidence confirming the molecular architecture. This comprehensive analytical workflow provides researchers with a high degree of confidence in the identity and purity of their synthesized materials, a cornerstone of scientific integrity in drug discovery and development.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Retrieved from [Link]

  • National Institutes of Health (PMC). (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Retrieved from [Link]

  • RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]

  • National Institutes of Health (PMC). (2007). Structure Elucidation of a Pyrazolo[5][10]pyran Derivative by NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health (PMC). (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]

Sources

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine infrared spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine

Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key building block, its structural verification is paramount. This document offers a detailed theoretical prediction of its vibrational spectrum, grounded in the fundamental principles of IR spectroscopy. It outlines a robust experimental protocol for acquiring a high-fidelity spectrum and presents a systematic approach to its interpretation. This guide is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for the structural elucidation and quality control of complex organic molecules.

Introduction

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine (C₈H₁₃N₃O) is a bifunctional molecule featuring a pyrazole-based aromatic system and a saturated tetrahydropyran (THP) protecting group.[1][2] The 4-amino-pyrazole moiety is a common pharmacophore in drug discovery, while the THP group serves as a standard protecting group for the pyrazole nitrogen, allowing for selective functionalization at other positions.[1]

Given its role as a critical synthetic intermediate, unambiguous structural confirmation is essential.[1] Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose. By probing the vibrational frequencies of a molecule's covalent bonds, an IR spectrum furnishes a unique "molecular fingerprint," allowing for the confirmation of functional groups and overall structure.[3] This guide explains the theoretical basis for the IR spectrum of this specific molecule, details a validated experimental workflow, and provides insights into spectral interpretation.

Molecular Structure and Fundamental Vibrational Modes

The chemical structure of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine dictates its infrared spectrum. The molecule can be dissected into three primary components, each with its own set of characteristic vibrational modes: the primary aromatic amine, the pyrazole ring, and the saturated tetrahydropyran (THP) ring.

Caption: Molecular structure of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine.

  • Primary Aromatic Amine (-NH₂):

    • N-H Stretching: As a primary amine, two distinct stretching vibrations are expected: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency. For aromatic amines, these typically appear in the 3500-3300 cm⁻¹ range.[4][5] The presence of intermolecular hydrogen bonding will likely cause these bands to be broad.[6]

    • N-H Bending (Scissoring): A strong absorption is anticipated in the 1650-1550 cm⁻¹ region due to the in-plane scissoring motion of the NH₂ group.[4]

    • N-H Wagging: A broad, out-of-plane wagging band can appear between 910-665 cm⁻¹.[7]

  • Pyrazole Ring (Aromatic Heterocycle):

    • =C-H Stretching: The stretching of C-H bonds on the aromatic pyrazole ring will produce weak to medium bands at frequencies above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[8][9]

    • C=C and C=N Ring Stretching: The pyrazole ring will exhibit multiple stretching vibrations. These absorptions are expected in the 1600-1400 cm⁻¹ range, characteristic of aromatic systems.[8][10]

    • C-H Bending: In-plane and out-of-plane bending vibrations of the ring's C-H bonds will generate bands in the fingerprint region (< 1500 cm⁻¹). Specifically, out-of-plane (oop) bending can produce strong bands between 900-675 cm⁻¹.[8][11]

  • Tetrahydropyran (THP) Ring (Saturated Ether):

    • -C-H Stretching: The sp³-hybridized C-H bonds of the THP ring will give rise to strong stretching absorptions just below 3000 cm⁻¹, typically in the 3000-2850 cm⁻¹ range.[11][12]

    • -CH₂- Bending (Scissoring): These vibrations are expected around 1470-1450 cm⁻¹.[12]

    • C-O-C Stretching: The most characteristic vibration for the THP moiety is the strong, asymmetric C-O-C (ether) stretch, which is expected to appear in the 1300-1000 cm⁻¹ region.[7] This is often one of the most intense peaks in the fingerprint region.

Predicted Infrared Spectrum: A Detailed Analysis

Synthesizing the contributions of each functional group allows for a detailed prediction of the complete IR spectrum. The spectrum can be logically divided into the diagnostic region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected IntensityNotes
3500 - 3300N-H Asymmetric & Symmetric StretchingPrimary Aromatic AmineMedium, BroadTwo distinct peaks may be visible. Broadness indicates hydrogen bonding.[4][5]
3100 - 3000=C-H StretchingPyrazole RingWeak to MediumConfirms the presence of aromatic C-H bonds.[8][9]
3000 - 2850-C-H Stretching (sp³)Tetrahydropyran RingStrongMultiple sharp peaks confirming the saturated aliphatic structure.[11][12]
1650 - 1550N-H Bending (Scissoring)Primary AmineStrongA key indicator for the primary amine group.[4]
1600 - 1400C=C and C=N Ring StretchingPyrazole RingMedium to StrongA series of bands confirming the aromatic heterocyclic core.[8][10]
1470 - 1450-CH₂- Bending (Scissoring)Tetrahydropyran RingMediumOverlaps with pyrazole ring stretches.[12]
1350 - 1000C-N and C-O-C StretchingEntire MoleculeStrongThis complex region contains strong C-N stretches and the very strong C-O-C ether stretch.[4][7]
900 - 650C-H Out-of-Plane (oop) Bending & N-H WaggingPyrazole Ring & AmineMedium to StrongProvides structural information about ring substitution. The N-H wag is typically broad.[4][8]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To obtain a reliable spectrum that can be confidently matched against theoretical predictions, a systematic experimental approach is crucial. This protocol is designed to be self-validating by minimizing artifacts and ensuring data integrity.

Sample Preparation

Since 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine is expected to be a solid at room temperature[1], the potassium bromide (KBr) pellet method is recommended for its clarity and lack of interfering solvent peaks.

  • Drying: Gently dry both the sample and spectroscopy-grade KBr in an oven at ~110°C for 2-4 hours and store in a desiccator to remove residual water, which shows a very broad O-H absorption around 3400 cm⁻¹.

  • Grinding: Add ~1-2 mg of the sample to ~100-200 mg of dry KBr in an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. Inadequate grinding leads to scattering of the IR beam and a poor-quality spectrum.

  • Pressing: Transfer the powder to a pellet-pressing die. Apply pressure under a vacuum (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Inspection: The resulting pellet should be clear and free of cracks or cloudiness to ensure optimal light transmission.

Instrumentation and Data Acquisition

A modern Fourier Transform Infrared (FTIR) spectrometer is standard.

  • Background Scan: Place the empty sample holder in the spectrometer and acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is critical to subtract the spectral contributions of atmospheric CO₂ (~2350 cm⁻¹) and water vapor.

  • Sample Scan: Mount the KBr pellet in the sample holder. Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample scan against the background to produce the final transmittance or absorbance spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis Dry Dry Sample & KBr Grind Grind Mixture Dry->Grind Press Press Pellet Grind->Press Background Acquire Background Spectrum Press->Background Place in Spectrometer Sample Acquire Sample Spectrum Background->Sample Process Process & Baseline Correct Sample->Process Interpret Interpret Spectrum Process->Interpret

Caption: Standard experimental workflow for FTIR analysis of a solid sample.

Interpreting the Spectrum: A Self-Validating Approach

Interpreting the acquired spectrum involves correlating the observed absorption bands with the predicted vibrational modes.

  • Step 1: High-Frequency Region (4000-2500 cm⁻¹): Immediately look for the key stretching vibrations. The presence of broad bands between 3500-3300 cm⁻¹ confirms the N-H group. Strong peaks just below 3000 cm⁻¹ and weaker ones just above 3000 cm⁻¹ validate the presence of both aliphatic (THP) and aromatic (pyrazole) C-H bonds, respectively. The absence of a strong, broad O-H band centered around 3400 cm⁻¹ helps confirm the sample is dry and not a hydrated form.

  • Step 2: Double-Bond Region (1700-1500 cm⁻¹): A strong peak between 1650-1550 cm⁻¹ is a primary confirmation of the -NH₂ group (bending). The series of peaks from ~1600-1400 cm⁻¹ validates the pyrazole ring structure. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ is a crucial check for purity, indicating no starting material from certain synthetic routes or oxidative degradation is present.[13]

  • Step 3: Fingerprint Region (<1500 cm⁻¹): This region is complex but highly diagnostic. The most intense peak here should be the C-O-C stretch of the ether, located between 1300-1000 cm⁻¹. The combination of this peak with the various C-N stretches and C-H bending vibrations creates a unique pattern that serves as the ultimate fingerprint for 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine. Comparing this region to a known reference spectrum is the gold standard for identity confirmation.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine. A thorough understanding of the molecule's constituent functional groups—the primary amine, the pyrazole ring, and the tetrahydropyran ring—allows for a precise prediction of its IR spectrum. The presence of characteristic N-H, aromatic C-H, aliphatic C-H, C=N/C=C, and C-O-C vibrational bands, and the absence of impurity-related signals, provides a robust and self-validating method for confirming the identity, purity, and structural integrity of this important synthetic intermediate. Following a rigorous experimental protocol ensures the acquisition of a high-fidelity spectrum, enabling confident analysis for research and quality control purposes.

References

  • Infrared Spectrometry. 4

  • IR Spectroscopy Tutorial: Aromatics. 8

  • 11.5: Infrared Spectra of Some Common Functional Groups. 11

  • Interpreting Infrared Spectra. 3

  • Video: IR Frequency Region: X–H Stretching. 5

  • 6.3 IR Spectrum and Characteristic Absorption Bands. 13

  • Table of Characteristic IR Absorptions. 9

  • 6.3: IR Spectrum and Characteristic Absorption Bands. 10

  • 1.7: Infrared Spectra of Some Common Functional Groups. 12

  • A vibrational assignment for pyrazole. 14

  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine. 1

  • 1-(oxan-2-yl)-1H-pyrazol-4-amine. 2

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. 15

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... 16

  • Maxima of the N H stretching absorption bands observed by FT-IR.... 6

  • IR Chart. 7

Sources

The Strategic Role of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine in Kinase Inhibitor Discovery: A Mechanistic and Application-Focused Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine, a key heterocyclic building block in modern drug discovery. While direct biological activity of this compound is not extensively documented, its strategic importance lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. We will dissect the core structural features that make this molecule a valuable scaffold, explore the overarching mechanism of action of the pyrazole-based kinase inhibitors it helps create, and provide validated experimental protocols for elucidating the mechanisms of its more complex derivatives. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research and development endeavors.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The pyrazole nucleus and its fused derivatives, such as pyrazolopyrimidines, have emerged as privileged scaffolds in the design of kinase inhibitors.[2][3] This is largely due to their ability to act as bioisosteres of adenine, the purine base of ATP, allowing them to effectively compete for the ATP-binding site on kinases.[3]

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine serves as a crucial starting material in the synthesis of these advanced kinase inhibitors.[4][5] Its unique structural features, including a protected pyrazole nitrogen and a reactive primary amine, provide medicinal chemists with the necessary handles to elaborate the core structure and achieve desired potency and selectivity against specific kinase targets.[4]

Structural and Chemical Properties of the Intermediate

The utility of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine as a synthetic intermediate stems from its distinct chemical properties.[4]

PropertyValueSignificance in Synthesis
Molecular FormulaC₈H₁₃N₃OProvides the core pyrazole and protective THP groups.
Molecular Weight~167.21 g/mol A relatively small and versatile building block.
Key Functional GroupsPrimary amine (-NH₂), Tetrahydropyran (THP) protecting groupThe amine at the C4 position is a key site for derivatization, while the THP group at the N1 position prevents unwanted side reactions at the pyrazole nitrogen, allowing for selective functionalization at other positions.[4]
Hydrogen BondingHydrogen bond donor (NH₂) and acceptor sites (pyrazole N, tetrahydropyran O)These features are crucial for potential interactions with biological targets in the final compounds.[4]

The tetrahydropyran (THP) group is a common acid-labile protecting group. Its presence allows for selective reactions at the C4-amino group, such as amide bond formation, sulfonylation, or reductive amination.[4] Subsequent removal of the THP group under acidic conditions can then allow for further modification at the pyrazole nitrogen if desired.[4]

The Overarching Mechanism of Action: Competitive ATP Inhibition

Derivatives of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine predominantly function as ATP-competitive kinase inhibitors. The general mechanism involves the pyrazole-containing scaffold binding to the ATP-binding pocket of a target kinase, thereby preventing the phosphorylation of substrate proteins and interrupting downstream signaling pathways.

Kinase_Inhibition_Pathway cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrazole Derivative ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Inhibitor Pyrazole-based Inhibitor Inactive_Kinase Inactive Kinase Inhibitor->Inactive_Kinase Binds to Active Site No_Phosphorylation No Phosphorylation Blocked_Signaling Blocked Downstream Signaling No_Phosphorylation->Blocked_Signaling ATP_blocked ATP ATP_blocked->Inactive_Kinase Binding Blocked

Figure 1: Generalized mechanism of ATP-competitive kinase inhibition by pyrazole-based compounds.

The specificity of these inhibitors for different kinases is achieved through modifications to the core pyrazole scaffold, which can exploit subtle differences in the shape and amino acid composition of the ATP-binding pockets across the kinome.

Therapeutic Applications of Pyrazole-Based Kinase Inhibitors

The versatility of the pyrazole scaffold has led to the development of inhibitors targeting a wide range of kinases implicated in various diseases.

Target Kinase FamilyTherapeutic AreaExampleReference
Cyclin-Dependent Kinases (CDKs)OncologyPyrazolo[3,4-d]pyrimidine derivatives[3]
Epidermal Growth Factor Receptor (EGFR)OncologyPyrazolo[3,4-d]pyrimidine derivatives[6]
Tropomyosin Receptor Kinase (Trk)OncologyPyrazolo[1,5-a]pyrimidine derivatives[2]
TGF-β Type I Receptor (ALK5)Fibrotic Diseases, OncologyPyrazole derivatives[7]

For instance, pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells.[3] Similarly, other derivatives have been developed as potent inhibitors of EGFR, a key driver in many cancers.[6]

Experimental Protocols for Mechanistic Elucidation

To determine the mechanism of action of a novel kinase inhibitor derived from 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine, a series of biochemical and cell-based assays are typically employed.

Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a reaction buffer containing a purified kinase, a kinase-specific substrate (e.g., a peptide), and ATP.

  • Assay Procedure:

    • Serially dilute the test compound in the reaction buffer.

    • Add the kinase and substrate to the wells of a microplate.

    • Initiate the reaction by adding ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a specified time.

    • Stop the reaction.

  • Detection:

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure the amount of remaining ATP.[3]

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the compound concentration.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

Cell-Based Proliferation Assay

This assay assesses the effect of the compound on the growth of cancer cell lines that are known to be dependent on the target kinase.

Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., a cell line with an activating mutation in the target kinase) in appropriate media.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound.

    • Incubate for a period of time (e.g., 72 hours).

  • Detection:

    • Assess cell viability using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.

  • Data Analysis:

    • Calculate the GI₅₀ or IC₅₀ value, representing the concentration of the compound that inhibits 50% of cell growth.[6]

Cell Cycle Analysis

This assay determines if the compound induces cell cycle arrest, a common outcome of inhibiting kinases involved in cell cycle progression.[3][6]

Protocol:

  • Cell Treatment:

    • Treat the target cells with the test compound at a relevant concentration (e.g., its IC₅₀) for a specified time (e.g., 24-48 hours).

  • Cell Staining:

    • Harvest the cells and fix them in ethanol.

    • Stain the cells with a DNA-binding dye, such as propidium iodide.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

  • Data Analysis:

    • Compare the cell cycle distribution of treated cells to that of untreated control cells to identify any accumulation in a specific phase.[6]

Experimental_Workflow Start Novel Pyrazole Derivative Biochem_Assay Biochemical Kinase Inhibition Assay Start->Biochem_Assay Cell_Prolif Cell Proliferation Assay Start->Cell_Prolif IC50 Determine IC₅₀ Biochem_Assay->IC50 GI50 Determine GI₅₀ Cell_Prolif->GI50 Mechanism Elucidate Mechanism of Action IC50->Mechanism Cell_Cycle Cell Cycle Analysis GI50->Cell_Cycle Cell_Cycle->Mechanism

Figure 2: A representative experimental workflow for elucidating the mechanism of action of a novel pyrazole-based kinase inhibitor.

Quantitative Data for Pyrazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of some pyrazole derivatives against various kinases, illustrating the potency that can be achieved from this scaffold.

Compound ClassTarget KinaseIC₅₀ Value (μM)Reference
Pyrazolo[3,4-d]pyrimidine derivative (Compound 14)CDK2/cyclin A20.057[3]
Pyrazolo[3,4-d]pyrimidine derivative (Compound 13)CDK2/cyclin A20.081[3]
Pyrazolo[3,4-d]pyrimidine derivative (Compound 15)CDK2/cyclin A20.119[3]
Pyrazolo[3,4-d]pyrimidine derivative (Compound 16)EGFR0.034[6]
Pyrazolo[1,5-a]pyrimidine derivative (Compound 10)TrkA0.0002[2]
Pyrazolo[1,5-a]pyrimidine derivative (Compound 11)TrkA0.0004[2]

Conclusion

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine is a cornerstone synthetic intermediate that provides access to a rich and diverse chemical space of potent kinase inhibitors. While its own biological activity is not the primary focus, understanding its structural attributes and the overarching mechanism of the compounds it helps generate is crucial for medicinal chemists and drug discovery scientists. The pyrazole scaffold, with its ATP-mimicking properties, continues to be a highly successful motif in the development of targeted therapies for a multitude of diseases. The experimental workflows outlined in this guide provide a robust framework for validating the mechanism of action of novel compounds derived from this invaluable building block.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central.
  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine - Vulcanchem. (n.d.). Vulcanchem.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC. (n.d.). NIH. Retrieved January 21, 2026, from

  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. (2023, March 3). PubMed Central.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024, January 9). RSC Publishing.
  • Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs - PMC. (n.d.). NIH.
  • Exploring the Pharmaceutical Potential of Pyrazole Derivatives: A Focus on 1-(Tetrahydro-2H-pyran-2-yl). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). NIH.
  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (n.d.). MDPI.
  • chemistry and biological properties of pyrazole derivatives. (2025, March 25). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. (n.d.). PubMed.

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activity of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking Therapeutic Potential Through a Privileged Core

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine core has emerged as one such versatile scaffold. While the parent molecule itself has not been extensively profiled for direct biological activity, its true value lies in its role as a key synthetic intermediate for a diverse range of potent and selective therapeutic agents.[1] This technical guide provides an in-depth exploration of the biological activities of derivatives built upon this core, offering insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs, present detailed protocols, and analyze the structure-activity relationships (SAR) that drive the therapeutic potential of these compounds across oncology, neurobiology, and beyond.

The Physicochemical Landscape and Synthetic Versatility

The 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine molecule possesses a unique combination of structural features that make it an ideal starting point for chemical elaboration.[1] The tetrahydropyran (THP) group serves as a protecting group for the pyrazole nitrogen, allowing for selective functionalization at other positions. The 4-amino group provides a convenient handle for a variety of chemical transformations, including amide bond formation, sulfonylation, and reductive amination, enabling the synthesis of large and diverse compound libraries.[1]

Table 1: Physicochemical Properties of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine [1]

PropertyValueNote
Molecular FormulaC₈H₁₃N₃O
Molecular Weight167.21 g/mol
Physical StateLikely solid at room temperatureBased on similar pyrazole derivatives.
SolubilityPredicted to be soluble in polar organic solvents
StabilityModerately stable; sensitive to strong acidsThe THP group can be cleaved under acidic conditions.

The pyrazole core itself is a rigid scaffold that presents substituents in a well-defined spatial orientation, a critical feature for specific interactions with biological targets. The C4 amine can act as a hydrogen bond donor, while the pyrazole nitrogens and the THP oxygen can act as hydrogen bond acceptors, further contributing to the potential for strong and selective binding to protein targets.[1]

Biological Activity Showcase: Derivatives in Action

The true biological significance of the 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine core is revealed through the pharmacological profiles of its derivatives. These compounds have demonstrated potent activity in several key therapeutic areas.

Transforming Growth Factor-β (TGF-β) Receptor Inhibitors

The TGF-β signaling pathway plays a crucial role in cell growth, differentiation, and extracellular matrix production.[2] Its dysregulation is implicated in fibrosis and cancer progression.[2][3] Derivatives of our core scaffold have emerged as potent inhibitors of the TGF-β type I receptor (ALK5).[3][4]

One notable example is the development of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amino derivatives.[3] Optimization of this series led to the identification of a potent and selective ALK5 inhibitor, compound 12r , which exhibited strong in vitro and in vivo inhibitory activity and good oral bioavailability.[3]

Table 2: In Vitro and In Vivo Activity of a Lead TGF-β Receptor Inhibitor Derivative [3]

CompoundALK5 IC₅₀ (nM)H22 Cell Viability IC₅₀ (nM)In Vivo Tumor Growth Inhibition (TGI)
12r 126579.6%

The development of these inhibitors highlights the potential of this scaffold in oncology and fibrosis research.

The following diagram illustrates the mechanism of action of these pyrazole derivatives in the TGF-β signaling pathway.

TGF_beta_pathway TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII binds TBRI TGF-β Receptor I (ALK5) TBRII->TBRI recruits & phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 phosphorylates Inhibitor Pyrazole Derivative (e.g., 12r) Inhibitor->TBRI inhibits pSMAD23 pSMAD2/3 Complex SMAD Complex pSMAD23->Complex binds SMAD4 SMAD4 SMAD4->Complex binds Gene Target Gene Transcription Complex->Gene translocates to nucleus & regulates Nucleus Nucleus

Caption: Inhibition of TGF-β signaling by pyrazole derivatives.

Muscarinic Acetylcholine Receptor (M4) Positive Allosteric Modulators

The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), is a promising target for the treatment of neurological and psychiatric disorders like schizophrenia and Alzheimer's disease.[5] Positive allosteric modulators (PAMs) of the M4 receptor offer a more nuanced therapeutic approach compared to direct agonists. Several pyrazol-4-yl-pyridine derivatives have been identified as potent and selective M4 PAMs.[5]

Structure-activity relationship studies have led to the discovery of subtype-selective PAMs, with a radiofluorinated analogue being developed for positron emission tomography (PET) imaging of the M4 receptor in the brain.[5] This highlights the utility of the scaffold not only for therapeutics but also for diagnostic tools.

The following diagram outlines a typical workflow for evaluating the activity of M4 PAMs.

M4_PAM_Workflow cluster_cell_culture Cell Culture cluster_assay Functional Assay cluster_data Data Analysis CHO_cells CHO cells expressing human M4 receptor Incubate Incubate cells with M4 PAM derivative CHO_cells->Incubate Add_ACh Add Acetylcholine (ACh) Incubate->Add_ACh Measure Measure downstream signaling (e.g., cAMP levels) Add_ACh->Measure EC50 Determine EC50 of ACh in presence of PAM Measure->EC50 Potentiation Calculate potentiation of ACh response EC50->Potentiation

Caption: Workflow for M4 PAM functional assay.

Kinase Inhibitors

The pyrazole core is a well-established "privileged scaffold" in kinase inhibitor design. Derivatives of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine have been explored as inhibitors of various kinases, with notable success against Cyclin-Dependent Kinase 2 (CDK2).[6][7]

A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines exhibited potent CDK2 inhibitory activity.[6][7] The most potent compound in this series displayed sub-micromolar antiproliferative activity against a panel of cancer cell lines and induced cell cycle arrest and apoptosis.[6][7]

Table 3: Biological Activity of a Lead CDK2 Inhibitor Derivative [6][7]

CompoundCDK2 Kᵢ (µM)A2780 Cell Line GI₅₀ (µM)
15 0.0050.158

These findings underscore the potential of this scaffold in the development of novel anticancer agents.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and development, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of a Representative TGF-β Receptor Inhibitor Derivative

This protocol is adapted from the synthesis of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-amine derivatives.[7]

Step 1: Synthesis of the Pyrazole Core

  • A detailed, multi-step synthesis is typically required to generate the functionalized pyrazole core. This often involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or a related precursor.[8]

Step 2: Coupling with the Pyridine Moiety

  • To a solution of the pyrazole intermediate in a suitable solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C.

  • Stir the mixture for 30 minutes.

  • Add the appropriate 2-amino-4-chloropyridine derivative.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (ALK5)

This protocol outlines a general method for assessing the inhibitory activity of compounds against ALK5 kinase.

  • Prepare a reaction mixture containing ALK5 enzyme, a suitable buffer (e.g., Tris-HCl, MgCl₂, DTT), and a peptide substrate.

  • Add the test compound at various concentrations (typically in DMSO).

  • Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP).

  • Incubate the reaction at 30 °C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding EDTA).

  • Spot the reaction mixture onto a phosphocellulose membrane.

  • Wash the membrane to remove unincorporated ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of an anticancer compound.[9]

  • Implant human cancer cells (e.g., H22 hepatocellular carcinoma cells) subcutaneously into immunodeficient mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into vehicle control and treatment groups.

  • Administer the test compound (e.g., orally or intraperitoneally) at a predetermined dose and schedule.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) as a measure of efficacy.

Conclusion and Future Directions

The 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its derivatives have demonstrated potent and selective activity against a range of important biological targets, including TGF-β receptors, muscarinic acetylcholine receptors, and various kinases. The synthetic tractability of this core structure allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties and the exploration of diverse chemical space.

Future research in this area will likely focus on:

  • Expansion to New Targets: Exploring the potential of this scaffold to inhibit other clinically relevant targets.

  • Optimization of Pharmacokinetic Properties: Further refining the structure of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Development of Covalent and Allosteric Inhibitors: Designing derivatives that can form covalent bonds with their targets for prolonged inhibition or act as allosteric modulators for more subtle biological effects.

  • Application in Combination Therapies: Investigating the synergistic effects of these derivatives with existing therapeutic agents.

The continued exploration of the 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine scaffold holds significant promise for the development of the next generation of targeted therapies for a wide range of human diseases.

References

  • Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]

  • Sawyer, J. S., et al. (2003). Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition. Journal of Biological Chemistry, 278(21), 19037-19045. [Link]

  • Liu, C., et al. (2025). Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma. Bioorganic Chemistry, 155, 108156. [Link]

  • Jörg, M., et al. (2023). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. Acta Pharmaceutica Sinica B, 13(1), 213-226. [Link]

  • Zhang, Y., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. [Link]

  • Faisal, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • ResearchGate. (2020). TGF-β1 promotes tumor growth and lymphangiogenesis in mouse xenograft model. [Link]

Sources

Structure-Activity Relationship of Pyrazole Amines: From Core Principles to Targeted Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The pyrazole nucleus, particularly when functionalized with an amino group, represents a "privileged scaffold" in modern medicinal chemistry.[1][2] These aminopyrazole (AP) frameworks are versatile building blocks that have led to the development of numerous clinically successful drugs across a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole amines. It moves beyond a simple cataloging of compounds to explore the underlying chemical principles and strategic considerations that drive the design of potent and selective therapeutic agents. We will dissect the role of substituent placement, the nuanced impact of the amino group's position, and the experimental workflows used to validate these molecular designs, providing researchers and drug development professionals with a comprehensive and actionable understanding of this critical pharmacophore.

The Aminopyrazole Core: A Privileged Scaffold

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[4] This arrangement confers specific chemical properties: one "pyrrole-like" nitrogen (N1) and one "pyridine-like" nitrogen (N2), allowing the ring to act as both a hydrogen bond donor and acceptor.[1] The introduction of an amino (-NH₂) group transforms this scaffold into a highly versatile pharmacophore, providing a crucial hydrogen bond donor that can anchor the molecule into the active site of a biological target, a common strategy in kinase inhibitor design.[5][6]

The position of the amino group on the pyrazole ring is a fundamental determinant of its biological activity, leading to three primary isomers: 3-aminopyrazoles (3-APs), 4-aminopyrazoles (4-APs), and 5-aminopyrazoles (5-APs).[1][7] While all are valuable, 3-APs and 5-APs have seen the most significant success, particularly in the development of anticancer and anti-inflammatory agents.[1] 4-APs, in contrast, have shown promise as anticonvulsants and antioxidants.[1]

G

Synthetic Strategies: Enabling SAR Exploration

A robust SAR study is contingent on the ability to synthesize a diverse library of analogues. The primary route to the pyrazole core is the cyclocondensation reaction between a hydrazine (or a substituted hydrazine) and a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated aldehyde or ketone.[8][9] This foundational reaction allows for the systematic introduction of substituents at various positions of the pyrazole ring.

  • N1-Substitution: The choice of hydrazine (e.g., hydrazine hydrate vs. phenylhydrazine) directly dictates the substituent at the N1 position. This is often a critical modification point for tuning pharmacokinetics and targeting specific pockets in the enzyme active site.[10]

  • C3, C4, and C5-Substitution: The substitution pattern of the 1,3-dicarbonyl precursor determines the groups at the C3, C4, and C5 positions.[9] The use of β-keto-nitriles is a common and efficient method for introducing an amino group at the C5 position.

From a strategic standpoint, the accessibility of diverse starting materials for these condensation reactions is what makes the aminopyrazole scaffold so amenable to medicinal chemistry campaigns. It allows chemists to rapidly generate analogues to probe the electronic, steric, and hydrophobic requirements of the target binding site.

SAR in Oncology: The Kinase Inhibitor Revolution

Perhaps the most impactful application of pyrazole amines is in the development of protein kinase inhibitors for cancer therapy.[11] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.[12] The aminopyrazole core often functions as a "hinge-binder," using its amino group and ring nitrogens to form key hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif.[6]

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

The development of BTK inhibitors for B-cell malignancies provides a compelling example of aminopyrazole SAR. The recently approved drug Pirtobrutinib is a highly selective, non-covalent BTK inhibitor built on a 5-aminopyrazole scaffold.[1][13]

Key SAR Insights for Aminopyrazole-Based Kinase Inhibitors:

PositionSubstituent TypeRationale & Impact on Activity
N1 Small alkyl (e.g., methyl) or cycloalkyl groups.Occupies a hydrophobic pocket. The size and shape are critical for achieving selectivity over other kinases.[11]
C3 Often substituted with an aryl or heteroaryl group.Can form additional interactions (e.g., π-π stacking) with residues in the active site, enhancing potency.[14]
C4 Typically carries a carboxamide or a similar linker.This vector is used to position larger chemical groups that extend towards the solvent-exposed region, allowing for modulation of solubility and interaction with surface residues.[1][15]
C5 The essential amino group for hinge binding.Often attached to a larger scaffold or aryl group that contributes significantly to overall binding affinity.

G

SAR in Anti-Inflammatory Drug Design

Pyrazole derivatives have a long history as anti-inflammatory agents, with early examples including aminophenazone.[16] Modern efforts have focused on developing selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain, while sparing the related COX-1 enzyme to reduce gastrointestinal side effects.[17] The blockbuster drug Celecoxib is a prime example of a pyrazole-based selective COX-2 inhibitor.[2][18]

Key SAR Insights for Diaryl Pyrazole COX-2 Inhibitors:

  • 1,5-Diaryl Substitution: A key structural motif for this class is the presence of aryl groups at the N1 and C5 positions of the pyrazole ring.

  • The Sulfonamide Moiety: The defining feature for COX-2 selectivity is a para-sulfonamide (SO₂NH₂) or methylsulfone (SO₂CH₃) group on one of the aryl rings (typically the one at C5).[18] This group is able to access a secondary binding pocket present in COX-2 but not COX-1, thereby conferring selectivity.

  • C3-Substituents: Electron-withdrawing groups, such as trifluoromethyl (CF₃), at the C3 position generally enhance COX-2 inhibitory activity.[18]

  • C4-Substituents: This position is typically unsubstituted. The introduction of bulky groups at C4 is detrimental to activity.

Experimental Protocol: A Self-Validating System for Kinase Inhibition

To reliably determine the SAR of a new series of pyrazole amine inhibitors, a robust and reproducible biochemical assay is essential. The following protocol describes a standard in vitro kinase assay, a self-validating system that includes necessary controls to ensure data integrity.

Protocol: In Vitro Kinase Activity/Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ATP remaining after a kinase reaction. Potent inhibitors will result in less ATP consumption and a higher luminescence signal.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffered solution (e.g., HEPES, pH 7.5) containing MgCl₂, BSA, and DTT. The exact composition is kinase-dependent.

    • Enzyme Dilution: Prepare a working solution of the target kinase (e.g., BTK) in kinase buffer to a concentration of 2X the final desired concentration.

    • Substrate/ATP Mix: Prepare a solution of the specific peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.

    • Test Compound Dilution: Perform a serial dilution of the pyrazole amine compounds in 100% DMSO. Then, dilute these into the kinase buffer to create 10X working stocks.

  • Assay Procedure (384-well plate format):

    • Step 2.1 (Compound Addition): Add 1 µL of 10X test compound to the appropriate wells. For control wells, add 1 µL of buffer with DMSO (negative control, 100% activity) or a known potent inhibitor (positive control).

    • Step 2.2 (Enzyme Addition): Add 4 µL of the 2X kinase solution to all wells except for the "no enzyme" control wells. Add 4 µL of kinase buffer to these wells instead.

    • Step 2.3 (Incubation): Gently mix the plate and incubate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.

    • Step 2.4 (Reaction Initiation): Add 5 µL of the Substrate/ATP mix to all wells to start the kinase reaction.

    • Step 2.5 (Reaction Incubation): Incubate the plate at 30°C for a defined period (e.g., 60 minutes). The time should be within the linear range of the reaction.

    • Step 2.6 (Detection): Add 10 µL of a commercial ATP detection reagent (e.g., ADP-Glo™, Kinase-Glo®) to all wells. This reagent stops the kinase reaction and initiates a luminescence-generating reaction.

    • Step 2.7 (Signal Readout): Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read the plate on a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the high (100% activity) and low (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Trustworthiness through Self-Validation: This protocol is self-validating because it includes:

  • Negative Control (DMSO only): Defines the 100% activity window.

  • Positive Control (Reference Inhibitor): Confirms the assay is responsive to inhibition.

  • No Enzyme Control: Measures the background signal and ensures the signal is enzyme-dependent.

Conclusion and Future Perspectives

The aminopyrazole scaffold continues to be a cornerstone of modern drug discovery. Its synthetic tractability and ability to form key interactions with a multitude of biological targets ensure its continued relevance. Structure-activity relationship studies have revealed clear patterns for designing potent and selective inhibitors. For kinases, the focus remains on fine-tuning substituents to achieve unique selectivity profiles and overcome resistance mutations.[1][13] In the anti-inflammatory space, while COX-2 inhibition is well-understood, new applications for pyrazole amines in modulating other inflammatory pathways are emerging.[17] Future research will likely leverage advanced computational methods to better predict the subtle steric and electronic effects of substitutions, accelerating the design of next-generation therapeutics built upon this remarkable and enduring heterocyclic framework.

References

  • Butini, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Nehra, B., et al. (2025). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Future Journal of Pharmaceutical Sciences.
  • Abdel-Maksoud, M. S., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]

  • Gaikwad, N. D., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • ResearchGate. (n.d.). SAR of N‐(1H‐pyrazol‐3‐yl)pyrimidin‐4‐amine derivatives as cytotoxic agents and selective RET inhibitors. ResearchGate. [Link]

  • Goyal, R., et al. (2016). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. ResearchGate. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Ali, A., & Farooq, U. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista campano. [Link]

  • Sharma, P., & Kumar, V. (2021). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Acta Scientific Pharmaceutical Sciences. [Link]

  • Spallarossa, A., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • Lan, R., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Berger, M., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Becker, B., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]

  • Mantzanidou, M., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. [Link]

  • Butini, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Uddin, M. J., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PMC - NIH. [Link]

  • Al-Ostath, A. I., et al. (2023). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Pattan, S. R., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Drug Development and Research. [Link]

  • Ali, A., & Farooq, U. (2025). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • Brullo, C., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PMC - PubMed Central. [Link]

  • Wang, F., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

  • Islam, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Kumar, A., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]

  • Kumar, A. (2024). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. [Link]

  • Spallarossa, A., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PMC - NIH. [Link]

  • Mantzanidou, M., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed. [Link]

  • El-Remaily, M. A. A. A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]

  • Al-Azzawi, A. M., et al. (2025). Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. ResearchGate. [Link]

Sources

A Technical Guide to the Strategic Use of the Tetrahydropyranyl (THP) Protecting Group in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. However, the inherent reactivity and potential for multiple reaction sites within the pyrazole ring present significant challenges for regioselective functionalization. This technical guide provides an in-depth exploration of the tetrahydropyranyl (THP) group as a robust and versatile N-protecting group in pyrazole synthesis. We will dissect the mechanisms of THP introduction and cleavage, detail field-proven experimental protocols, and, most critically, illuminate its role in directing regioselectivity, particularly in metallation reactions. This document serves as a practical resource for chemists aiming to leverage THP protection as a strategic tool for the efficient and controlled synthesis of complex pyrazole derivatives.

Introduction: The Pyrazole Conundrum in Drug Synthesis

The pyrazole scaffold is a privileged structure in drug discovery, prized for its metabolic stability and its ability to engage in a variety of non-covalent interactions with biological targets.[1][2] The synthesis of polysubstituted pyrazoles is therefore a critical endeavor.[3] A primary challenge, however, is the regiocontrol of substitution on the pyrazole ring. The two nitrogen atoms and three carbon atoms all exhibit distinct electronic properties, leading to potential mixtures of isomers during functionalization reactions such as alkylation, acylation, or halogenation.[4]

To overcome this, synthetic chemists employ protecting groups to temporarily block one of the pyrazole nitrogen atoms. This strategy not only prevents unwanted side reactions but, more importantly, can be used to direct subsequent substitution to a specific carbon atom. The ideal protecting group should be easy to install, stable to a range of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the newly functionalized molecule.[5]

The Tetrahydropyranyl (THP) Group: An Optimal Choice for Pyrazole

The tetrahydropyranyl (THP) group, an acetal formed from the reaction of a heteroatom with 3,4-dihydro-2H-pyran (DHP), has emerged as a highly effective protecting group for the pyrazole nitrogen.[6][7] Its utility stems from a favorable combination of properties:

  • Ease of Introduction: It is typically installed under mild acidic catalysis.[8]

  • Robust Stability: The THP group is exceptionally stable under strongly basic conditions, making it compatible with organometallic reagents (e.g., organolithiums, Grignard reagents), hydrides, and various acylating and alkylating agents.[9][10]

  • Mild Removal: Deprotection is efficiently achieved via acid-catalyzed hydrolysis under conditions that are typically orthogonal to many other protecting groups.[11]

A notable drawback is that the introduction of a THP group creates a new stereocenter, which can lead to diastereomeric mixtures if the pyrazole substrate is already chiral.[9] However, for most applications in regioselective functionalization of achiral pyrazoles, this is not a complicating factor.

Mechanism and Protocol: THP Protection of Pyrazole

The protection of the pyrazole nitrogen proceeds via the acid-catalyzed addition of the N-H bond across the double bond of 3,4-dihydro-2H-pyran (DHP).

Mechanism:

  • The acid catalyst (e.g., p-toluenesulfonic acid, TsOH) protonates the DHP alkene, forming a resonance-stabilized oxocarbenium ion intermediate.[8]

  • The nucleophilic pyrazole nitrogen attacks the electrophilic carbon of this intermediate.

  • Deprotonation of the resulting adduct regenerates the acid catalyst and yields the N-THP protected pyrazole.[11]

Experimental Protocol: THP Protection of Pyrazole
  • Reagents & Equipment:

    • Pyrazole (1.0 eq)

    • 3,4-Dihydro-2H-pyran (DHP) (1.2 eq)

    • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 eq)

    • Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Procedure:

    • Dissolve pyrazole in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

    • Add 3,4-dihydro-2H-pyran (DHP) to the solution.

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 2-4 hours).[12]

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

G cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Pyrazole in DCM B Add DHP (1.2 eq) A->B C Add TsOH catalyst (0.05 eq) B->C D Stir at RT under N2 C->D E Monitor by TLC/HPLC D->E F Quench with aq. NaHCO3 E->F Reaction Complete G Extract with DCM F->G H Dry, Concentrate G->H I Purify via Flash Chromatography H->I J N-THP Pyrazole (Product) I->J

Caption: Workflow for the THP protection of pyrazole.

The Core Directive: THP Group in Regioselective Lithiation

The primary strategic advantage of the THP group in pyrazole synthesis is its ability to direct deprotonation (lithiation) exclusively to the C5 position.[7] In an unprotected pyrazole, the acidic N-H proton is abstracted first. In an N-methylpyrazole, lithiation can occur at either the C5 position or the methyl group, depending on the reaction conditions.[13]

The bulky THP group at the N1 position directs strong bases, like n-butyllithium (n-BuLi), to deprotonate the sterically accessible and electronically favorable C5 proton. This generates a C5-lithiated pyrazole species in situ, which can then react with a wide range of electrophiles to install functionality exclusively at that position.[7][14]

Table 1: Regioselectivity of Pyrazole Lithiation

SubstrateBaseSite of LithiationSubsequent FunctionalizationReference
Pyrazolen-BuLiN1-HN1-alkylationGeneral Knowledge
1-Methylpyrazolen-BuLi (Thermo.)C5C5-alkylation[13]
1-Methylpyrazolen-BuLi (Kinetic)Methyl GroupN-CH₂-alkylation[13]
1-THP-Pyrazole n-BuLi C5 (Exclusively) C5-functionalization [7][15]

This reliable regioselectivity allows for a one-pot protection/lithiation/alkylation sequence, providing a highly efficient route to 5-substituted pyrazoles.[6][15]

G A Pyrazole B 1-THP-Pyrazole A->B  THP Protection  (DHP, H+) F Mixture of Isomers A->F Direct Functionalization (e.g., Friedel-Crafts) C C5-Lithiated Pyrazole Intermediate B->C  Lithiation  (n-BuLi, THF, -78°C) D 5-Substituted-1-THP-Pyrazole C->D  Quench with  Electrophile (E+) E 5-Substituted Pyrazole (Final Product) D->E  THP Deprotection  (Acidic Hydrolysis)

Caption: THP group directing regioselective C5 functionalization.

Mechanism and Protocol: THP Deprotection

The removal of the THP group is an acid-catalyzed hydrolysis, essentially the reverse of the protection mechanism.[11]

Mechanism:

  • The acetal oxygen is protonated by an acid (e.g., HCl, TsOH).

  • The C-O bond cleaves to release the pyrazole and the same resonance-stabilized oxocarbenium ion intermediate.

  • The intermediate is trapped by a nucleophile present in the medium (typically water or an alcohol solvent) to form a harmless byproduct.[11]

Experimental Protocol: Deprotection of 1-THP-5-substituted-pyrazole
  • Reagents & Equipment:

    • 1-THP-5-substituted-pyrazole (1.0 eq)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Concentrated Hydrochloric Acid (HCl) or TsOH·H₂O (catalytic to stoichiometric)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the N-THP protected pyrazole in methanol or ethanol in a round-bottom flask.

    • Add a catalytic amount of concentrated hydrochloric acid or another strong acid like TsOH.

    • Stir the mixture at room temperature or warm gently (e.g., 40-50 °C) to accelerate the reaction.

    • Monitor the deprotection by TLC or HPLC.

    • Once the starting material is consumed, neutralize the acid with a base (e.g., saturated aqueous sodium bicarbonate).

    • Remove the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected pyrazole.

    • Purify further by recrystallization or column chromatography if necessary.

G cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve N-THP Pyrazole in MeOH or EtOH B Add Acid Catalyst (e.g., HCl) A->B C Stir at RT or ~40°C B->C D Monitor by TLC/HPLC C->D E Neutralize with Base (e.g., NaHCO3) D->E Reaction Complete F Concentrate & Extract E->F G Dry & Concentrate F->G H Purify if needed G->H I Deprotected Pyrazole (Product) H->I

Caption: Workflow for the acidic deprotection of N-THP pyrazole.

Conclusion

The tetrahydropyranyl group is more than just a placeholder; it is a powerful strategic tool for controlling reactivity and regioselectivity in pyrazole synthesis. Its stability to the basic conditions required for metallation, combined with its ability to direct lithiation exclusively to the C5 position, makes it an indispensable group for the synthesis of specifically substituted pyrazole building blocks. The straightforward and high-yielding protocols for its introduction and removal further enhance its appeal in both academic research and industrial-scale drug development. By mastering the use of the THP protecting group, chemists can unlock efficient and predictable pathways to novel and complex pyrazole-based molecules.

References

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Tetrahydropyran: From Synthesis to Application in Fine Chemicals. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(30), 23591-23603. [Link]

  • Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube. [Link]

  • Albericio, F., & Kruger, H. G. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 166–175. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. ResearchGate. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]

  • Wyrwal, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

  • Ferreira, L. G., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6483. [Link]

  • Alam, M. J., et al. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry. [Link]

  • Reaction timecourse for THP protection of pyrazole. ResearchGate. [Link]

  • Snieckus, V. Directed (ortho) Metallation. [Link]

  • Zhang, Z., et al. (2019). Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. Organic Letters, 21(6), 1917–1920. [Link]

  • L'Helgoual'ch, J. M., et al. (2006). Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study. Organic & Biomolecular Chemistry, 4(11), 2241-6. [Link]

Sources

The Pyrazole Scaffold: A Privileged Framework for Targeting Key Mediators of Disease

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its remarkable versatility and "privileged" structural status have led to the development of a multitude of clinically successful drugs across a wide therapeutic spectrum. This technical guide provides a comprehensive exploration of the key therapeutic targets modulated by pyrazole derivatives, with a focus on the underlying mechanisms of action and the practical experimental methodologies used for their evaluation. We will delve into the critical roles of pyrazoles as inhibitors of protein kinases, cyclooxygenase enzymes, and as modulators of G-protein coupled receptors, offering field-proven insights for researchers engaged in the design and development of novel therapeutics.

Introduction: The Enduring Significance of the Pyrazole Moiety

The pyrazole scaffold has earned its designation as a "privileged" structure in drug discovery due to its unique combination of physicochemical properties.[1] Its ability to engage in hydrogen bonding as both a donor and acceptor, coupled with its metabolic stability and synthetic tractability, makes it an ideal framework for designing potent and selective modulators of biological targets.[1][2] A testament to its therapeutic importance is the significant number of pyrazole-containing drugs that have received FDA approval, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and a host of kinase inhibitors for cancer therapy such as Ruxolitinib and Crizotinib.[2]

This guide will provide a deep dive into three major classes of therapeutic targets where pyrazole derivatives have demonstrated profound clinical and preclinical success:

  • Protein Kinases: Crucial regulators of cellular signaling, often dysregulated in cancer and inflammatory diseases.

  • Cyclooxygenase (COX) Enzymes: Key players in the inflammatory cascade and pain pathways.

  • G-Protein Coupled Receptors (GPCRs): A vast family of transmembrane receptors involved in a myriad of physiological processes.

For each target class, we will explore the mechanistic basis of inhibition by pyrazole derivatives, present detailed protocols for assessing their activity, and provide quantitative data to guide structure-activity relationship (SAR) studies.

Targeting the Kinome: Pyrazole Derivatives as Potent Kinase Inhibitors

Protein kinases orchestrate a complex network of intracellular signaling pathways that govern cell growth, proliferation, differentiation, and survival. Their aberrant activity is a hallmark of many cancers and inflammatory disorders, making them prime targets for therapeutic intervention.[3] Pyrazole-based compounds have emerged as a highly successful class of kinase inhibitors, often functioning as ATP-competitive inhibitors by occupying the ATP-binding pocket of the enzyme.[4]

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

EGFR and VEGFR-2 are receptor tyrosine kinases that play pivotal roles in tumor growth, angiogenesis, and metastasis.[5] Dual inhibition of both EGFR and VEGFR-2 signaling pathways has proven to be an effective anticancer strategy.[5] Pyrazole derivatives have been extensively explored as scaffolds for the development of potent EGFR and VEGFR-2 inhibitors.

Pyrazole-based inhibitors typically form key hydrogen bond interactions with hinge region residues in the ATP-binding site of EGFR and VEGFR-2, effectively blocking the binding of ATP and preventing downstream signaling. The structural flexibility of the pyrazole core allows for the introduction of various substituents to optimize binding affinity and selectivity.[4]

EGFR_VEGFR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PKC PKC PLCg->PKC PKC->RAF EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Pyrazole Pyrazole Derivative Pyrazole->EGFR Pyrazole->VEGFR2

Caption: EGFR and VEGFR-2 signaling pathways and their inhibition by pyrazole derivatives.

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that regulate the progression of the cell cycle.[6] Dysregulation of CDK activity is a common feature of cancer cells, leading to uncontrolled proliferation. Pyrazole-containing compounds have been identified as potent inhibitors of various CDKs, particularly CDK2.[5]

Similar to other kinase inhibitors, pyrazole-based CDK inhibitors compete with ATP for binding to the active site of the CDK enzyme. The pyrazole core often serves as a scaffold for positioning substituents that interact with key amino acid residues, leading to potent and selective inhibition.

Janus Kinases (JAKs) and BRAF Kinase

The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors, and its dysregulation is implicated in various cancers and inflammatory diseases.[7][8] BRAF is a serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway, and mutations in the BRAF gene are found in a significant percentage of human cancers.[3] Pyrazole derivatives have been successfully developed as inhibitors of both JAKs and mutant BRAF.[7][9]

JAK_STAT_BRAF_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineR Cytokine Receptor JAK JAK CytokineR->JAK GrowthFactorR Growth Factor Receptor RAS RAS GrowthFactorR->RAS STAT STAT JAK->STAT GeneExpression Gene Expression (Cell Growth, Survival) STAT->GeneExpression BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK ERK->GeneExpression Cytokine Cytokine Cytokine->CytokineR GrowthFactor Growth Factor GrowthFactor->GrowthFactorR Pyrazole_JAK Pyrazole (JAK Inhibitor) Pyrazole_JAK->JAK Pyrazole_BRAF Pyrazole (BRAF Inhibitor) Pyrazole_BRAF->BRAF

Caption: JAK-STAT and BRAF signaling pathways and their inhibition by pyrazole derivatives.

Experimental Protocols for Kinase Inhibition Assays

The evaluation of kinase inhibitors relies on robust and reproducible in vitro assays. Here, we provide detailed, step-by-step methodologies for three commonly employed kinase inhibition assays.

Kinase_Assay_Workflow cluster_workflow General Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Pyrazole Inhibitor Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate Kinase with Pyrazole Inhibitor Prepare_Reagents->Incubate_Enzyme_Inhibitor Initiate_Reaction Initiate Reaction with Substrate and ATP Incubate_Enzyme_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at Optimal Temperature Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (if necessary) Incubate_Reaction->Stop_Reaction Detection Detection of Kinase Activity Stop_Reaction->Detection Analyze_Data Data Analysis (IC50 determination) Detection->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for performing in vitro kinase inhibition assays.

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[3]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • Pyrazole derivative inhibitor

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, and the pyrazole inhibitor at various concentrations in a multiwell plate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).[9]

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[9]

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to convert the ADP generated to ATP.

    • Incubate for 30-60 minutes at room temperature.[3]

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration.[3]

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This is a bead-based, no-wash immunoassay that measures the phosphorylation of a biotinylated substrate.[10]

Materials:

  • AlphaLISA® Acceptor beads (e.g., coated with anti-phospho-specific antibody)

  • AlphaScreen® Donor beads (e.g., streptavidin-coated)

  • Biotinylated kinase substrate

  • Purified kinase

  • ATP

  • Pyrazole derivative inhibitor

  • White, opaque 384-well plates

  • Alpha-enabled plate reader

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, mix the kinase, biotinylated substrate, ATP, and varying concentrations of the pyrazole inhibitor.[10]

    • Incubate the reaction for the optimized duration (e.g., 60 minutes) at the appropriate temperature.

  • Detection:

    • Add a mixture of AlphaLISA® Acceptor beads and AlphaScreen® Donor beads to the reaction wells.

    • Incubate in the dark at room temperature for 60 minutes.

  • Signal Measurement:

    • Read the plate on an Alpha-enabled plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

This classic method measures the incorporation of a radioactive phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[11]

Materials:

  • Purified kinase

  • Kinase-specific substrate (e.g., a peptide)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Pyrazole derivative inhibitor

  • Reaction buffer

  • Phosphocellulose paper or membrane

  • Scintillation counter and scintillation fluid

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in a microcentrifuge tube containing the reaction buffer, kinase, substrate, and pyrazole inhibitor.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at the optimal temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).[11]

  • Stopping the Reaction and Spotting:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Washing:

    • Wash the phosphocellulose paper multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantification:

    • Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of incorporated radioactivity for each inhibitor concentration and calculate the IC50 value.

Quantitative Data for Pyrazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of selected pyrazole derivatives against various kinases.

Compound ID/NameTarget KinaseIC50 (nM)Reference
RuxolitinibJAK13.3[7]
RuxolitinibJAK22.8[7]
CrizotinibALK24[12]
Crizotinibc-Met20[12]
EncorafenibBRAF V600E0.3[3]
Compound 3fJAK13.4[13]
Compound 3fJAK22.2[13]
Compound 3fJAK33.5[13]
Compound 48Haspin>90% inhib. @ 100nM[9]
Compound 22CDK224[14]
Compound 22CDK523[14]
AT7519CDK210-210[14]
RavoxertinibERK16.1[15]
RavoxertinibERK23.1[15]
Compound 4CDK23.82 µM[16]
Compound 9CDK20.96 µM[16]

Taming Inflammation: Pyrazole Derivatives as Cyclooxygenase (COX) Inhibitors

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are central to the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[17] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated during inflammation.[18] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Mechanism of Action of Pyrazole-Based COX-2 Inhibitors

The diarylheterocycle class of COX-2 inhibitors, which includes the pyrazole-containing drug Celecoxib, exhibits a high degree of selectivity for COX-2 over COX-1. This selectivity is attributed to the presence of a larger hydrophobic side pocket in the active site of COX-2, which can accommodate the bulkier substituents on the pyrazole ring of these inhibitors.[7] The pyrazole core and its substituents form critical interactions with key residues within the COX-2 active site, leading to potent and selective inhibition.[19]

Prostaglandin Biosynthesis Pathway

Prostaglandin_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Stomach Stomach Lining Protection COX1->Stomach COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet Platelet Aggregation Thromboxane->Platelet Pyrazole Pyrazole (COX-2 Inhibitor) Pyrazole->COX2

Caption: The prostaglandin biosynthesis pathway and the selective inhibition of COX-2 by pyrazole derivatives.[4][20]

Experimental Protocol for COX-2 Inhibition Assay

A common method for assessing COX-2 inhibitory activity is a fluorometric assay that measures the peroxidase component of COX activity.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich or Cayman Chemical)[18][21]

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Pyrazole derivative inhibitor

  • Black, flat-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the kit manufacturer's instructions. This typically includes reconstituting the COX-2 enzyme and preparing a working solution of the fluorometric probe.

  • Assay Setup:

    • To the wells of a 96-well plate, add the assay buffer, COX-2 enzyme, and the pyrazole inhibitor at various concentrations. Include control wells with a known COX-2 inhibitor (e.g., Celecoxib) and no-inhibitor controls.

  • Reaction Initiation:

    • Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence kinetically for a set period (e.g., 5-10 minutes) using a fluorescence plate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[18]

  • Data Analysis:

    • Determine the rate of the reaction (change in fluorescence over time) for each inhibitor concentration.

    • Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Data for Pyrazole-Based COX-2 Inhibitors

The following table presents the COX-2 inhibitory activity of representative pyrazole derivatives.

Compound ID/NameCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib0.35>100>285[22]
Compound 6b0.181.146.33[22]
Compound 4c0.262.459.42[22]
Compound 5f1.50>100>66.67[23]
Compound 6f1.15>100>86.96[23]
Compound 5k0.2927.895.8[24]

Modulating GPCRs: Pyrazole Derivatives as Cannabinoid Receptor Ligands

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them attractive drug targets. The cannabinoid receptors, CB1 and CB2, are GPCRs that are key components of the endocannabinoid system, which plays a role in pain, appetite, mood, and inflammation.[25]

Pyrazole Derivatives as Cannabinoid Receptor Modulators

Pyrazole-based compounds have been developed as potent and selective modulators of both CB1 and CB2 receptors. For instance, Surinabant is a selective CB1 receptor inverse agonist.[9] The pyrazole scaffold provides a versatile platform for designing ligands with varying efficacies, from full agonists to inverse agonists.

Cannabinoid Receptor Signaling

Cannabinoid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CB1R CB1/CB2 Receptor G_protein Gαi/o CB1R->G_protein AC Adenylyl Cyclase G_protein->AC MAPK MAPK (ERK) G_protein->MAPK cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA GeneExpression Gene Expression (Cellular Response) PKA->GeneExpression MAPK->GeneExpression Cannabinoid Cannabinoid Ligand Cannabinoid->CB1R Pyrazole Pyrazole Derivative Pyrazole->CB1R

Caption: A simplified schematic of cannabinoid receptor signaling pathways.[25][26][27]

Experimental Protocol for Cannabinoid Receptor Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[28]

Materials:

  • Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2)

  • Radioligand (e.g., [³H]CP55,940)

  • Pyrazole derivative test compound

  • Assay buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the pyrazole test compound in the assay buffer.[1]

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 2 hours).[29]

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[1]

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50, which can then be converted to the inhibition constant (Ki).

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its proven success in targeting kinases, COX enzymes, and GPCRs underscores its importance in medicinal chemistry. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers working to develop the next generation of pyrazole-based drugs. Future efforts in this field will likely focus on the development of multi-target agents, the exploration of novel pyrazole-based scaffolds, and the application of advanced computational methods to guide the design of compounds with enhanced potency, selectivity, and pharmacokinetic properties. The versatility of the pyrazole nucleus ensures its continued prominence in the ongoing quest for innovative medicines to address unmet medical needs.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. Available from: [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • A high-throughput radiometric kinase assay. PubMed Central. Available from: [Link]

  • ADP Glo Protocol. Available from: [Link]

  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. PubMed Central. Available from: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central. Available from: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. Available from: [Link]

  • Main signaling pathways activated by cannabinoid receptors. The... ResearchGate. Available from: [Link]

  • Schematic detailing the studied PG biosynthesis pathway and... ResearchGate. Available from: [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PubMed Central. Available from: [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available from: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available from: [Link]

  • Cannabinoid Receptors and Signal Transduction. NCBI Bookshelf. Available from: [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available from: [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Publications. Available from: [Link]

  • Prostaglandin synthesis pathway. The COX enzymes COX1 and COX2, which... ResearchGate. Available from: [Link]

  • (PDF) Assay of CB1 Receptor Binding. ResearchGate. Available from: [Link]

  • Synthesis of Prostaglandins (PG) and Thromboxanes (TX). PubChem. Available from: [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH. Available from: [Link]

  • Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts. NIH. Available from: [Link]

  • CDK‐2 inhibitors under clinical trials with their IC50 on CDK‐2 (Dolman... ResearchGate. Available from: [Link]

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Available from: [Link]

  • Pyrazole Derivatives as Selective COX-2 Inhibitors | Download Table. ResearchGate. Available from: [Link]

  • A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies. bioRxiv. Available from: [Link]

  • Schematic of signalling pathways associated with cannabinoid receptor... ResearchGate. Available from: [Link]

  • JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. Available from: [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed. Available from: [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PubMed. Available from: [Link]

  • Prostaglandin synthesis pathway. PGs originate from the AA released... ResearchGate. Available from: [Link]

  • Pyrazoline derivatives and their docking interactions with COX-2. ResearchGate. Available from: [Link]

  • Therapeutic targeting of the Jak/STAT pathway. PubMed. Available from: [Link]

  • Cannabinoid Receptors: An Update on Cell Signaling, Pathophysiological Roles and Therapeutic Opportunities in Neurological, Cardiovascular, and Inflammatory Diseases. MDPI. Available from: [Link]

  • Prostaglandins : Biosynthesis,function and regulation. YouTube. Available from: [Link]

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. ResearchGate. Available from: [Link]

  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed. Available from: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]

  • Pyrazoline derivatives and their docking interactions with COX-2. ResearchGate. Available from: [Link]

Sources

Methodological & Application

Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the multi-step synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine, a valuable building block in medicinal chemistry and drug development.[1] The strategic incorporation of the tetrahydropyranyl (THP) protecting group allows for selective functionalization at other positions of the pyrazole ring, making this compound a versatile intermediate for the synthesis of complex bioactive molecules.[1]

Introduction

The 4-aminopyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The title compound, with its N1-position protected by a THP group, serves as a key intermediate. The THP group provides stability under various reaction conditions, such as those involving strong bases or organometallic reagents, and can be readily removed under acidic conditions.[2][3] This guide details a reliable and efficient three-step synthetic sequence, commencing with the nitration of pyrazole, followed by N-protection with a THP group, and concluding with the reduction of the nitro functionality.

Overall Synthetic Strategy

The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine is achieved through a robust three-step process. The chosen pathway prioritizes the introduction of the protecting group before the reduction of the nitro group to prevent potential side reactions with the free amine.

Synthetic Pathway Pyrazole Pyrazole Nitropyrazole 4-Nitropyrazole Pyrazole->Nitropyrazole Nitration THP_Nitropyrazole 1-(Tetrahydro-2H-pyran-2-yl) -1H-pyrazol-4-nitropyrazole Nitropyrazole->THP_Nitropyrazole THP Protection Final_Product 1-(Tetrahydro-2H-pyran-2-yl) -1H-pyrazol-4-amine THP_Nitropyrazole->Final_Product Reduction

Caption: Overall synthetic route for 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine.

Part 1: Synthesis of 4-Nitropyrazole

The initial step involves the regioselective nitration of pyrazole at the C4 position. While direct nitration can sometimes lead to a mixture of isomers, an optimized one-pot, two-step method using a mixture of fuming nitric acid and fuming sulfuric acid provides a high yield of the desired 4-nitropyrazole.[4] This method proceeds via the formation of pyrazole sulfate, which then undergoes nitration.[4]

Protocol 1: Nitration of Pyrazole

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
Pyrazole68.086.8 g0.1 mol
Concentrated Sulfuric Acid (98%)98.0811.0 mL0.21 mol
Fuming Sulfuric Acid (20% SO₃)-19.3 mL0.30 mol
Fuming Nitric Acid (90%)63.016.3 mL0.15 mol

Procedure:

  • Preparation of the Nitrating Mixture: In a 100 mL four-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 19.3 mL of 20% fuming sulfuric acid. Cool the flask in an ice-water bath. While stirring, slowly add 6.3 mL of fuming nitric acid via the dropping funnel, ensuring the temperature is maintained between 0 and 10°C.[4]

  • Formation of Pyrazole Sulfate: In a separate 100 mL four-necked flask equipped with a stirrer and a thermometer, add 11.0 mL of concentrated sulfuric acid followed by 6.8 g of pyrazole at room temperature. Stir the mixture for 30 minutes.[4]

  • Nitration Reaction: Cool the pyrazole sulfate mixture in an ice-water bath. Slowly add the pre-cooled nitrating mixture to the pyrazole sulfate solution. After the addition is complete, heat the reaction mixture to 50°C and continue stirring for 1.5 hours.[4]

  • Work-up and Isolation: After the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash it with cold water, and dry it to obtain 4-nitropyrazole. An expected yield of up to 85% can be achieved under these optimized conditions.[4]

Part 2: THP Protection of 4-Nitropyrazole

The second step is the protection of the N1-position of the pyrazole ring with a tetrahydropyranyl (THP) group. This is an acid-catalyzed addition reaction using 3,4-dihydro-2H-pyran (DHP). Pyridinium p-toluenesulfonate (PPTS) is a mild acidic catalyst often used for this transformation to avoid potential side reactions.[3]

Protocol 2: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-4-nitropyrazole

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
4-Nitropyrazole113.065.65 g0.05 mol
3,4-Dihydro-2H-pyran (DHP)84.126.3 g (7.5 mL)0.075 mol
Pyridinium p-toluenesulfonate (PPTS)251.301.26 g0.005 mol
Dichloromethane (DCM)-100 mL-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet, add 4-nitropyrazole (5.65 g) and dichloromethane (100 mL).

  • Addition of Reagents: Add 3,4-dihydro-2H-pyran (6.3 g, 1.5 equivalents) followed by pyridinium p-toluenesulfonate (1.26 g, 0.1 equivalents).[3]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 1-(tetrahydro-2H-pyran-2-yl)-4-nitropyrazole.

Part 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[5]

Protocol 3: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (approx.)Moles (approx.)
1-(Tetrahydro-2H-pyran-2-yl)-4-nitropyrazole197.183.94 g0.02 mol
Palladium on Carbon (10% Pd/C)-0.4 g-
Methanol-100 mL-
Hydrogen (H₂) gas2.02Balloon or Parr shaker-

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve 1-(tetrahydro-2H-pyran-2-yl)-4-nitropyrazole (3.94 g) in methanol (100 mL).

  • Addition of Catalyst: Carefully add 10% Pd/C (0.4 g) to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times). Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC until the starting material is completely consumed. Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C is flammable when dry and should be handled with care. Wash the Celite® pad with methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the final product, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine. The product can be further purified by recrystallization if necessary.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of characteristic peaks for the pyrazole, THP, and amino groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify the functional groups present, such as the N-H stretching of the amine and the C-NO₂ stretching of the nitro intermediate.

Safety and Handling

  • Fuming nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Palladium on carbon (Pd/C) is flammable, especially when dry. Do not allow the catalyst to dry in the air. Keep it wet with solvent during filtration.

  • Hydrogen gas is highly flammable. Ensure all hydrogenation procedures are conducted in a well-ventilated area, away from ignition sources.

Experimental Workflow Diagram

Experimental Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: THP Protection cluster_step3 Step 3: Reduction A1 Prepare Nitrating Mixture (Fuming HNO₃ + Fuming H₂SO₄) A3 Combine and React at 50°C A1->A3 A2 Prepare Pyrazole Sulfate (Pyrazole + Conc. H₂SO₄) A2->A3 A4 Quench on Ice and Filter A3->A4 B1 Dissolve 4-Nitropyrazole in DCM A4->B1 4-Nitropyrazole B2 Add DHP and PPTS B1->B2 B3 Stir at Room Temperature B2->B3 B4 Aqueous Work-up and Purification B3->B4 C1 Dissolve THP-Nitropyrazole in Methanol B4->C1 1-(THP)-4-Nitropyrazole C2 Add 10% Pd/C C1->C2 C3 Hydrogenate under H₂ atmosphere C2->C3 C4 Filter Catalyst and Evaporate Solvent C3->C4 Final_Product 1-(THP)-1H-pyrazol-4-amine C4->Final_Product Final Product

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Publishing. (2015). Available at: [Link]

  • Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction... - ResearchGate. (n.d.). Available at: [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). Available at: [Link]

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. (2009). Available at: [Link]

  • Process for the preparation of 4-aminopyrazole derivatives. Google Patents. (2007).
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. (2020). Available at: [Link]

  • Pd/C‐catalyzed reduction of 4‐nitropyrazolin‐5‐ones 2 a,k by molecular hydrogen. (n.d.). Available at: [Link]

  • Direct nitration of five membered heterocycles. Semantic Scholar. (n.d.). Available at: [Link]

  • Catalytic hydrogenation process for preparing pyrazoles. Google Patents. (2017).
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. (2022). Available at: [Link]

  • One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. ResearchGate. (2017). Available at: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. (2024). Available at: [Link]

  • Catalytic hydrogenation of nitroarenes into different products via... - ResearchGate. (n.d.). Available at: [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Available at: [Link]

  • What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? ResearchGate. (2017). Available at: [Link]

  • THP Protection - Common Conditions. (n.d.). Available at: [Link]

  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • 4.5 Tetrahydropyranyl (THP) and Related Ethers. (n.d.). Available at: [Link]

  • Nitrile reduction using Pd/C. ChemSpider Synthetic Pages. (2007). Available at: [Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. (n.d.). Available at: [Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. ResearchGate. (2019). Available at: [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. RWTH Publications. (2021). Available at: [Link]

  • Process for the preparation of androgen receptor antagonists and intermediates thereof. Google Patents. (2016).
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. (2015). Available at: [Link]

  • Chemoselective hydrogenation of substituted nitroaromatics using novel water-soluble iron complex catalysts. Semantic Scholar. (2005). Available at: [Link]

  • Structure-reactivity relationship in catalytic hydrogenation of heterocyclic compounds over ruthenium black-Part A: Effect of substitution of pyrrole ring and side chain in N-heterocycles. ResearchGate. (2024). Available at: [Link]

Sources

Application Note: A Comprehensive Guide to Amide Bond Formation with 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Utility of a Protected Pyrazole Building Block

In the landscape of modern medicinal chemistry and drug development, pyrazole-containing scaffolds are of paramount importance, featuring in numerous pharmacologically active compounds.[1][2][3] The 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine molecule represents a highly strategic building block for the synthesis of complex molecular architectures. Its utility is twofold: the pyrazole core provides a rigid, aromatic scaffold capable of engaging in specific hydrogen bond interactions, while the 4-amino group serves as a versatile handle for synthetic elaboration.[4]

The critical feature of this reagent is the tetrahydropyran (THP) group attached to the N1 position of the pyrazole ring. The THP moiety functions as a robust and acid-labile protecting group, a crucial element for ensuring regioselective reactivity.[4][5][6][7] Without this protection, acylation could occur non-selectively at both the N1 and the C4-amino positions. The THP group effectively "masks" the pyrazole nitrogen, directing the amide bond formation exclusively to the desired C4-amino position. Furthermore, it enhances the solubility of the pyrazole core in common organic solvents, simplifying reaction setup and purification.[8] This application note provides a detailed examination of the principles and protocols for successfully employing this valuable reagent in amide coupling reactions.

Physicochemical Profile and Mechanistic Rationale

A thorough understanding of the reagent's properties is fundamental to its effective application.

PropertyValueNote
Molecular Formula C₈H₁₃N₃OPyrazole core with THP and amino groups.[4]
Molecular Weight ~167.21 g/mol Calculated from atomic composition.[4]
Physical State Likely a solid at room temperatureBased on analogous pyrazole derivatives.[4]
Solubility Soluble in polar organic solvents (DMF, DCM, etc.)The THP group enhances solubility.[4][8]
Stability Moderately stable; sensitive to strong acidsThe THP protecting group is cleaved under acidic conditions.[4][8]

Causality of Reactivity: The C4-amino group on the pyrazole ring is the primary site for nucleophilic attack in an amide coupling reaction. However, its nucleophilicity can be attenuated by the electron-withdrawing nature of the aromatic pyrazole ring. This makes the use of highly efficient coupling reagents essential for achieving high yields, particularly when coupling with sterically hindered or electron-deficient carboxylic acids.[9][10] The THP group's stability under basic and neutral conditions ensures it remains intact throughout the coupling process, only to be removed in a dedicated deprotection step when desired.

The Core Principle: Carboxylic Acid Activation for Amidation

The direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable at ambient temperatures due to the formation of a stable ammonium carboxylate salt.[11] Therefore, the reaction necessitates the activation of the carboxylic acid. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly electrophilic acylating agent that is susceptible to nucleophilic attack by the amine.

G cluster_0 Activation Step cluster_1 Coupling Step CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (Highly Electrophilic) CarboxylicAcid->ActivatedIntermediate + CouplingReagent Coupling Reagent (e.g., EDC, HATU) AmideProduct Target Amide Product ActivatedIntermediate->AmideProduct + Byproduct Byproduct ActivatedIntermediate->Byproduct Pyrazolamine 1-(THP)-1H-pyrazol-4-amine

Caption: General workflow for amide bond formation.

Field-Proven Experimental Protocols

Two primary methods are recommended for the amide coupling of 1-(THP)-1H-pyrazol-4-amine, covering a broad range of carboxylic acid substrates.

Protocol 1: Carbodiimide-Mediated Coupling via EDC/HOBt

This method is a reliable and cost-effective choice for a wide variety of carboxylic acids. The mechanism involves the initial formation of a highly reactive O-acylisourea intermediate by EDC, which is then converted by HOBt into a more stable and selective HOBt-ester, minimizing the risk of side reactions and racemization.[1][11][12]

G COOH R-COOH Acylisourea O-Acylisourea Intermediate Reactive COOH->Acylisourea + EDC EDC EDC HOBtEster HOBt Active Ester More Stable Acylisourea:f0->HOBtEster + HOBt DCU Byproduct Acylisourea:f0->DCU HOBt HOBt Amide Target Amide HOBtEster:f0->Amide + Amine Amine Pyrazol-4-amine

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq). Dissolve it in an anhydrous aprotic solvent (e.g., DMF or DCM, ~0.1–0.5 M).

  • Reagent Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine (1.1 eq) to the solution.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Carboxylic Acid 1.0 eqLimiting reagent
Pyrazolamine 1.1 eqSlight excess to ensure full consumption of the acid
EDC 1.2 eqEnsures complete activation
HOBt 1.2 eqSuppresses side reactions and racemization
Solvent Anhydrous DMF, DCMAprotic solvents to prevent hydrolysis
Temperature 0 °C to RTInitial cooling controls the exothermic activation step
Time 12-24 hVaries based on substrate reactivity
Protocol 2: Uronium Salt-Mediated Coupling via HATU

For sterically demanding or electronically deactivated substrates, the uronium salt HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice.[1][12] It facilitates rapid and efficient coupling with high yields, often succeeding where other methods fail.[13]

G COOH R-COOH OAtEster OAt Active Ester Highly Reactive COOH->OAtEster + HATU, Base HATU HATU Base Base (DIPEA) Amide Target Amide OAtEster:f0->Amide + Amine Amine Pyrazol-4-amine

Caption: Mechanism of HATU mediated amide coupling.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (~0.1–0.5 M).

  • Reagent Addition: Add HATU (1.2 eq) to the solution, followed by the 1-(THP)-1H-pyrazol-4-amine (1.1 eq).

  • Base Addition: Cool the mixture to 0 °C. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), dropwise.[11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS. HATU-mediated reactions are typically much faster than EDC couplings.

  • Work-up: Dilute the reaction with Ethyl Acetate or another suitable organic solvent. Wash thoroughly with water and brine to remove DMF and excess base.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.

ParameterRecommended ConditionRationale
Carboxylic Acid 1.0 eqLimiting reagent
Pyrazolamine 1.1 eqSlight excess to drive the reaction
HATU 1.2 eqHighly efficient activator
Base (DIPEA) 2.0-3.0 eqNeutralizes generated acids and facilitates coupling
Solvent Anhydrous DMFExcellent solvent for HATU couplings
Temperature 0 °C to RTStandard conditions for controlled reaction
Time 2-6 hHATU provides rapid conversion

Troubleshooting and Advanced Considerations

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive coupling reagent (hydrolyzed).2. Wet solvent or reagents.3. Insufficiently reactive substrates.1. Use fresh, high-purity coupling reagents.2. Use anhydrous solvents and dry reagents under vacuum.3. Switch from EDC/HOBt to the more potent HATU. Consider gentle heating (40-50 °C).
Incomplete Reaction 1. Insufficient equivalents of coupling reagent or base.2. Steric hindrance around the acid or amine.1. Increase equivalents of coupling reagent and base to 1.5 eq and 3.0-4.0 eq, respectively.2. Increase reaction time and/or temperature. Ensure HATU is used for hindered substrates.
Side Product Formation 1. (EDC) Formation of N-acylurea byproduct.2. (HATU) Guanidinium byproduct from reaction with amine.1. Ensure HOBt is used with EDC. The order of addition can be critical.2. Activate the carboxylic acid with HATU/DIPEA for 5-10 minutes before adding the pyrazolamine.
Post-Coupling: THP Deprotection

Once the amide bond is successfully formed, the THP group can be readily removed if the N-H of the pyrazole is required for the final structure or subsequent reactions. This is typically achieved under mild acidic conditions.

Standard Deprotection Protocol:

  • Dissolve the THP-protected amide in a suitable solvent such as Dichloromethane (DCM) or Methanol.

  • Add an acid such as Trifluoroacetic Acid (TFA, 20-50% in DCM) or 2-4 M HCl in Dioxane/Methanol.

  • Stir at room temperature for 1-4 hours, monitoring by TLC/LC-MS.

  • Upon completion, concentrate the reaction mixture. If a volatile acid like TFA was used, it can be removed under vacuum. If not, perform an aqueous work-up by neutralizing with a base (e.g., NaHCO₃) and extracting the product.

Conclusion

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine is a robust and strategically designed building block for the synthesis of pyrazole-4-carboxamides. The THP protecting group provides essential control over regioselectivity and enhances handling properties. By selecting the appropriate coupling methodology—either the workhorse EDC/HOBt system or the high-potency HATU reagent—researchers can efficiently synthesize a diverse array of amide derivatives. The protocols and insights provided herein offer a validated framework for leveraging this reagent to accelerate discovery programs in pharmaceutical and materials science.

References

  • Beilstein Journals. (n.d.). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Retrieved from [Link]

  • RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]

  • RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. Retrieved from [Link]

  • Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]

  • ResearchGate. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. Retrieved from [Link]

  • ACS Publications. (2023). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction timecourse for THP protection of pyrazole. The sampler conditions were as follows. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • ResearchGate. (2014). Scheme 37. US/HATU-catalyzed carboxylic acid and amine coupling to.... Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • AxisPharm. (2022). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • National Institutes of Health. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • PubMed. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]

  • RSC Advances. (n.d.). . Retrieved from [Link]

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling of THP-Protected Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Pyrazole Coupling

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[1][2] Its significance is particularly pronounced in the pharmaceutical industry, where the construction of biaryl and heteroaryl-aryl linkages is a common requirement for creating biologically active molecules.[3] Pyrazoles, a class of nitrogen-rich heterocycles, are privileged scaffolds found in numerous FDA-approved drugs and clinical candidates due to their ability to act as versatile pharmacophores.

However, the acidic N-H proton present in many pyrazole substrates can interfere with the palladium-catalyzed cycle. This proton can lead to catalyst inhibition or undesired side reactions, often resulting in low yields.[3][4] Consequently, standard cross-coupling protocols frequently fail when applied to unprotected pyrazoles.[3] To circumvent these issues, a common and effective strategy is the use of a protecting group for the pyrazole nitrogen. The tetrahydropyranyl (THP) group is a robust and reliable choice for this purpose, offering stability across a wide range of reaction conditions and straightforward removal.[5][6]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling using THP-protected pyrazoles, explaining the causality behind experimental choices and offering detailed, field-proven protocols.

The Role of the Tetrahydropyranyl (THP) Protecting Group

The selection of a protecting group is a critical decision in a multi-step synthesis. The THP group is an acetal that offers a compelling balance of stability and reactivity, making it well-suited for the Suzuki coupling workflow.

Advantages:

  • Broad Stability: THP ethers are stable to strongly basic conditions, organometallic reagents (e.g., Grignard, organolithiums below 0°C), and nucleophilic attack, which are conditions often present in cross-coupling reactions.[5][6]

  • Ease of Introduction: The protection is typically achieved under mild acidic catalysis using inexpensive 3,4-dihydro-2H-pyran (DHP).[7][8][9][10] A solvent- and catalyst-free method for quantitative protection has also been developed, offering a green chemistry alternative.[8][9][10]

  • Reliable Cleavage: Deprotection is readily accomplished under mild acidic conditions, such as treatment with p-toluenesulfonic acid (TsOH) in an alcohol solvent, which is orthogonal to many other functional groups.[7]

Considerations:

  • Chirality: The introduction of a THP group creates a new stereocenter, which can lead to the formation of diastereomers if the substrate is already chiral.[5][6] This can complicate purification and characterization, though it is often irrelevant if the group is removed at a later stage.

  • Additional Steps: The use of any protecting group adds two steps (protection and deprotection) to the overall synthesis, impacting the final yield and development time.[3]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to rational troubleshooting and optimization. The cycle, centered around a palladium catalyst, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Suzuki_Cycle cluster_reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Trans Transmetalation Complex OxAdd->Trans Transmetalation RedElim Reductive Elimination Complex Trans->RedElim Isomerization RedElim->Pd0 Reductive Elimination Product THP-Pyrazole-Ar' RedElim->Product THP-Pz-Ar' ArX THP-Pyrazole-X ArX->OxAdd THP-Pz-X ArB Ar'-B(OR)₂ Base Base (e.g., K₃PO₄) Borate Ar'-B(OR)₂(OH)⁻ Borate->Trans [Ar'B(OH)₃]⁻

Diagram 1: The Suzuki-Miyaura Catalytic Cycle.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the THP-protected halopyrazole (e.g., 4-bromo-1-THP-pyrazole), forming a Pd(II) complex. This is often the rate-limiting step of the cycle.[2] The reactivity order for the halide is typically I > Br > Cl.[2]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex.[11][12][13][14]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

Key Parameters for Reaction Optimization

Achieving high yields in Suzuki couplings requires careful consideration of several interconnected parameters. The "best" conditions are always substrate-dependent, but the following provides an authoritative guide to making informed choices.

ParameterCommon Choices & Rationale
Palladium Source Pd(PPh₃)₄: A reliable "workhorse" catalyst, but can be sensitive to air. PdCl₂(dppf): Excellent for a broad range of substrates; the dppf ligand is robust. Pre-catalysts (e.g., XPhos Pd G2/G3): Air- and moisture-stable, highly active catalysts that generate the active Pd(0) species in situ. Often the best choice for challenging couplings.[3][4][15]
Ligand Phosphines (e.g., PPh₃, XPhos, SPhos): Bulky, electron-rich phosphine ligands stabilize the palladium center and promote the oxidative addition and reductive elimination steps.[1] Pyrazole-based ligands have also shown great promise.[16][17][18][19][20]
Base K₃PO₄, K₂CO₃, Cs₂CO₃: These inorganic bases are crucial for activating the boronic acid to form the reactive boronate species.[11][12] K₃PO₄ is a moderately strong base that is effective in many cases.[3] Cs₂CO₃ is stronger and can be beneficial for less reactive substrates.
Boron Source Boronic Acids (Ar-B(OH)₂): Most common, highly reactive, and atom-economical.[21][22] However, they can be prone to decomposition via protodeboronation.[1][21] Boronic Esters (e.g., Pinacol Esters, Ar-B(pin)): More stable than boronic acids, making them ideal for unstable fragments (like some heteroaryls) or for use in multi-step, one-pot procedures.[23][24][25] They may exhibit slightly lower reactivity.[22][25]
Solvent 1,4-Dioxane, Toluene, DMF: Anhydrous polar aprotic solvents are typical. Solvent/Water Mixtures (e.g., Dioxane/H₂O): The addition of water can aid in dissolving the inorganic base and facilitate the formation of the boronate complex.[3][26][27]
Temperature 60-110 °C: Most Suzuki couplings require heating to drive the reaction to completion. Microwave irradiation can dramatically shorten reaction times.[26][27]

Experimental Workflow and Protocols

The overall process involves three key stages: protection of the pyrazole, the Suzuki-Miyaura coupling, and finally, deprotection to reveal the functionalized pyrazole.

Workflow Start Starting Material (e.g., 4-Bromopyrazole) Protect Step 1: THP Protection Start->Protect DHP, cat. Acid THP_Pz Intermediate (4-Bromo-1-(THP)-pyrazole) Protect->THP_Pz Suzuki Step 2: Suzuki-Miyaura Coupling THP_Pz->Suzuki Ar-B(OR)₂, Pd Catalyst, Base Coupled Intermediate (4-Aryl-1-(THP)-pyrazole) Suzuki->Coupled Deprotect Step 3: THP Deprotection Coupled->Deprotect Acid (e.g., TsOH), Alcohol Final Final Product (4-Arylpyrazole) Deprotect->Final

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Pyrazole-Containing Molecules Using 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Protected Pyrazole Building Block

In the landscape of modern drug discovery and combinatorial chemistry, the pyrazole scaffold is a cornerstone, appearing in a multitude of biologically active compounds. Its prevalence is a testament to its ability to engage in various biological interactions, acting as a versatile pharmacophore. The strategic incorporation of substituted pyrazoles into small molecules and peptidomimetics often imparts desirable pharmacokinetic and pharmacodynamic properties.

This guide focuses on the application of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine , a key building block for the solid-phase synthesis (SPS) of pyrazole-containing compound libraries. The tetrahydropyranyl (THP) group serves as a crucial protecting group for the pyrazole nitrogen. This protection is paramount for several reasons:

  • Preventing Unwanted Side Reactions: The THP group shields the pyrazole nitrogen from participating in unintended reactions during peptide elongation or other modification steps on the solid support.

  • Ensuring Regioselectivity: By protecting the N1 position of the pyrazole, subsequent reactions are directed to the 4-amino group, allowing for precise control over the final molecular structure.

  • Compatibility with Fmoc/tBu Strategy: The THP group is stable under the basic conditions used for Fmoc deprotection but can be cleaved under the acidic conditions typically used for final cleavage from the resin, making it orthogonal to the most common solid-phase peptide synthesis (SPPS) methodologies.[1]

These application notes provide detailed protocols for the effective use of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine in solid-phase synthesis, from initial coupling to final cleavage, enabling researchers to construct diverse libraries of pyrazole-containing molecules with high efficiency and purity.

Core Principles and Workflow Overview

The solid-phase synthesis of molecules utilizing this building block typically follows a multi-step process, which can be adapted depending on the desired final product. A common strategy involves the construction of a scaffold on the resin, followed by the introduction of the pyrazole moiety and subsequent diversification.

Solid-Phase Synthesis Workflow Resin Resin Preparation (e.g., Rink Amide) Scaffold Scaffold Assembly (e.g., β-ketoester formation) Resin->Scaffold 1. Loading Coupling Coupling of Pyrazole (Cyclization with Hydrazine) Scaffold->Coupling 2. Cyclization Diversification On-Resin Diversification (Acylation, Alkylation, etc.) Coupling->Diversification 3. Derivatization Deprotection Optional: On-Resin THP Deprotection Diversification->Deprotection 4. (Optional) Cleavage Final Cleavage & Global Deprotection Diversification->Cleavage 5. Final Step Deprotection->Cleavage Analysis Purification & Analysis Cleavage->Analysis

Figure 1: A generalized workflow for the solid-phase synthesis of pyrazole-containing molecules.

Experimental Protocols

The following protocols are designed for manual solid-phase synthesis but can be adapted for automated synthesizers. The synthesis is described on a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

Protocol 1: Resin Preparation and Swelling

Proper swelling of the resin is critical for ensuring that all reactive sites are accessible.

  • Resin Weighing: Place the desired amount of Rink Amide resin (e.g., 100-200 mesh, ~0.6 mmol/g loading) into a suitable reaction vessel.

  • Solvent Addition: Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

  • Swelling: Allow the resin to swell at room temperature for at least 30 minutes with gentle agitation (e.g., using a shaker or nitrogen bubbling).

  • Solvent Removal: After swelling, drain the DMF from the reaction vessel.

Protocol 2: On-Resin Scaffold Assembly (β-Ketoester Formation)

This protocol describes the formation of a β-ketoester on the resin, which will subsequently be cyclized to form the pyrazole ring.

  • Fmoc Deprotection: If starting with an Fmoc-protected Rink Amide resin, remove the Fmoc group by treating the resin with a 20% (v/v) solution of piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.

  • Carboxylic Acid Coupling:

    • In a separate vial, dissolve a suitable carboxylic acid (e.g., a β-ketoacid, 3-5 equivalents relative to the resin loading) in DMF.

    • Add a coupling agent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3-5 equivalents) and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Allow the activation to proceed for 1-2 minutes.[2]

    • Add the activated carboxylic acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature with agitation.

  • Washing: Wash the resin thoroughly with DMF, followed by Dichloromethane (DCM), and then DMF again to remove any excess reagents.

Protocol 3: Pyrazole Ring Formation via Cyclization

This step involves the cyclization of the on-resin β-ketoester with 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine. However, a more common and versatile approach for library synthesis is to use a substituted hydrazine to form the pyrazole ring, which can then be further functionalized. For the purpose of these application notes, we will detail the cyclization with a generic hydrazine, as the target molecule is an aminopyrazole itself, which would be used in subsequent steps rather than for the initial cyclization.

  • Hydrazine Solution Preparation: Prepare a solution of the desired hydrazine (e.g., a substituted hydrazine hydrochloride, 5-10 equivalents) in a mixture of DMF and isopropanol (4:1).

  • Cyclization Reaction:

    • Add the hydrazine solution to the resin-bound β-ketoester.

    • If using a hydrazine salt, add a non-nucleophilic base like DIPEA (5-10 equivalents).

    • Heat the reaction mixture under microwave irradiation (e.g., 100-120°C for 30 minutes) or conventionally at 60-80°C for 4-6 hours.

  • Washing: After the reaction is complete, cool the vessel to room temperature and wash the resin extensively with DMF, isopropanol, and DCM.

Protocol 4: On-Resin Diversification at the 4-Amino Group

Assuming the pyrazole ring has been formed on the resin and now presents a free 4-amino group, this protocol details its acylation.

  • Amino Acid/Carboxylic Acid Activation:

    • In a separate vial, dissolve the Fmoc-protected amino acid or carboxylic acid (3-5 equivalents) in DMF.

    • Add HBTU (3-5 equivalents) and DIPEA (6-10 equivalents).

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated acid solution to the resin-bound aminopyrazole.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free primary amines. Blue or purple beads indicate an incomplete reaction, which should be repeated.[2]

    • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM.

Protocol 5: Optional On-Resin THP Deprotection

In some synthetic strategies, it may be desirable to deprotect the pyrazole nitrogen while the molecule is still attached to the solid support to allow for further functionalization at this position.

  • Prepare Deprotection Cocktail: Prepare a mild acidic solution, such as 1-2% Trifluoroacetic acid (TFA) in DCM.

  • On-Resin Cleavage:

    • Treat the resin with the deprotection cocktail for 30-60 minutes at room temperature with gentle agitation.

    • Monitor the cleavage progress by taking small aliquots of the resin, performing a full cleavage, and analyzing the product by LC-MS.

  • Neutralization and Washing:

    • After deprotection, neutralize the resin with a 10% solution of DIPEA in DMF.

    • Wash the resin thoroughly with DMF and DCM.

Protocol 6: Final Cleavage and Global Deprotection

This final step cleaves the synthesized molecule from the resin and removes any remaining acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a suitable cleavage cocktail. The composition will depend on the amino acids present in the sequence. A standard, robust cocktail is Reagent B .[3][4]

    Cleavage Cocktail Composition Application Notes
    Reagent B TFA/Phenol/Water/TIPS (88:5:5:2)A general-purpose cocktail suitable for most peptides. The triisopropylsilane (TIPS) acts as a scavenger for carbocations.[3]
    Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)Recommended for peptides containing Cys, Met, Trp, and Tyr residues.[4]
    TFA/TIS/Water TFA/TIS/H₂O (95:2.5:2.5)A common and effective cocktail for peptides without sensitive residues like Trp or Met.[5]
  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate containing the cleaved product.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitation and Purification:

    • Precipitate the crude product by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the product, decant the ether, and wash the pellet with cold ether.

    • Dry the crude product and purify using reverse-phase HPLC.

Data Presentation and Characterization

All synthesized compounds should be characterized by appropriate analytical techniques to confirm their identity and purity.

Analytical Technique Purpose
LC-MS To determine the molecular weight of the product and assess its purity.
¹H NMR To confirm the structure of the final compound.
Analytical HPLC To determine the purity of the final product.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test is positive after a coupling reaction, repeat the coupling step. Using a different coupling reagent or extending the reaction time may be necessary.

  • Premature THP Deprotection: While generally stable, some very mild acid exposure during the synthesis (e.g., from certain coupling reagents) could potentially lead to minor loss of the THP group. Ensure all reagents are of high quality and anhydrous where required.

  • Side Reactions during Cleavage: The choice of cleavage cocktail is critical to prevent side reactions, especially with sensitive residues. The use of scavengers like TIS is essential to trap reactive carbocations generated during deprotection.[3][6]

Troubleshooting Logic start Problem Encountered incomplete_coupling Incomplete Coupling (Positive Kaiser Test) start->incomplete_coupling low_yield Low Cleavage Yield start->low_yield side_products Unexpected Side Products start->side_products solution1 Repeat Coupling Extend Reaction Time Change Coupling Reagent incomplete_coupling->solution1 solution2 Optimize Cleavage Time Ensure Fresh Cocktail Check Resin Compatibility low_yield->solution2 solution3 Adjust Scavengers in Cocktail Optimize Cleavage Conditions (Time, Temperature) side_products->solution3

Figure 2: A troubleshooting guide for common issues in solid-phase synthesis.

Conclusion

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine is a valuable and versatile building block for the solid-phase synthesis of diverse pyrazole-containing molecules. The THP protecting group offers the necessary stability and orthogonality for complex synthetic schemes, particularly within the Fmoc/tBu strategy. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, researchers can confidently and efficiently generate libraries of novel pyrazole derivatives for screening in drug discovery and other life science applications.

References

  • Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. Molecules. [Link]

  • Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones. Molecular Diversity. [Link]

  • Solid phase synthesis of a molecular library of pyrimidines, pyrazoles, and isoxazoles with biological potential. ElectronicsAndBooks. [Link]

  • Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry. [Link]

  • Solid phase synthetic scheme of pyrazolo[3,4-d]pyrimidine derivatives. ResearchGate. [Link]

  • Cleavage Cocktail Selection. CDN. [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. ACS Publications. [Link]

  • Solid-phase synthesis of 3,4-diamino-1H-pyrazolo[5, 4-d] pyrimidines. ResearchGate. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction. ResearchGate. [Link]

  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]

  • Solid-Phase Synthesis of 5-Substituted Amino Pyrazoles. ResearchGate. [Link]

  • Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. ACS Publications. [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

  • Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Chemistry – A European Journal. [Link]

  • Reaction timecourse for THP protection of pyrazole. ResearchGate. [Link]

  • Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. ResearchGate. [Link]

  • Supplemental Information. Max Planck Institute. [Link]

  • Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Aapptec Peptides. [Link]

  • Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences. [Link]

Sources

Application Notes and Protocols for the Deprotection of the THP Group from a Pyrazole Nucleus

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the strategic use of protecting groups is paramount to the successful synthesis of complex molecules. The tetrahydropyranyl (THP) group is a widely employed protecting group for N-H functionalities within heterocyclic systems like pyrazoles, owing to its ease of installation and general stability under a range of reaction conditions. However, the efficient and clean removal of the THP group is equally critical to unmask the pyrazole N-H for subsequent transformations or to yield the final target compound.

This comprehensive guide provides an in-depth exploration of the deprotection of the THP group from a pyrazole nucleus. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the protocols, offers field-proven insights into potential challenges, and presents detailed, validated methodologies to ensure reliable and reproducible results in your laboratory.

The Strategic Importance of N-H Pyrazole Deprotection

The N-H proton of a pyrazole ring is a crucial site for functionalization, acting as a handle for introducing a wide array of substituents that can modulate the biological activity and physicochemical properties of the molecule. Protecting this nitrogen with a THP group allows for selective reactions at other positions of the pyrazole ring or elsewhere in the molecule. The subsequent deprotection is a key step that must be carefully planned to be high-yielding and compatible with other functional groups present in the substrate.

The Mechanism of Acid-Catalyzed THP Deprotection

The removal of the THP group from a pyrazole nitrogen is typically achieved under acidic conditions.[1][2] The underlying mechanism is an acid-catalyzed hydrolysis or alcoholysis of the aminal linkage.

The process is initiated by the protonation of the oxygen atom of the tetrahydropyran ring. This protonation enhances the leaving group ability of the pyrazole moiety. The subsequent cleavage of the C-N bond is facilitated by the formation of a resonance-stabilized oxocarbenium ion. The pyrazole N-H is regenerated, and the oxocarbenium ion is then quenched by a nucleophile present in the reaction medium, such as water or an alcohol solvent, to form a hemiacetal or an acetal, respectively.

Diagram of the Deprotection Mechanism

THP Deprotection Mechanism cluster_0 Acid-Catalyzed Deprotection THP_Pyrazole N-THP Protected Pyrazole Protonated_THP Protonated Intermediate THP_Pyrazole->Protonated_THP + H⁺ (from acid catalyst) Pyrazole_NH Deprotected Pyrazole (N-H) Protonated_THP->Pyrazole_NH C-N Bond Cleavage Oxocarbenium Oxocarbenium Ion Protonated_THP->Oxocarbenium Byproduct Hemiacetal/Acetal Byproduct Oxocarbenium->Byproduct + H₂O or ROH Experimental Workflow Start Start: N-THP Protected Pyrazole Reaction_Setup Dissolve in appropriate solvent Start->Reaction_Setup Add_Catalyst Add acid catalyst Reaction_Setup->Add_Catalyst Reaction Stir at specified temperature Add_Catalyst->Reaction Monitoring Monitor reaction by TLC or LC-MS Reaction->Monitoring Workup Quench reaction and perform aqueous work-up Monitoring->Workup Reaction Complete Purification Purify by column chromatography or recrystallization Workup->Purification Characterization Characterize the deprotected pyrazole Purification->Characterization End End: Deprotected Pyrazole Characterization->End

Caption: General workflow for the deprotection of N-THP pyrazoles.

Protocol 1: Deprotection using Hydrochloric Acid (HCl) in Methanol

This is a common and effective method for robust substrates.

  • Reagents and Materials:

    • N-THP protected pyrazole

    • Methanol (MeOH), anhydrous

    • Concentrated Hydrochloric Acid (HCl) or a solution of HCl in methanol

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Procedure:

    • Dissolve the N-THP protected pyrazole (1.0 eq) in methanol (5-10 mL per mmol of substrate).

    • To the stirred solution, add a catalytic to stoichiometric amount of HCl (e.g., 0.1 to 1.2 eq). The amount of acid may need to be optimized depending on the substrate's stability. A pre-prepared solution of HCl in methanol is often used for better control.

    • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

    • Once the starting material is consumed, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Remove the methanol under reduced pressure.

    • Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the deprotected pyrazole.

Protocol 2: Deprotection using p-Toluenesulfonic Acid (p-TSA) in Ethanol

This method uses a solid, crystalline acid which can be easier to handle than gaseous HCl.

  • Reagents and Materials:

    • N-THP protected pyrazole

    • Ethanol (EtOH), anhydrous

    • p-Toluenesulfonic acid monohydrate (p-TSA·H₂O)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Appropriate organic solvent for extraction

  • Procedure:

    • Dissolve the N-THP protected pyrazole (1.0 eq) in ethanol (5-10 mL per mmol of substrate).

    • Add a catalytic amount of p-TSA·H₂O (typically 0.1-0.2 eq).

    • Stir the reaction mixture at room temperature or gently heat to 40-50 °C if the reaction is sluggish. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature (if heated) and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Remove the ethanol under reduced pressure.

    • Perform an aqueous work-up as described in Protocol 1 (steps 6-8).

    • Purify the product as required.

Protocol 3: Mild Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

PPTS is a milder acidic catalyst, making it suitable for substrates with other acid-sensitive functional groups. [3]

  • Reagents and Materials:

    • N-THP protected pyrazole

    • Ethanol (EtOH) or Methanol (MeOH)

    • Pyridinium p-toluenesulfonate (PPTS)

    • Water

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Appropriate organic solvent for extraction

  • Procedure:

    • Dissolve the N-THP protected pyrazole (1.0 eq) in ethanol or methanol (10-20 mL per mmol of substrate).

    • Add PPTS (0.1-0.3 eq).

    • Stir the reaction at room temperature or heat to reflux. The reaction time may be longer compared to stronger acids, ranging from a few hours to overnight. Monitor the reaction progress diligently.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Data Summary: Comparison of Deprotection Conditions

The choice of deprotection conditions can significantly impact the reaction's efficiency and yield. The following table provides a general comparison of common acidic catalysts for the deprotection of a hypothetical substituted N-THP pyrazole. Note that optimal conditions will be substrate-dependent.

CatalystSolventTemperature (°C)Typical Reaction TimeTypical Yield (%)Notes
HCl MethanolRoom Temp.1 - 4 hours85 - 95A strong acid, may not be suitable for sensitive substrates.
p-TSA EthanolRoom Temp. - 502 - 8 hours80 - 90A solid catalyst, easy to handle.
PPTS EthanolRoom Temp. - Reflux4 - 24 hours75 - 90A mild catalyst, good for substrates with other acid-labile groups.
Acetic Acid THF/H₂ORoom Temp. - 606 - 48 hours70 - 85A weaker acid, requires longer reaction times or heating.

Green Chemistry Approach: One-Pot Synthesis of 3(5)-Alkylpyrazoles

A notable advancement in the functionalization of pyrazoles involves a "green" one-pot procedure that combines THP protection, lithiation, alkylation, and deprotection. [4]This approach minimizes waste and purification steps. The deprotection is achieved in the final step by the addition of aqueous acid to the reaction mixture.

  • Brief Overview of the One-Pot Procedure:

    • Protection: Pyrazole is reacted with 3,4-dihydro-2H-pyran (DHP) under solvent- and catalyst-free conditions to yield N-THP pyrazole quantitatively. [4] 2. Lithiation and Alkylation: The N-THP pyrazole is then dissolved in an ethereal solvent (e.g., THF) and deprotonated with a strong base like n-butyllithium, followed by the addition of an alkyl halide to introduce the desired substituent.

    • Deprotection: The reaction is quenched with an aqueous acid (e.g., HCl), which concurrently removes the THP group to yield the 3(5)-alkylpyrazole.

This elegant one-pot synthesis highlights a modern, efficient, and environmentally conscious approach to pyrazole chemistry.

Conclusion

The deprotection of the THP group from a pyrazole nucleus is a fundamental transformation in organic synthesis. A thorough understanding of the reaction mechanism, careful consideration of the substrate's stability, and the judicious selection of the acidic catalyst and reaction conditions are essential for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently and successfully perform this critical deprotection step in their synthetic endeavors.

References

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(31), 24209–24215. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

  • Kaur, N. (2014). The chemistry of THP ethers: A review. RSC Advances, 4(92), 50666-50690. [Link]

  • Karimi, B., & Zareyee, D. (2008). A mild and feasible deprotection of alcohol tetrahydropyranyl or methoxymethyl ethers catalyzed by Sc(OTf)3. Tetrahedron Letters, 49(38), 5553-5556. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]

  • El-Faham, A., & Albericio, F. (2011). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 16(12), 10377-10419. [Link]

  • Williamson, J. S., & Taddei, M. (2017). Knorr Pyrazole Synthesis of Edaravone. Journal of Chemical Education, 94(11), 1819-1822. [Link]

  • Ferreira, I. C. F. R., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. [Link]

  • Zhang, Z.-H., Li, T.-S., Jin, T.-S., & Wang, J.-X. (2002). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. Journal of Chemical Research, 2002(1), 22-23. [Link]

  • Zare, A., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Catalysts, 14(4), 253. [Link]

  • Saha, A., & Ranu, B. C. (2023). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Molecules, 28(15), 5824. [Link]

  • El-Faham, A., & Albericio, F. (2011). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. ResearchGate. [Link]

  • Kumar, A., et al. (2013). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry, 56(11), 4464-4477. [Link]

  • Kuwano, R. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 11(11), 1361. [Link]

  • Candeias, N. R., et al. (2011). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 16(12), 10336-10350. [Link]

  • El-Newehy, M. H., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6296. [Link]

  • American Chemical Society. (2025). Author Guidelines. Organic Process Research & Development. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of PPTS in Acetyl Protection and Deprotection Chemistry. [Link]

Sources

Acid-catalyzed deprotection of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for the Acid-Catalyzed Deprotection of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine

Introduction: The Strategic Role of the THP Group in Pyrazole Chemistry

In the landscape of medicinal chemistry and drug development, pyrazole scaffolds are of paramount importance, forming the core of numerous pharmacologically active agents.[1] The synthesis of complex, substituted pyrazoles often necessitates the use of protecting groups to temporarily mask reactive sites, thereby directing reactivity and preventing unwanted side reactions. The tetrahydropyranyl (THP) group is a widely employed protecting group for alcohols, thiols, and amines due to its low cost, ease of introduction, and general stability across a broad range of non-acidic conditions, including reactions with organometallics and hydrides.[2][3][4]

Specifically for pyrazoles, the THP group serves as an effective protector for the ring nitrogen, preventing N-alkylation or other undesired transformations while subsequent modifications are performed elsewhere on the molecule. The deprotection step, which liberates the N-H bond, is a critical final transformation. Acid-catalyzed hydrolysis is the most common and efficient method for THP group removal.[5] This application note provides a detailed examination of the mechanism, a robust experimental protocol, and optimization strategies for the deprotection of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine to yield the valuable 4-aminopyrazole intermediate.

Reaction Mechanism: An Acid-Mediated Acetal Cleavage

The deprotection of the THP-protected pyrazole proceeds via a classic acid-catalyzed hydrolysis of an acetal. The stability of the THP group is robust in neutral or basic media but is intentionally designed to be labile under acidic conditions.[6]

The mechanism unfolds in three key steps:

  • Protonation: The reaction is initiated by the protonation of the ether-like oxygen atom of the THP ring by an acid catalyst (H-A). This step activates the C-O bond, converting the ether into a good leaving group.

  • Cleavage and Formation of an Oxocarbenium Ion: The activated C-O bond cleaves, releasing the free 1H-pyrazol-4-amine. Simultaneously, a resonance-stabilized oxocarbenium ion is formed from the THP fragment. This intermediate is a key feature of acetal hydrolysis.[5]

  • Nucleophilic Trapping: A nucleophile present in the reaction medium, typically the solvent (e.g., water or an alcohol like methanol), attacks the electrophilic carbocation. This quenches the reactive intermediate and regenerates the acid catalyst, allowing the catalytic cycle to continue.

Mechanistic Pathway Diagram

Acid-Catalyzed THP Deprotection Mechanism Mechanism of THP Deprotection Start 1-(THP)-1H-pyrazol-4-amine inv1 Start->inv1 Protonated Protonated Intermediate (Activated Acetal) inv2 Protonated->inv2 Products 4-Aminopyrazole + Resonance-Stabilized Oxocarbenium Ion Final Deprotected Pyrazole + Quenched THP Byproduct Products->Final + Nucleophile (e.g., H₂O, MeOH) - H⁺ (Catalyst Regenerated) inv1->Protonated + H⁺ (Acid Catalyst) inv2->Products C-N Bond Cleavage

Caption: Key steps in the acid-catalyzed removal of the THP protecting group.

Experimental Protocol: Deprotection of 1-(THP)-1H-pyrazol-4-amine

This protocol provides a reliable method for the deprotection on a laboratory scale. It is designed to be self-validating through in-process monitoring.

Materials and Reagents
  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine

  • Methanol (MeOH), ACS grade or higher

  • Hydrochloric Acid (HCl), 4 M solution in 1,4-dioxane or concentrated aqueous HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (if required)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine (1.0 eq).

    • Dissolve the starting material in methanol (approximately 0.1 to 0.2 M concentration). Stir until fully dissolved at room temperature.

  • Acid Addition:

    • Slowly add the hydrochloric acid solution (2.0 to 4.0 eq) to the stirring solution at room temperature. A slight exotherm may be observed.

    • Causality Note: Using a protic solvent like methanol facilitates the reaction by acting as a solvent and a nucleophile to trap the oxocarbenium byproduct.[2] The use of excess acid ensures complete protonation and drives the reaction to completion.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., using 10% MeOH in DCM as the eluent). The starting material is significantly less polar than the product, 4-aminopyrazole.

    • Spot the reaction mixture against a spot of the starting material. The reaction is complete when the starting material spot has been completely consumed. This typically takes 1-4 hours at room temperature.

  • Workup and Neutralization:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Re-dissolve the residue in a small amount of water.

    • Carefully add saturated aqueous NaHCO₃ solution to the acidic mixture until effervescence ceases and the pH is neutral to slightly basic (pH ~8). This step is critical as it deprotonates the ammonium salt of the product, rendering it soluble in organic solvents.

    • Trustworthiness Note: Failure to properly neutralize the solution will result in poor extraction efficiency and low isolated yield, as the protonated amine product will remain in the aqueous layer.

  • Extraction:

    • Transfer the neutralized aqueous solution to a separatory funnel.

    • Extract the aqueous layer with an organic solvent such as DCM or EtOAc (3 x volume of the aqueous layer). The high polarity of 4-aminopyrazole may require multiple extractions for good recovery.

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-aminopyrazole.

  • Purification (if necessary):

    • The crude product is often of sufficient purity for subsequent steps.

    • If further purification is required, silica gel column chromatography can be performed using a polar eluent system, such as a gradient of 5-15% methanol in dichloromethane.

Experimental Workflow Diagram

Experimental Workflow General Deprotection Workflow A 1. Dissolve Substrate in Methanol B 2. Add Acid Catalyst (e.g., HCl in Dioxane) A->B C 3. Stir at RT Monitor by TLC B->C D 4. Reaction Complete? (No Starting Material) C->D D->C No E 5. Concentrate Solvent (Rotary Evaporation) D->E Yes F 6. Neutralize with Sat. aq. NaHCO₃ (pH ~8) E->F G 7. Extract with Organic Solvent (e.g., DCM) F->G H 8. Dry, Filter, and Concentrate G->H J Crude 4-Aminopyrazole H->J I 9. Purify via Chromatography (If Necessary) K Pure 4-Aminopyrazole I->K J->I

Caption: Step-by-step workflow for the deprotection and isolation of 4-aminopyrazole.

Optimization and Troubleshooting

The choice of acid, solvent, and temperature can be tailored to accommodate other functional groups within the molecule.

Table of Reaction Conditions
Acid CatalystSolvent(s)Temperature (°C)Typical TimeAdvantages & Considerations
HCl MeOH, EtOH, Dioxane/H₂O0 - 251 - 4 hHighly effective and inexpensive. Volatility of HCl gas can be a concern; using HCl in dioxane is a common solution.
TFA DCM, H₂O0 - 250.5 - 3 hStrong acid, effective in aprotic solvents like DCM.[7] Can be harsh on other acid-sensitive groups. Must be thoroughly removed.
p-TsOH MeOH, EtOH, THF25 - 502 - 12 hMilder, non-volatile solid acid.[5] Slower reaction may require heating. Good for substrates with moderate acid sensitivity.
PPTS MeOH, EtOH25 - 606 - 24 hPyridinium p-toluenesulfonate is a very mild acid catalyst (pH ~3 in alcohol).[5] Ideal for highly acid-sensitive substrates. Often requires heat.
Acetic Acid THF/H₂O (e.g., 4:1)25 - 4512 - 48 hVery mild conditions, suitable for delicate molecules.[4] Can be very slow.
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient acid catalyst. 2. Reaction time too short or temperature too low. 3. Inactive catalyst.1. Add another equivalent of acid. 2. Increase reaction time or gently warm the mixture (e.g., to 40 °C). 3. Use a fresh bottle of acid catalyst.
Low Isolated Yield 1. Incomplete neutralization during workup. 2. Insufficient extraction. 3. Product loss during chromatography.1. Ensure the aqueous layer is pH ~8 before extraction. 2. Perform additional extractions (5-6 times) with DCM or use a continuous extractor for highly polar products. 3. Pre-treat silica gel with a small amount of triethylamine in the eluent to prevent product adsorption.
Side Product Formation 1. Degradation of the pyrazole or other functional groups under harsh acidic conditions.1. Switch to a milder acid catalyst (e.g., p-TsOH or PPTS). 2. Perform the reaction at a lower temperature (e.g., 0 °C).

References

  • Al-Warhi, T., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Zhang, J., et al. (1998). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. ResearchGate. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]

  • Procopio, A., et al. (2013). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PMC. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. Semantic Scholar. [Link]

  • Reddit. (2014). Organic Synthesis advice needed. Achieving THP protection of phenolic group. Reddit. [Link]

  • Baran, P. S. (n.d.). 4.5 Tetrahydropyranyl (THP)
  • Google Patents. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • ResearchGate. (2008). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. [Link]

  • Prestat, G., et al. (n.d.).
  • MDPI. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

  • MDPI. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]

  • PubMed. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. [Link]

Sources

Application Notes & Protocols: Synthesis of Androgen Receptor Modulators from Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of pyrazole-based selective androgen receptor modulators (SARMs). Pyrazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1][2] This guide delves into the critical structure-activity relationships (SAR) that govern the efficacy of these compounds as androgen receptor (AR) modulators, outlines robust synthetic strategies for the pyrazole core, and provides detailed, field-tested protocols for the synthesis and characterization of a representative SARM. The methodologies are designed for researchers in drug discovery and development, emphasizing the rationale behind experimental choices to ensure reproducibility and successful outcomes.

Introduction: The Androgen Receptor and the Role of the Pyrazole Scaffold

The androgen receptor (AR) is a ligand-activated nuclear transcription factor that plays a crucial role in the development and maintenance of male reproductive tissues, muscle, and bone. Dysregulation of AR signaling is implicated in various conditions, including prostate cancer, benign prostatic hyperplasia, and muscle wasting disorders. Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the AR, aiming to provide the anabolic benefits of androgens (e.g., on muscle and bone) while minimizing the undesirable androgenic side effects on tissues like the prostate and skin.

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[2][3][4] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor (N-1) and acceptor (N-2), and its role as a bioisostere for other aromatic systems make it an ideal scaffold for designing potent and selective ligands.[3] In the context of AR modulation, the pyrazole core serves as a rigid framework to correctly orient the necessary pharmacophoric groups for effective binding within the AR ligand-binding pocket, as seen in drugs like darolutamide where it engages in key π-π stacking and hydrogen bond interactions.[3]

Structure-Activity Relationship (SAR) of Pyrazole-Based AR Modulators

The biological activity of pyrazole-based SARMs is highly dependent on the substitution pattern around the core ring. Extensive research has established a clear SAR, providing a roadmap for designing new, more potent, and selective molecules.[5][6][7] A novel series of pyrazolines, for instance, has been extensively studied to determine the optimal substituents for AR agonist activity.[5][6]

Key SAR insights are summarized below:

  • A-Ring Mimetic (Positions R1/R2): These positions typically feature an anilide moiety substituted with strong electron-withdrawing groups (EWGs), such as trifluoromethyl (-CF₃) and cyano (-CN). These groups are critical for mimicking the A-ring of endogenous androgens and forming crucial interactions within the receptor pocket.[5][6]

  • Pyrazole Core: The pyrazole or pyrazoline ring itself acts as the central scaffold. Its geometry is fundamental for the spatial arrangement of the other substituents.

  • D-Ring Mimetic (Positions R5/R6): Small, non-bulky groups at these positions are optimal for AR agonist activity. This region corresponds to the D-ring of testosterone.[5]

  • Stereochemistry: The stereochemistry of substituents can be critical. For example, in certain pyrazoline series, the (S)-isomer exhibits significantly more potent AR agonist activity than the corresponding (R)-isomer.[5][6]

SAR_Summary cluster_0 General Pyrazole SARM Scaffold cluster_1 Key Activity Determinants Pyrazoline Pyrazole or Pyrazoline Core R5R6 R5, R6 (D-Ring Mimetic) - Small, non-bulky groups - Stereochemistry is critical Pyrazoline->R5R6 Substituents on core Linker Linker Group (e.g., Amide) Pyrazoline->Linker R1R2 R1, R2 (A-Ring Mimetic) - Anilide Linker - Strong EWGs (-CN, -CF3) Agonist Potent AR Agonist Activity R1R2->Agonist Essential for potency R5R6->Agonist Modulates activity Linker->R1R2 Connects to core Anabolic Anabolic Effect (Muscle) Agonist->Anabolic Antagonist Antagonist Effect (Prostate) Agonist->Antagonist Mixed activity profile is possible

Caption: Key structure-activity relationships for pyrazole-based SARMs.

Synthetic Strategies and Protocols

The synthesis of pyrazole-based SARMs can be logically divided into two main stages: the construction of the core pyrazole intermediate and its subsequent functionalization to yield the final active pharmaceutical ingredient (API).

Strategy: Formation of the Pyrazole Intermediate

The most versatile and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis , which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[8][9] This method is robust and allows for a wide variety of substituents to be incorporated into the final ring. An alternative powerful strategy is the 1,3-dipolar cycloaddition of a diazo compound with an alkene or alkyne, which offers excellent regioselectivity.[2][10]

Synthetic_Workflow Start Starting Materials (e.g., β-Ketoester, Hydrazine) Cyclization Core Synthesis (Knorr Cyclocondensation) Start->Cyclization Intermediate Pyrazole Intermediate (e.g., Pyrazoline Carboxylic Acid) Cyclization->Intermediate Functionalization Functionalization (Amide Coupling) Intermediate->Functionalization Crude Crude SARM Product Functionalization->Crude Purification Purification & Characterization (Chromatography, NMR, MS) Crude->Purification Final Final SARM Product (>98% Purity) Purification->Final

Caption: General workflow for the synthesis of pyrazole-based SARMs.

Detailed Application Protocol: Synthesis of (S)-3-(4-cyano-3-(trifluoromethyl)phenyl)-3-hydroxy-2-methyl-N-(pyridin-3-yl)propanamide Analog

This protocol describes a representative synthesis adapted from published methodologies for potent pyrazoline-derived SARMs.[5][6] It involves the initial formation of a substituted pyrazoline intermediate followed by amide coupling.

Safety Precaution: Hydrazine derivatives are toxic and potentially carcinogenic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

This step utilizes a modified Knorr-type condensation to form the core heterocyclic intermediate.

Principle: The reaction proceeds via the condensation of a substituted hydrazine with a β-ketoester. The initial nucleophilic attack of the hydrazine on one carbonyl group forms a hydrazone, which then undergoes intramolecular cyclization by attacking the second carbonyl group. Subsequent dehydration yields the stable pyrazole ring system.[9] The choice of an appropriately substituted aniline starting material dictates the final "A-ring" portion of the SARM.

Materials and Reagents:

ReagentMW ( g/mol )Example Mass/VolMoles (mmol)Equivalents
4-Amino-2-(trifluoromethyl)benzonitrile186.135.00 g26.861.0
Ethyl 2-methylacetoacetate144.174.26 g29.551.1
Hydrazine Hydrate (64%)50.061.80 mL37.601.4
Glacial Acetic Acid60.0550 mL-Solvent
Ethanol46.07100 mL-Solvent

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq) and ethanol (100 mL). Stir until fully dissolved.

  • Addition of Reagents: Sequentially add ethyl 2-methylacetoacetate (1.1 eq) and hydrazine hydrate (1.4 eq) to the flask. Note: The addition of hydrazine can be exothermic.

  • Cyclization: Add glacial acetic acid (50 mL) to the mixture. Heat the reaction under reflux at approximately 100-110°C for 2-4 hours.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane.[9] The disappearance of the starting aniline is a key indicator of reaction completion.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.[9]

    • Filter the resulting solid precipitate using a Büchner funnel.

    • Wash the collected solid with a small amount of cold water, followed by a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.[9]

    • Allow the solid to air dry or dry in a vacuum oven at 40-50°C.

  • Characterization: The resulting solid, the pyrazolone intermediate, should be characterized by ¹H-NMR and Mass Spectrometry (MS) to confirm its structure and purity before proceeding.

Principle: This step involves the formation of an amide bond between the carboxylic acid of the pyrazolone intermediate and a desired amine. A coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to activate the carboxylic acid for nucleophilic attack by the amine.

Materials and Reagents:

ReagentMW ( g/mol )Example MassMoles (mmol)Equivalents
Pyrazolone Intermediate (from Protocol 1)(Calculated)3.00 g(Calculated)1.0
3-Aminopyridine94.11(Calculated)(Calculated)1.1
HATU380.23(Calculated)(Calculated)1.2
DIPEA (N,N-Diisopropylethylamine)129.24(Calculated)(Calculated)2.5
Anhydrous DMF (Dimethylformamide)73.0930 mL-Solvent

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrazolone intermediate (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 10 minutes at room temperature.

  • Amine Addition: Add 3-aminopyridine (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Coupling Reaction: Allow the reaction to stir at room temperature for 6-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the pyrazolone starting material.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer. Wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude residue using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexane, to isolate the pure final product.

Product Characterization

Validation of the final compound's structure and purity is a critical, self-validating step of the protocol.

Expected Characterization Data:

AnalysisExpected Results
¹H-NMR Appearance of signals corresponding to the protons of the 3-aminopyridine moiety. Disappearance of the carboxylic acid proton. Characteristic shifts for aromatic and pyrazole ring protons.[11]
¹³C-NMR Appearance of a signal for the newly formed amide carbonyl carbon (typically ~165-170 ppm). Signals corresponding to all unique carbons in the final structure.[11]
HRMS (ESI+) A molecular ion peak corresponding to the calculated exact mass of the protonated product ([M+H]⁺).[11]
HPLC Purity analysis should indicate >98% for use in biological assays.

Example ¹H-NMR Data Interpretation (Hypothetical):

  • δ 10.3 ppm (s, 1H): Amide N-H proton.

  • δ 8.5-7.5 ppm (m, 7H): Aromatic protons from both the substituted benzonitrile and pyridine rings.

  • δ 6.1 ppm (s, 1H): Proton on the pyrazole ring.

  • δ 2.1 ppm (s, 3H): Methyl group protons on the pyrazole ring.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield in Protocol 1 Incomplete reaction.Extend reflux time; ensure temperature is adequate. Check the purity of hydrazine.
Product lost during work-up.Use minimal cold solvent for washing the precipitate. Ensure complete precipitation in the ice bath.
Multiple Products in Protocol 2 Side reactions from HATU.Ensure the reaction is run under an inert atmosphere and with anhydrous solvents.
Impure starting materials.Re-purify the intermediate from Protocol 1 before use.
Difficult Purification Product co-elutes with impurities.Optimize the mobile phase for column chromatography; try a different solvent system (e.g., Dichloromethane/Methanol).

Conclusion

The pyrazole scaffold is a highly effective and versatile platform for the development of novel selective androgen receptor modulators. By leveraging well-established synthetic methodologies like the Knorr cyclocondensation and standard amide coupling techniques, researchers can efficiently access a diverse range of potential therapeutic agents. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and characterization of these compounds. Careful attention to reaction conditions, monitoring, and rigorous characterization are paramount to ensuring the generation of high-quality molecules for downstream pharmacological evaluation.

References

  • Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-ethyl-2-methyl-3-oxobutanoate. Benchchem.
  • Zhang, X., et al. (2007). Design, synthesis, and in vivo SAR of a novel series of pyrazolines as potent selective androgen receptor modulators. Journal of Medicinal Chemistry. Available from: [Link]

  • Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. (2020). MDPI. Available from: [Link]

  • Zhang, X., et al. (2007). Design, Synthesis, and in Vivo SAR of a Novel Series of Pyrazolines as Potent Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry. Available from: [Link]

  • Nemr, M. T. M., et al. Structure–activity relationship (SAR) for pyrazole derivatives. ResearchGate. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC - NIH. Available from: [Link]

  • Detailed experimental protocol for Knorr pyrazole synthesis. Benchchem.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry. Available from: [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Elsevier.
  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Various methods for the synthesis of pyrazole. ResearchGate. Available from: [Link]

  • Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). (2001). PubMed. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Royal Society of Chemistry. Available from: [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2024). Arabian Journal of Chemistry. Available from: [Link]

  • Structure–activity relationship (SAR) of pyrazole‐carboxamide thiol derivatives as anticancer agents. ResearchGate. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Available from: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. (2023). PubMed. Available from: [Link]

  • Synthesis, structure-activity relationships, and characterization of novel nonsteroidal and selective androgen receptor modulators. Semantic Scholar. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available from: [Link]

  • Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists. (2020). PMC. Available from: [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). MDPI. Available from: [Link]

Sources

Scale-up synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Scalable Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine

Abstract

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine is a pivotal building block in medicinal chemistry and drug development, serving as a versatile intermediate for the synthesis of complex, biologically active molecules.[1] Its structure combines a reactive primary amine, ideal for derivatization, with a tetrahydropyranyl (THP) protected pyrazole core, which allows for selective transformations at other positions.[1] This application note provides a comprehensive, scalable, and robust two-step synthetic protocol for this compound, designed for researchers in academic and industrial settings. The strategy centers on the protection of 4-nitropyrazole followed by a clean and efficient reduction of the nitro group. We emphasize field-proven insights, process safety, and scale-up considerations to ensure reliability and reproducibility.

Synthetic Strategy and Rationale

The synthesis of the target molecule is best approached via a strategy that prioritizes safety, regioselectivity, and scalability. A direct THP protection of 4-aminopyrazole is feasible but presents challenges, as the exocyclic amine can compete with the pyrazole nitrogens during the reaction. A more robust and controllable pathway involves the use of 4-nitropyrazole as the starting material.

The chosen three-step strategy is as follows:

  • Nitration of Pyrazole: Synthesis of the key starting material, 4-nitropyrazole. This is a well-established procedure but requires careful handling of nitrating agents.

  • THP Protection: Installation of the tetrahydropyranyl (THP) protecting group onto the 4-nitropyrazole backbone. This step is crucial for preventing unwanted side reactions in subsequent steps. We will detail a highly efficient, solvent-free method ideal for scale-up.[2][3]

  • Nitro Group Reduction: Conversion of the nitro group to the target primary amine via catalytic hydrogenation, a clean and high-yielding method suitable for large-scale production.

This sequence ensures that the sensitive amino group is generated in the final step, minimizing the need for complex protection/deprotection schemes and simplifying purification.

cluster_0 Step 1: Nitration cluster_1 Step 2: THP Protection cluster_2 Step 3: Reduction A Pyrazole B 4-Nitropyrazole A->B HNO₃ / H₂SO₄ C 1-(THP)-4-nitro-1H-pyrazole (Intermediate) B->C Dihydropyran (DHP) D 1-(THP)-1H-pyrazol-4-amine (Target Molecule) C->D H₂, Pd/C

Caption: Overall synthetic scheme for the target molecule.

Part I: Scale-Up Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-4-nitro-1H-pyrazole

Principle and Rationale

The tetrahydropyranyl (THP) group is an ideal protecting group for the pyrazole nitrogen. It is readily installed and stable to a wide range of reaction conditions, including reductions, yet can be easily removed under mild acidic conditions.[4][5] For scale-up, traditional acid-catalyzed methods using solvents can be cumbersome due to large solvent volumes and challenging work-ups.[4]

We present a superior green chemistry approach: a solvent- and catalyst-free thermal reaction between 4-nitropyrazole and 3,4-dihydro-2H-pyran (DHP).[2][3][6] This method provides the product quantitatively, and purification is simplified to the removal of excess DHP by vacuum distillation, making it exceptionally well-suited for large-scale operations.[3]

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )Notes
4-Nitropyrazole113.08Starting material
3,4-Dihydro-2H-pyran (DHP)84.12Reagent, use slight excess (1.2 eq)
Round-bottom flask-Sized appropriately for scale
Heating mantle & Stirrer-With temperature control
Condenser-For reflux
Vacuum distillation setup-For purification
Detailed Experimental Protocol (Solvent-Free Method)
  • Reactor Setup: Equip a dry, multi-neck round-bottom flask with a magnetic stirrer (or overhead mechanical stirrer for larger scales), a thermometer, and a reflux condenser.

  • Charging Reagents: Charge the flask with 4-nitropyrazole (e.g., 1.0 mol, 113.1 g).

  • Addition of DHP: Add a slight excess of 3,4-dihydro-2H-pyran (DHP) (1.2 mol, 101.0 g, 115 mL). The use of a slight excess ensures the complete consumption of the starting material.[3]

  • Reaction: Heat the neat mixture to 125 °C with efficient stirring. The reaction is typically complete within 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 4-nitropyrazole is fully consumed.[7]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • The crude product is a viscous oil. Purification is achieved by removing the excess DHP under reduced pressure (vacuum distillation). The boiling point of DHP is 86 °C at atmospheric pressure, allowing for easy removal.[3]

    • The resulting residue, 1-(tetrahydro-2H-pyran-2-yl)-4-nitro-1H-pyrazole, is typically obtained in quantitative yield and is pure enough for use in the next step without further purification.[2][3]

Characterization
  • ¹H NMR: Expect characteristic peaks for the pyrazole protons and the diastereotopic protons of the THP ring.

  • Mass Spectrometry (MS): Calculated for C₈H₁₁N₃O₃, [M+H]⁺ ≈ 198.08.

Part II: Scale-Up Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine

Principle and Rationale

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation. For scale-up applications, catalytic hydrogenation is often the method of choice. It uses a stoichiometric reductant (hydrogen gas) and a catalyst (e.g., palladium on carbon, Pd/C), and the primary byproduct is water. This results in a much cleaner reaction profile and simpler work-up compared to metal-acid reductions (e.g., SnCl₂, Fe/HCl), which generate large amounts of metallic waste.

Safety Precaution: Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. It must be handled with extreme care, preferably under a nitrogen atmosphere or wetted with solvent. Hydrogen gas is highly flammable and forms explosive mixtures with air. The reaction must be conducted in a well-ventilated area using appropriate hydrogenation equipment.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )Notes
1-(THP)-4-nitro-1H-pyrazole197.18Intermediate from Part I
Palladium on Carbon (10% Pd/C)-Catalyst, typically 1-5 mol% loading
Ethanol or Methanol-Reaction solvent
Hydrogen Gas (H₂)2.02Reductant
Hydrogenation Reactor (e.g., Parr apparatus)-Capable of operating under pressure
Celite® or other filter aid-For catalyst filtration
Detailed Experimental Protocol (Catalytic Hydrogenation)
  • Reactor Setup: Charge a suitable hydrogenation reactor with 1-(tetrahydro-2H-pyran-2-yl)-4-nitro-1H-pyrazole (e.g., 1.0 mol, 197.2 g) and the solvent (e.g., 1-2 L of ethanol).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (e.g., 5 mol%, ~10 g). The catalyst should be wetted with the solvent to reduce its pyrophoricity.

  • Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen (typically 3-4 bar or ~50 psi) and begin vigorous stirring.

  • Reaction Monitoring: The reaction is exothermic and may require cooling to maintain the desired temperature (typically room temperature to 40 °C). Monitor the reaction by observing the cessation of hydrogen uptake. HPLC can be used to confirm the complete disappearance of the starting material.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Crucially, the filter cake must not be allowed to dry. It should be kept wet with the solvent and disposed of according to safety protocols for pyrophoric materials.

    • Rinse the filter cake with additional solvent (ethanol) to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

  • Isolation: The resulting residue is the target compound, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine, which is often obtained as a solid or oil of high purity. If necessary, it can be further purified by crystallization or column chromatography.

Characterization
  • ¹H NMR: Confirm the disappearance of the nitro-substituted pyrazole signals and the appearance of new signals corresponding to the aminopyrazole, including a broad singlet for the -NH₂ protons.

  • Mass Spectrometry (MS): Calculated for C₈H₁₃N₃O, [M+H]⁺ ≈ 168.11.[1]

  • Infrared (IR) Spectroscopy: Look for the characteristic N-H stretching bands of the primary amine.[1]

Process Workflow and Logic

start Start: 4-Nitropyrazole reagents1 Add DHP (1.2 eq) start->reagents1 reaction1 Heat to 125°C (Solvent-Free) reagents1->reaction1 ipc1 IPC Check: (TLC/HPLC) reaction1->ipc1 ipc1->reaction1 Incomplete workup1 Vacuum Distillation (Remove excess DHP) ipc1->workup1 Complete intermediate Intermediate: 1-(THP)-4-nitro-1H-pyrazole workup1->intermediate dissolve Dissolve in Solvent (e.g., Ethanol) intermediate->dissolve catalyst Add Pd/C (wet) (Under N₂) dissolve->catalyst reaction2 Hydrogenate (~50 psi H₂) catalyst->reaction2 ipc2 IPC Check: (H₂ uptake / HPLC) reaction2->ipc2 ipc2->reaction2 Incomplete workup2 Filter through Celite® (Keep wet!) ipc2->workup2 Complete purify Solvent Removal (Rotary Evaporation) workup2->purify product Final Product: 1-(THP)-1H-pyrazol-4-amine purify->product

Caption: Detailed workflow for the two-step synthesis.

Conclusion

This application note details a robust and highly scalable two-step synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine from 4-nitropyrazole. The featured protocol for THP protection is solvent- and catalyst-free, aligning with green chemistry principles and simplifying scale-up operations significantly. The subsequent catalytic hydrogenation provides a clean and efficient route to the final product, avoiding the large waste streams associated with stoichiometric metal reductants. By following these protocols and adhering to the outlined safety considerations, researchers and drug development professionals can reliably produce this key synthetic intermediate on a large scale.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. arkat-usa.org. Retrieved from [Link]

  • Bollu, A., & Sharma, N. (2019). Synthesis and Conformational Analysis of Aminopyrazolonyl Amino Acid (APA)/Peptides. ResearchGate. Retrieved from [Link]

  • (n.d.). A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process. NIH. Retrieved from [Link]

  • (n.d.). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Publishing. Retrieved from [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(30), 23591–23603. Retrieved from [Link]

  • (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield. RSC Publishing. Retrieved from [Link]

  • (n.d.). Reaction timecourse for THP protection of pyrazole. The sampler conditions were as follows. ResearchGate. Retrieved from [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. Retrieved from [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. ResearchGate. Retrieved from [Link]

  • (n.d.). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. ACS Publications. Retrieved from [Link]

  • (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Retrieved from [Link]

  • Elnagdi, M. H., Elmoghayar, M. R. H., & Elgemeie, G. E. H. (n.d.). Recent developments in aminopyrazole chemistry. arkat-usa.org. Retrieved from [Link]

  • (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

  • (n.d.). Process for the preparation of 4-aminopyrazole derivatives. Google Patents.
  • (n.d.). Large-scale synthesis of 1H-pyrazole. ResearchGate. Retrieved from [Link]

Sources

HPLC purification method for pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: A-PZ01: A Systematic Approach to the Reversed-Phase HPLC Purification of Pyrazole Derivatives

Abstract

This application note provides a comprehensive guide for developing robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purification of pyrazole derivatives, a critical class of heterocyclic compounds in pharmaceutical and agrochemical research. We will delve into the causal relationships behind methodological choices, covering stationary phase selection, mobile phase optimization with acidic modifiers, and a detailed, self-validating purification protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to isolate and purify pyrazole-based compounds with high purity and recovery.

Introduction

Pyrazole derivatives are five-membered, nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules. Their prevalence in blockbuster drugs, such as Celecoxib (anti-inflammatory), Sildenafil (vasodilator), and various kinase inhibitors, underscores the importance of their efficient purification. Preparative HPLC is an indispensable technique for obtaining the high-purity samples required for clinical studies and product formulation.[1][2]

The inherent basicity of the pyrazole ring system, coupled with the diverse polarities of potential substituents, presents unique challenges for chromatographic separation. This guide outlines a systematic approach to overcome these challenges using reversed-phase HPLC.

Understanding the Chromatographic Behavior of Pyrazoles

The key to successful purification lies in understanding the interaction between the pyrazole analyte, the stationary phase, and the mobile phase.

  • Analyte Properties: Pyrazole derivatives are typically basic due to the nitrogen atoms in the ring. Their overall polarity is highly dependent on the attached functional groups.

  • Stationary Phase: C18 (octadecylsilane) is the most common and versatile stationary phase for separating a wide range of hydrophobicities and is a recommended starting point for pyrazole derivatives.[3][4][5]

  • Mobile Phase: A mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile (ACN) or methanol (MeOH) is standard for RP-HPLC. The key to successfully purifying basic compounds like pyrazoles is the use of mobile phase additives.

Strategic Method Development

A systematic approach to method development ensures a robust and reproducible purification process. The following sections detail the critical parameters and the rationale for their optimization.

1. Stationary Phase (Column) Selection

The choice of stationary phase is the most critical factor determining selectivity.

  • C18 Columns: A standard C18 column is the workhorse for most pyrazole separations.[3][6] Modern, high-purity silica columns with end-capping are recommended to minimize peak tailing caused by interaction between the basic pyrazole nitrogen and acidic residual silanols on the silica surface.[7]

  • Alternative Phases: For highly polar pyrazoles that are poorly retained on C18, or for resolving isomers with subtle structural differences, consider alternative stationary phases:

    • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the aromatic pyrazole ring.

    • Polar-Embedded Phases: Contain polar groups (e.g., carbamate) embedded in the alkyl chain, which can improve retention of polar analytes and offer different selectivity.

2. Mobile Phase Optimization

Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) as it provides lower backpressure and better peak efficiency. Start with a simple scouting gradient of 5% to 95% ACN in water over 15-20 minutes to determine the approximate elution concentration of the target compound.

Acidic Additives: The Key to Good Peak Shape For basic compounds like pyrazoles, an acidic mobile phase is crucial for achieving sharp, symmetrical peaks.[8] The acid serves two primary purposes:

  • Suppressing Silanol Interactions: It protonates residual silanol groups (Si-O⁻) on the silica surface, neutralizing their negative charge and preventing electrostatic interactions that cause peak tailing.[7][8]

  • Consistent Analyte Ionization: It ensures the pyrazole analyte is consistently protonated (positively charged), preventing mixed-mode retention and peak broadening.[9]

  • Trifluoroacetic Acid (TFA): Typically used at 0.1% (v/v), TFA is a strong ion-pairing agent that yields excellent peak shapes for UV-based purification.[4] Caution: TFA is a strong ion-suppressing agent and can be difficult to remove from the final product and the HPLC system. It is often not ideal for methods that will be transferred to LC-MS.[9][10]

  • Formic Acid (FA): Also used at 0.1% (v/v), formic acid is a weaker acid and is the preferred choice for LC-MS compatibility as it is more volatile and causes less ion suppression.[9][10] While it generally improves peak shape, it may be less effective than TFA for particularly problematic compounds.[7]

AdditiveTypical Conc.ProsCons
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Excellent peak shape for basic compounds, good for UV detection.Strong ion suppression in MS[10], can be difficult to remove from product.
Formic Acid (FA) 0.1%Good MS compatibility[10], volatile, improves peak shape.May not be as effective as TFA for severe peak tailing.[7]
Ammonium Formate/Acetate 10-20 mMProvides buffering capacity, MS compatible.[8]Requires careful pH adjustment, non-volatile salts should be avoided.[10]
3. Gradient Optimization

Once the initial scouting run is complete, the gradient can be optimized to improve resolution between the target compound and its impurities. A good practice is to start with a shallow gradient around the elution point of the target compound. For example, if the compound eluted at 60% ACN in the scouting run, an optimized gradient might be 45-75% ACN over 20 minutes.

4. Detector Settings

Most pyrazole derivatives contain chromophores that allow for UV detection. A photodiode array (PDA) detector is recommended to monitor the separation at multiple wavelengths. A common wavelength for initial screening is 254 nm, but the optimal wavelength should be determined from the UV spectrum of the target compound to maximize sensitivity. Specific pyrazoline derivatives have been detected at wavelengths as low as 206 nm and as high as 333 nm.[4][6]

General Preparative Purification Protocol

This protocol provides a step-by-step guide for the purification of a crude pyrazole derivative sample.

Diagram: HPLC Purification Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC System cluster_post 3. Post-Purification SamplePrep Sample Preparation (Dissolve in DMSO/Mobile Phase) Inject Sample Injection (Loading) SamplePrep->Inject MobilePhase Mobile Phase Preparation (e.g., H2O + 0.1% TFA) Equilibrate Column Equilibration (Initial Conditions) MobilePhase->Equilibrate Equilibrate->Inject Gradient Gradient Elution (Separation) Inject->Gradient Detect UV/PDA Detection Gradient->Detect Collect Fraction Collection (Triggered by UV Signal) Detect->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Evaporate Solvent Evaporation (Lyophilization) Analyze->Evaporate PureCompound Pure Compound Evaporate->PureCompound

Caption: General workflow for the HPLC purification of pyrazole derivatives.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the crude pyrazole derivative in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO).

    • Dilute the dissolved sample with the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% TFA) to ensure compatibility and prevent sample crashing on the column. The use of the mobile phase for sample preparation is preferred to avoid compatibility issues.[4]

    • Filter the sample through a 0.45 µm syringe filter to remove particulates that could clog the column or system.

  • System Preparation & Equilibration:

    • Column: Install a suitable preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase A: HPLC-grade water with 0.1% TFA (or FA).

    • Mobile Phase B: HPLC-grade ACN with 0.1% TFA (or FA).

    • Equilibration: Purge the pumps and equilibrate the column with the initial mobile phase composition (e.g., 5% B) for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Injection and Separation:

    • Inject the prepared sample onto the column. The injection volume will depend on the column size and the concentration of the sample (a concept known as column loading).[11]

    • Run the optimized gradient method.

  • Fraction Collection:

    • Set the fraction collector to trigger based on the UV detector signal (e.g., threshold or slope).

    • Collect the eluent corresponding to the main peak of interest into separate vessels.

  • Post-Purification Analysis:

    • Analyze a small aliquot of each collected fraction using a fast analytical HPLC method to confirm the purity and identify the fractions containing the pure compound.

    • Pool the pure fractions.

  • Solvent Removal:

    • Remove the organic solvent (ACN) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final pure compound, often as a TFA or formate salt.

Troubleshooting Common Issues
ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with residual silanols; column overload.Increase acid modifier concentration (e.g., TFA from 0.05% to 0.1%); reduce sample load; ensure column is not degraded.[12]
Peak Splitting Sample solvent incompatible with mobile phase ("solvent effect"); column void or contamination.Dissolve/dilute the sample in the initial mobile phase; replace or flush the column.[12][13]
Poor Resolution Inappropriate mobile phase or stationary phase; gradient is too steep.Re-evaluate column chemistry (e.g., try a Phenyl-Hexyl phase); develop a shallower gradient around the target peak.[12]
High Backpressure Particulate contamination from sample or mobile phase; buffer precipitation.Filter all samples and mobile phases; flush the system and column; ensure buffer solubility in the organic phase.[14]
No/Low Recovery Compound is irreversibly adsorbed to the column; compound is unstable in the mobile phase.Check sample stability at the mobile phase pH; flush the column with a strong solvent; consider a different stationary phase.[13]
Conclusion

The successful purification of pyrazole derivatives by reversed-phase HPLC is highly achievable through a systematic and logical approach to method development. The foundational steps involve selecting an appropriate C18 column and, most critically, optimizing the mobile phase with an acidic additive like TFA or formic acid to ensure sharp, symmetrical peaks. By following the detailed protocol and utilizing the troubleshooting guide, researchers can consistently obtain high-purity compounds essential for advancing drug discovery and development projects.

References
  • Vertex AI Search. (n.d.). HPLC solvents and mobile phase additives.
  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
  • LCGC International. (2017, October 10). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?
  • Benchchem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • National Institutes of Health. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • MicroSolv Technology Corporation. (n.d.). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns.
  • Waters Blog. (2019, October 2). Mobile Phase Additives for Peptide Characterization.
  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023).
  • Welch Materials. (n.d.). Key Concepts and Considerations of Preparative Liquid Chromatography.
  • ResearchGate. (n.d.). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS.
  • Agilent. (n.d.). Preparative HPLC Troubleshooting Guide.
  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • Research Journal of Pharmacy and Technology. (2021, September 14). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension.
  • SelectScience. (n.d.). How to Optimize Your Reversed Phase Chromatography.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • University of Warwick. (n.d.). Principles in preparative HPLC.
  • ISTINA. (n.d.). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC-MS.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during this multi-step synthesis. As a valuable intermediate in medicinal chemistry, optimizing the preparation of this scaffold is crucial for advancing research programs.[1][2]

This document provides in-depth troubleshooting guides and FAQs based on established chemical principles and field-proven insights to help you navigate common pitfalls and enhance your synthetic efficiency.

Synthetic Pathway Overview

The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine is typically achieved via a two-step sequence starting from 4-nitro-1H-pyrazole. The core strategy involves:

  • Protection: Introduction of an acid-labile tetrahydropyranyl (THP) group to protect the pyrazole N-H.

  • Reduction: Conversion of the nitro group at the C4 position to the target primary amine.

Each step presents unique challenges that can contribute to an overall low yield.

Synthetic_Workflow Start 4-Nitro-1H-pyrazole Intermediate 1-(Tetrahydro-2H-pyran-2-yl) -4-nitro-1H-pyrazole Start->Intermediate Step 1: THP Protection (DHP, Acid Catalyst) Final 1-(Tetrahydro-2H-pyran-2-yl) -1H-pyrazol-4-amine Intermediate->Final Step 2: Nitro Reduction (e.g., H₂, Pd/C)

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide: Addressing Low Yields

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Step 1: THP Protection of 4-Nitro-1H-pyrazole
Q1: My THP protection reaction is sluggish, incomplete, or results in a very low yield of the protected intermediate. What are the common causes and how can I fix them?

A1: This is a frequent issue often rooted in the choice and amount of acid catalyst, reaction conditions, or the quality of reagents. The THP protection of an alcohol or N-H group is an acid-catalyzed addition to 3,4-dihydro-2H-pyran (DHP).[3]

Causality & Solutions:

  • Inappropriate Acid Catalyst:

    • The Problem: Strong acids like H₂SO₄ or concentrated HCl can cause polymerization of DHP, leading to a complex mixture and consumption of your starting material. Conversely, an insufficient amount of a weaker catalyst will result in an incomplete reaction.

    • The Solution: Use a catalytic amount of a milder acid. Pyridinium p-toluenesulfonate (PPTS) is an excellent choice as its lower acidity minimizes DHP polymerization.[3] p-Toluenesulfonic acid (TsOH) is also effective but should be used in carefully controlled amounts.[4] Trifluoroacetic acid (TFA) has also been successfully employed.[5]

  • Suboptimal Reaction Conditions:

    • The Problem: Running the reaction at too high a temperature can accelerate side reactions. Using an inappropriate solvent can lead to poor solubility of the starting pyrazole.

    • The Solution: Dichloromethane (DCM) or tetrahydrofuran (THF) are standard solvents. The reaction is typically run at room temperature. Gentle heating (e.g., to 40 °C) can be applied if the reaction is slow, but must be monitored carefully by TLC to avoid byproduct formation.

  • "Green" Catalyst-Free Alternative:

    • Insight: Recent studies have shown that the reaction of a neat pyrazole with a slight excess of DHP can proceed quantitatively without any catalyst at elevated temperatures (e.g., 125 °C).[6][7] This solvent-free approach eliminates the need for a catalyst and simplifies workup, as excess DHP can be removed under reduced pressure.[6] This may be particularly advantageous for larger-scale syntheses.[7][8][9]

Data Summary: Recommended Conditions for THP Protection

ParameterMethod A: Standard Acid CatalysisMethod B: Green Thermal
Catalyst PPTS (0.05 - 0.1 eq) or TsOH (0.02 eq)None
Reagents 4-Nitro-1H-pyrazole (1.0 eq), DHP (1.2-1.5 eq)4-Nitro-1H-pyrazole (1.0 eq), DHP (1.1 eq)
Solvent DCM or THFNeat (Solvent-free)
Temperature 0 °C to Room Temperature125 °C
Pros Mild conditions, well-establishedHigh conversion, no catalyst, easy workup
Cons Risk of DHP polymerization, catalyst removalRequires higher temperature
Step 2: Reduction of 1-(THP)-4-nitro-1H-pyrazole
Q2: The reduction of the nitro group is incomplete, or I observe significant decomposition. What are the most reliable methods to achieve a high yield of the amine?

A2: The reduction of an aromatic nitro group is a standard transformation, but its efficiency can be highly dependent on the substrate and the chosen method. Low solubility and the presence of the acid-sensitive THP group are key challenges here.

Causality & Solutions:

  • Catalytic Hydrogenation (H₂ with Pd/C or Pt/C):

    • Mechanism: This is often the cleanest method, producing water as the only byproduct. The reaction involves the transfer of hydrogen from the gas phase to the substrate via a metal catalyst.

    • Troubleshooting Low Yield:

      • Catalyst Poisoning: The pyrazole ring or impurities can sometimes poison the catalyst. Ensure high-purity starting materials. If poisoning is suspected, increasing the catalyst loading (e.g., from 5 wt% to 10 wt%) may help.

      • Poor Solubility: The THP-protected nitro-pyrazole can have low solubility in common hydrogenation solvents like methanol or ethanol.[10] Using a co-solvent system like THF/ethanol or adding a small amount of acetic acid can improve solubility.[10] However, be cautious with acid as it can slowly cleave the THP group.

      • Insufficient Hydrogen Pressure: While an H₂ balloon is often sufficient, some stubborn reductions may require higher pressures in a dedicated hydrogenation apparatus.[10]

  • Metal-Based Reductions (Fe/NH₄Cl or SnCl₂/HCl):

    • Mechanism: These methods use a metal in a low oxidation state (like Fe⁰ or Sn²⁺) to reduce the nitro group in a protic solvent.

    • Troubleshooting Low Yield:

      • Fe / NH₄Cl: This is a very reliable and mild method that works under near-neutral pH, which is ideal for preserving the acid-sensitive THP group. The reaction is typically run in a mixture of ethanol and water at reflux. Vigorous stirring is essential as it is a heterogeneous reaction.

      • SnCl₂ / HCl: This is a powerful reducing system but is strongly acidic. The acidic conditions can lead to the cleavage of the THP group, either during the reaction or the workup.[3] This method should be used with caution and only if others fail. A basic workup must be performed carefully to neutralize the acid and precipitate tin salts, which can make product isolation challenging.

Caption: Troubleshooting logic for the nitro reduction step.

Frequently Asked Questions (FAQs)

Q: Why does the ¹H NMR spectrum of my THP-protected intermediate look unexpectedly complex? A: The THP protecting group introduces a new stereocenter at the C2 position of the pyran ring.[3][4] If your starting molecule is achiral, this results in a racemic mixture. However, if your molecule already contains a stereocenter, the introduction of the THP group will create a mixture of diastereomers. Diastereomers have distinct physical properties and will show different signals in the NMR spectrum, leading to a more complex pattern than anticipated.[3]

Q: How can I confirm the successful formation of my final product, 1-(THP)-1H-pyrazol-4-amine? A: A combination of analytical techniques should be used.[1]

  • ¹H NMR: Look for the disappearance of signals corresponding to the 4-nitro-pyrazole and the appearance of a broad singlet for the -NH₂ protons (this signal may exchange with D₂O). You should also see the characteristic signals for the THP group protons.

  • Mass Spectrometry (MS): Confirm the correct molecular weight for the product (C₈H₁₃N₃O, Approx. MW 167.21 g/mol ).[1]

  • Infrared (IR) Spectroscopy: Look for the appearance of N-H stretching bands (typically two bands in the 3300-3500 cm⁻¹ region) for the primary amine.

Q: Are there alternative protecting groups I could use for the pyrazole nitrogen? A: Yes, while THP is common, other protecting groups can be used depending on the downstream reaction conditions. For instance, a Boc (tert-butyloxycarbonyl) group is stable to many conditions but is also removed with acid. A benzyl group is more robust and is typically removed by catalytic hydrogenation, which could potentially be done concurrently with the nitro group reduction, although selectivity could be an issue. The choice depends entirely on your overall synthetic strategy.

Optimized Experimental Protocols

Protocol 1: THP Protection of 4-Nitro-1H-pyrazole (PPTS Method)
  • Setup: To a solution of 4-nitro-1H-pyrazole (1.0 eq) in dry dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add 3,4-dihydro-2H-pyran (1.3 eq).

  • Reaction: Add pyridinium p-toluenesulfonate (PPTS) (0.1 eq) to the mixture.

  • Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes) until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure 1-(tetrahydro-2H-pyran-2-yl)-4-nitro-1H-pyrazole.

Protocol 2: Reduction via Catalytic Hydrogenation
  • Setup: Dissolve 1-(tetrahydro-2H-pyran-2-yl)-4-nitro-1H-pyrazole (1.0 eq) in a solvent mixture of THF and ethanol (1:1).

  • Catalyst: Carefully add Palladium on carbon (10% Pd/C, 10 wt% of the starting material) to the solution under an inert atmosphere.

  • Reaction: Seal the flask, evacuate, and backfill with hydrogen gas (H₂) from a balloon. Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

  • Purification: Concentrate the combined filtrates under reduced pressure. The resulting crude product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

References
  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(31), 24391-24401. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.
  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. ResearchGate. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (n.d.). PMC - NIH. [Link]

  • Process for the preparation of 4-aminopyrazole derivatives. (n.d.).
  • THP Protecting Group: THP Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (n.d.). Beilstein Journals. [Link]

  • Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. (n.d.). PMC - PubMed Central. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). Thieme. [Link]

  • Process for the preparation of androgen receptor antagonists and intermediates thereof. (n.d.).
  • my nitro refuses to be reduced. (2023). Reddit. [Link]

  • WO 2020/039025 A1. (2020). Googleapis.com.

Sources

Technical Support Center: Synthesis of THP-Protected Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of tetrahydropyranyl (THP)-protected pyrazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this common protecting group strategy. The inherent asymmetry and tautomeric nature of the pyrazole ring often lead to challenges, primarily concerning regioselectivity and unexpected side reactions. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these complexities, ensuring robust and reproducible outcomes in your synthetic work.

The Challenge: Regioselectivity in Pyrazole Protection

The tetrahydropyranyl (THP) group is a widely used acid-labile protecting group for alcohols, thiols, and N-H bonds in heterocyclic systems.[1][2] Its stability to strongly basic conditions, organometallics, and hydrides makes it an invaluable tool in multistep synthesis.[1] The protection reaction is typically an acid-catalyzed addition of a pyrazole to 3,4-dihydro-2H-pyran (DHP).[3]

The core challenge arises from the fact that an unsymmetrically substituted pyrazole possesses two distinct ring nitrogen atoms (N1 and N2) that can be alkylated.[4] This often results in the formation of a mixture of regioisomers, which can be difficult to separate and may complicate subsequent synthetic steps and structural characterization.[5] Understanding the factors that control this regioselectivity is paramount to developing a successful synthetic protocol.

Mechanism of THP Protection of a Pyrazole

The reaction proceeds via acid-catalyzed activation of DHP to form a stabilized oxocarbenium ion. The nucleophilic pyrazole nitrogen then attacks this electrophile, followed by deprotonation to yield the N-THP protected product.[3]

THP Protection Mechanism DHP DHP Activated_DHP Oxocarbenium Ion DHP->Activated_DHP Protonation H_plus H⁺ (cat.) Pyrazole Pyrazole (R-Pz-H) Product_H Protonated Product Pyrazole->Product_H Nucleophilic Attack Activated_DHP->Product_H Product N-THP-Pyrazole (R-Pz-THP) Product_H->Product Deprotonation (-H⁺) N1 vs N2 Isomerization cluster_0 Reaction Pathways cluster_1 Controlling Factors Pyrazole Substituted Pyrazole N1_Product N1-THP Isomer (Kinetic/Thermodynamic) Pyrazole->N1_Product  Attack from N1 N2_Product N2-THP Isomer (Kinetic/Thermodynamic) Pyrazole->N2_Product  Attack from N2 Sterics Steric Hindrance Sterics->Pyrazole Electronics Electronic Effects Electronics->Pyrazole Temp Temperature Temp->Pyrazole

Caption: Competing pathways for N1 and N2 pyrazole protection.

Q2: My reaction yield is low, and I'm isolating a significant amount of a viscous, non-UV active oil or baseline material.

Likely Cause: Polymerization of Dihydropyran (DHP).

DHP is highly susceptible to acid-catalyzed polymerization, especially in the presence of strong protic acids, excess acid, or high temperatures. [6]This side reaction consumes the DHP reagent and can create a difficult-to-remove polymeric byproduct, which complicates purification and lowers the yield of the desired product.

Troubleshooting & Resolution:

  • Control Catalyst Loading: Use a truly catalytic amount of acid. For p-TsOH or PPTS, 0.01 to 0.05 equivalents is typically sufficient. Perform a catalyst loading screen to find the optimal amount.

  • Use a Milder Catalyst: Switch from p-TsOH to PPTS. PPTS is a buffered acid source with lower acidity, which significantly reduces the rate of DHP polymerization while still being effective for the protection reaction. [3][7]3. Maintain Low Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid any significant exotherms upon addition of the acid catalyst.

  • Control Reagent Stoichiometry: Use only a slight excess of DHP (e.g., 1.1–1.2 equivalents). Using a large excess provides more substrate for the unwanted polymerization side reaction.

Q3: During column chromatography on silica gel, I'm observing a new, more polar spot appear, and my overall yield is dropping.

Likely Cause: On-Column Deprotection.

The THP group is an acetal, which is notoriously labile to acid. [2]Standard silica gel can be sufficiently acidic (pH ≈ 4-5) to catalyze the hydrolysis of the THP ether, especially if the product is left on the column for an extended period or if protic solvents like methanol are used in high concentrations.

Troubleshooting & Resolution:

  • Neutralize the Silica/Solvent: Pre-treat your column eluent with a small amount of a volatile base, such as triethylamine (~0.1-1% v/v) or by adding 1-2% of 7N ammonia in methanol to your methanol modifier. This will neutralize the acidic sites on the silica gel. [8]2. Use Neutral or Basic Alumina: If the compound is stable on alumina, this can be an excellent alternative stationary phase that avoids the issue of acidity altogether. [8]3. Work Quickly: Do not let the product sit on the column for longer than necessary. Use flash chromatography techniques with sufficient pressure to ensure a rapid purification.

  • Alternative Workup: Consider a non-chromatographic purification if possible, such as crystallization or distillation, to avoid this issue entirely.

Frequently Asked Questions (FAQs)

Q1: What are the best-practice starting conditions for a THP protection of a pyrazole?

A typical and reliable starting point is to dissolve the pyrazole substrate in dichloromethane (DCM). Add 1.2 equivalents of 3,4-dihydro-2H-pyran (DHP), cool the solution to 0 °C, and then add 0.02 equivalents of pyridinium p-toluenesulfonate (PPTS). Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, monitoring by TLC until the starting material is consumed.

Q2: Can the THP protection introduce a new stereocenter?

Yes. The C2 carbon of the tetrahydropyran ring becomes a chiral center upon formation of the acetal linkage to the pyrazole. [1]If your starting pyrazole is achiral, you will form a racemic mixture of two enantiomers. If your pyrazole already contains a stereocenter, you will form a mixture of diastereomers, which will have different physical properties and may appear as distinct spots in TLC or separate peaks in NMR/HPLC analysis. [1]

Q3: What are the standard conditions for removing a THP group from a pyrazole?

Mild acidic alcoholysis or hydrolysis is the standard method. A common procedure is to dissolve the THP-protected pyrazole in an alcohol (e.g., methanol or ethanol) and add a catalytic amount of p-TsOH or PPTS, stirring at room temperature. [3]Alternatively, a mixture of acetic acid, THF, and water (e.g., in a 3:1:1 ratio) at room temperature or slightly elevated temperatures (40-50 °C) is also very effective. [7]

Q4: Is it possible to form a bis-THP protected pyrazole?

While pyrazole itself only has one N-H bond available for protection, if your pyrazole substrate contains another nucleophilic group (like a hydroxyl or a primary/secondary amine), this group can also be protected by DHP under the same reaction conditions. This would consume additional equivalents of DHP and acid and result in a di-protected product.

Optimized Experimental Protocols

Protocol 1: General THP Protection of Pyrazole (PPTS Method)
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the pyrazole substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS, 0.02 eq) in one portion.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically complete within 2-6 hours).

  • Workup: Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution (to quench the acid) and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography using a solvent system (e.g., hexanes/ethyl acetate) pre-treated with 0.5% triethylamine.

Protocol 2: Deprotection of THP-Protected Pyrazole
  • Setup: To a round-bottom flask, add the THP-protected pyrazole (1.0 eq).

  • Dissolution: Dissolve the substrate in methanol (MeOH) to a concentration of 0.1 M.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq).

  • Reaction & Monitoring: Stir the solution at room temperature and monitor by TLC. The reaction is typically complete in 1-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is basic (pH > 8).

  • Extraction: Remove the bulk of the methanol in vacuo and extract the aqueous residue with ethyl acetate or DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected pyrazole.

Troubleshooting Workflow

Troubleshooting Workflow Start Problem Observed in THP-Pyrazole Synthesis MultiSpots Multiple Product Spots on TLC/LC-MS Start->MultiSpots LowYield Low Yield & Polymeric Byproduct Start->LowYield OnColumnDecomp Product Degradation during Purification Start->OnColumnDecomp Cause_Isomers Cause: N1/N2 Regioisomers MultiSpots->Cause_Isomers Yes Cause_Polymer Cause: DHP Polymerization LowYield->Cause_Polymer Yes Cause_Deprotection Cause: Acidic Silica OnColumnDecomp->Cause_Deprotection Yes Sol_Isomers Solution: • Lower Temperature • Change Solvent/Catalyst • Consider Thermal Isomerization Cause_Isomers->Sol_Isomers Sol_Polymer Solution: • Use Milder Catalyst (PPTS) • Reduce Catalyst Loading • Maintain Low Temperature Cause_Polymer->Sol_Polymer Sol_Deprotection Solution: • Add Base (Et₃N) to Eluent • Use Alumina Chromatography • Purify Quickly Cause_Deprotection->Sol_Deprotection

Caption: A logical workflow for troubleshooting common issues.

References

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). A review on tetrahydropyranyl ethers: a remarkable protecting group in the synthesis of multifunctional molecules. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2014). Reaction timecourse for THP protection of pyrazole. Retrieved from [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(26), 19941-19955. Retrieved from [Link]

  • ResearchGate. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. Retrieved from [Link]

  • Hassankhani, A., et al. (2025). Tetrahydrodipyrazolopyridine covalently immobilized on silica-coated magnetic nanoparticles as a basic heterogeneous catalyst... Scientific Reports. Retrieved from [Link]

  • Albericio, F., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 145-155. Retrieved from [Link]

  • Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles.... Retrieved from [Link]

  • Max Planck Institute. (n.d.). Supplemental Information. Retrieved from [Link]

  • MDPI. (2022). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules. Retrieved from [Link]

  • Reddit. (2025). Purification of THP protected compound. r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). New synthesis of N1- and N2-substituted pyrazolo[4,3-b]pyridine-5-one derivatives as CB2 receptor ligands. New Journal of Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (2017). Highly Selective N-Alkylation of Pyrazoles.... Retrieved from [Link]

  • MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Retrieved from [Link]

Sources

Technical Support Center: Improving the Regioselectivity of Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regiocontrol in their pyrazole syntheses. Pyrazole and its derivatives are cornerstones in medicinal chemistry and materials science, but their inherent electronic properties can often lead to challenges in selectively functionalizing specific positions on the ring.[1][2][3][4][5]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. The advice herein is grounded in established chemical principles and field-proven insights to help you optimize your reactions and achieve your desired regioisomers.

Section 1: Troubleshooting N-Alkylation Regioselectivity

The N-alkylation of unsymmetrically substituted pyrazoles is a common challenge, often yielding a mixture of N1 and N2 isomers that can be difficult to separate.[6][7][8][9] The regioselectivity of this reaction is a delicate balance of steric hindrance, electronic effects, and reaction conditions.

FAQ 1: My N-alkylation of a 3-substituted pyrazole is giving me a nearly 1:1 mixture of N1 and N2 isomers. How can I favor the N1-alkylated product?

Answer: This is a frequent issue stemming from the similar nucleophilicity of the two nitrogen atoms in the pyrazolate anion intermediate. To favor the N1 isomer (alkylation at the nitrogen adjacent to the substituent), you need to create conditions where the steric bulk of the substituent directs the incoming electrophile to the more accessible N2 nitrogen, which, after tautomerization, results in the N1-alkylated product.

Troubleshooting Steps:

  • Steric Hindrance is Key: The size of the substituent at the 3-position is a primary determinant of regioselectivity. Bulky groups like tert-butyl or phenyl will strongly favor N1 alkylation. If your R group is small (e.g., methyl), consider if a bulkier analogue could be used in your synthetic scheme.

  • Electrophile Choice: The size of the electrophile also plays a crucial role. Larger electrophiles, such as benzyl bromide, will be more sensitive to steric hindrance than smaller ones like methyl iodide.[6]

  • Base and Counter-ion: The choice of base can influence the aggregation state of the pyrazolate and the position of the counter-ion, thereby affecting the accessibility of the nitrogen atoms. Experiment with different bases (e.g., NaH, K₂CO₃, Cs₂CO₃). In some cases, the use of a stronger base like n-butyllithium (n-BuLi) followed by the addition of the electrophile can alter the regioselectivity.

Protocol for Enhancing N1-Regioselectivity:

  • Starting Material: 3-Phenylpyrazole

  • Electrophile: Benzyl Bromide

  • Base: Sodium Hydride (NaH)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of 3-phenylpyrazole (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N1- and N2-isomers and determine the ratio.

3-Substituent (R)Electrophile (E-X)Typical Product Ratio (N1:N2)
PhenylMethyl Iodide>95:5
PhenylBenzyl Bromide>95:5
tert-ButylMethyl Iodide85:15

Table 1: Influence of Steric Hindrance on N-Alkylation Regioselectivity. Data compiled from established chemical principles.[6]

Section 2: Controlling Regioselectivity in C-H Functionalization

Direct C-H functionalization is a powerful tool for elaborating the pyrazole core.[10][11][12] However, the inherent electronic nature of the ring dictates the reactivity of the C3, C4, and C5 positions. The C4 position is the most electron-rich and susceptible to electrophilic substitution, while the C5 proton is the most acidic, making it prone to deprotonation.[11][13]

FAQ 2: I am attempting a direct arylation of an N-substituted pyrazole and getting a mixture of C4 and C5-arylated products. How can I selectively functionalize the C5 position?

Answer: Selective C5 functionalization often requires overcoming the innate nucleophilicity of the C4 position. This can be achieved through several strategies, including directed metalation and the use of specific catalytic systems.

Troubleshooting Workflow:

G start Poor C5 Regioselectivity strategy1 Directed Lithiation start->strategy1 Kinetic Control strategy2 Transition-Metal Catalysis start->strategy2 Catalyst Control strategy3 Blocking Groups start->strategy3 Substrate Control sub1_1 Use n-BuLi at low temp (-78 °C) to deprotonate C5 strategy1->sub1_1 sub2_1 Employ a Pd catalyst with a suitable directing group on N1 strategy2->sub2_1 sub3_1 Introduce a removable blocking group at the C4 position strategy3->sub3_1 sub1_2 Quench with electrophile sub1_1->sub1_2 sub2_2 Optimize ligands and additives sub2_1->sub2_2 sub3_2 Perform C5 functionalization sub3_1->sub3_2 sub3_3 Remove the blocking group sub3_2->sub3_3

Caption: Decision workflow for improving C5 functionalization selectivity.

Detailed Strategies:

  • Directed Lithiation: The C5 proton of N-substituted pyrazoles is the most acidic and can be selectively removed with a strong base like n-BuLi under kinetically controlled conditions (low temperature).[14][15] The resulting 5-lithiated pyrazole can then be quenched with a variety of electrophiles.[1] Under thermodynamically controlled conditions (warmer temperatures), deprotonation can occur at other positions, so strict temperature control is crucial.[14][15]

    Experimental Protocol: C5-Silylation of 1-Methylpyrazole

    • Starting Material: 1-Methylpyrazole

    • Reagent: n-Butyllithium (n-BuLi)

    • Electrophile: Triethylsilyl chloride (Et₃SiCl)

    • Solvent: Anhydrous Tetrahydrofuran (THF)

    Procedure:

    • To a solution of 1-methylpyrazole (1.0 eq) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C.

    • Add n-BuLi (1.1 eq, solution in hexanes) dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Add triethylsilyl chloride (1.2 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over magnesium sulfate, and concentrate.

    • Purify by distillation or chromatography to obtain the C5-silylated product.

  • Transition-Metal Catalysis: Palladium-catalyzed C-H activation is a powerful method for C5-arylation. The regioselectivity can be influenced by the choice of catalyst, ligands, and additives.[1][10] Often, a directing group on the N1 position is employed to guide the metal to the C5 position.

  • Blocking Groups: If other methods fail, consider temporarily blocking the C4 position with a removable group, such as a halogen. After functionalizing the C5 position, the blocking group can be removed in a subsequent step. For instance, you can selectively brominate the C4 position, perform your desired reaction at C5, and then remove the bromine via catalytic hydrogenation or other debromination methods.

Section 3: Halogenation - Predicting the Site of Reaction

Halogenation is a fundamental transformation for pyrazoles, providing a handle for further cross-coupling reactions. The regioselectivity is highly dependent on the reaction conditions and the substitution pattern of the pyrazole ring.

FAQ 3: I am trying to brominate my N-phenyl-3,5-dimethylpyrazole and expected substitution at the C4 position. However, I am observing a complex mixture of products. What is going wrong?

Answer: While electrophilic substitution on the pyrazole ring typically occurs at the C4 position, the reaction conditions and the nature of the substituents can lead to side reactions.[13][16] In the case of N-phenyl-3,5-dimethylpyrazole, using a reagent like N-chlorosuccinimide (NCS) has been reported to lead to a complex mixture, potentially including side-chain halogenation.[17]

Troubleshooting and Recommendations:

  • Choice of Halogenating Agent: For predictable C4-halogenation, milder and more selective reagents are often preferred.

    • Bromination: N-Bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride or dichloromethane is often effective for C4 bromination.[18]

    • Iodination: N-Iodosuccinimide (NIS) or a mixture of iodine and a mild oxidizing agent can be used for C4 iodination.

  • Reaction Conditions:

    • Temperature: Perform the reaction at room temperature or below to minimize side reactions.

    • Catalyst: In some cases, a catalytic amount of a Lewis acid or a halogen-transfer agent can improve the rate and selectivity of the reaction.[16]

Optimized Protocol for C4-Bromination:

  • Starting Material: 1-Phenyl-3,5-dimethyl-1H-pyrazole

  • Reagent: N-Bromosuccinimide (NBS)

  • Solvent: Carbon Tetrachloride (CCl₄)

Procedure:

  • Dissolve 1-phenyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in CCl₄.

  • Add NBS (1.05 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the starting material is consumed, filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, then with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the C4-brominated product.

G start Halogenation of Pyrazole reagent Select Halogenating Agent (NBS, NCS, NIS) start->reagent solvent Choose Appropriate Solvent (CCl4, CH2Cl2, EtOH) reagent->solvent conditions Control Reaction Conditions (Temperature, Catalyst) solvent->conditions product Isolate C4-Halogenated Product conditions->product

Caption: General workflow for regioselective C4-halogenation.

References

  • Moskalenko, A. et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. Available at: [Link]

  • Povilaitis, P. et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. Available at: [Link]

  • Zhu, J. et al. (2015). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. Available at: [Link]

  • Zhu, J. et al. (2015). Transition-metal-catalyzed C–H functionalization of pyrazoles. OUCI. Available at: [Link]

  • Balle, T. et al. (2006). Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study. PubMed. Available at: [Link]

  • MDPI. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Available at: [Link]

  • Cativiela, C. et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Balle, T. et al. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, Z. et al. (2016). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules. Available at: [Link]

  • Edilova, Y. O. et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Available at: [Link]

  • ResearchGate. (2025). Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. Available at: [Link]

  • PubMed. (2017). A Mild and Regiospecific Synthesis of Pyrazoleboranes. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • PubMed. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Available at: [Link]

  • Finar, I. L., & Miller, D. M. (1972). Lithiation of substituted pyrazoles. Synthesis of isomerically pure 1,3-, 1,3,5-, and 1,5-substituted pyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Sauthof, L. et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]

  • Cativiela, C. et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • SlideShare. (2018). Pyrazole. Available at: [Link]

  • Norman, N. J. et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]

  • Li, Y. et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]

  • Jacob, J. et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic & Biomolecular Chemistry. (n.d.). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Available at: [Link]

  • Al-Warhi, T. et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. Available at: [Link]

  • PubMed. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Available at: [Link]

  • Al-Humaidi, J. Y. et al. (2021). Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. ACS Omega. Available at: [Link]

  • Povilaitis, P. et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. Available at: [Link]

  • Norman, N. J. et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Available at: [Link]

  • Sharma, V. et al. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Available at: [Link]

  • ResearchGate. (n.d.). Halogenation of the pyrazole scaffold. Available at: [Link]

  • Reddit. (2022). Regioselectivity of pyrazole bromination. Available at: [Link]

  • Baxter, R. D. et al. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. Available at: [Link]

  • Khasanov, A. F. et al. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Regioselective synthesis of diverse 3-boryl pyrazoles. X-ray crystal.... Available at: [Link]

  • Edilova, Y. O. et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. R Discovery. Available at: [Link]

Sources

Technical Support Center: Tetrahydropyranyl (THP) Group Stability

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to our dedicated technical support guide on the tetrahydropyranyl (THP) protecting group. As a cornerstone in multistep organic synthesis for protecting alcohols and phenols, the THP group offers a robust shield against a wide array of non-acidic reagents.[1] Its popularity stems from its low cost, ease of introduction, and general stability towards bases, organometallics, and various reducing and oxidizing agents.[2][3]

However, the very characteristic that makes it useful—its lability under acidic conditions—is also the source of many challenges in the lab.[3] Unintended cleavage during a synthetic sequence can lead to low yields, complex product mixtures, and significant setbacks. This guide is designed to provide you, the research scientist, with practical, field-tested insights and troubleshooting strategies to maintain the integrity of the THP group until its planned removal. We will delve into the causality behind its stability and lability, offering solutions to common problems encountered during complex synthetic routes.

Troubleshooting Guide: Preventing Unwanted THP Cleavage

This section addresses specific experimental failures where the THP group was unintentionally removed.

Question 1: My THP group was cleaved during a Pd/C hydrogenation reaction. I thought it was stable to these conditions. What happened?

Answer:

This is a surprisingly common and often overlooked issue. While the THP group is theoretically stable to catalytic hydrogenation, its cleavage under these conditions is typically caused by residual acidic impurities in the Palladium on carbon (Pd/C) catalyst itself.[4]

Causality: Commercial Pd/C catalysts can contain trace amounts of palladium chloride (PdCl₂) from their manufacturing process. During hydrogenation in a protic solvent like ethanol, this PdCl₂ can be reduced, liberating small quantities of hydrochloric acid (HCl).[4] This in-situ generated acid is strong enough to catalyze the hydrolysis or alcoholysis of the acid-sensitive acetal linkage in the THP ether, leading to its cleavage.[4][5]

Preventative Measures & Protocols:

  • Neutralize the Catalyst: Before running the reaction, wash the Pd/C catalyst with an aqueous solution of sodium bicarbonate (NaHCO₃) and then with water and the reaction solvent to remove any acidic residues.

  • Add a Non-Nucleophilic Base: Incorporate a small amount of a mild, acid-scavenging base into your reaction mixture. Pyridine or triethylamine are common choices. This will neutralize any acid that forms before it can cleave the THP group.[4]

  • Switch to an Aprotic Solvent: If the reaction allows, changing the solvent from a protic one (like ethanol or methanol) to an aprotic one (like ethyl acetate or THF) can prevent the cleavage, as a protic solvent is necessary for the transacetalization reaction.[4]

Workflow: Mitigating THP Cleavage During Hydrogenation

start Problem: THP Cleavage during Pd/C Hydrogenation cause Root Cause: Acidic impurities (HCl) from catalyst in protic solvent start->cause sol1 Option 1: Neutralize Catalyst (Wash with NaHCO3) cause->sol1 sol2 Option 2: Add Acid Scavenger (e.g., Pyridine) cause->sol2 sol3 Option 3: Use Aprotic Solvent (e.g., EtOAc, THF) cause->sol3 outcome Result: Preservation of THP Group sol1->outcome sol2->outcome sol3->outcome

Caption: Decision workflow for preventing THP deprotection.

Question 2: I'm trying to form a Grignard reagent from a bromo-alcohol I've protected with THP, but my reaction is failing. Why?

Answer:

The THP group is an excellent choice for protecting alcohols prior to Grignard reactions because it is stable to the strongly basic and nucleophilic conditions.[2][6] If the reaction is failing, the issue likely lies in the reaction setup or workup rather than the inherent stability of the THP group.

Common Pitfalls and Solutions:

  • Incomplete Protection: Ensure the initial alcohol was fully converted to the THP ether. Any remaining acidic -OH protons will quench the Grignard reagent as it forms.[7] Purify the THP-protected starting material carefully before proceeding.

  • Acidic Workup: A standard acidic workup (e.g., with NH₄Cl or dilute HCl) used to quench the Grignard reaction will rapidly cleave the THP group.[6][8] This might lead you to believe the reaction failed when, in fact, the deprotection occurred during the final step.

    • Solution: Use a buffered or basic workup. Quench the reaction carefully with cold, saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer solution (pH ≈ 7-8).

  • Acidic Chromatography: Silica gel is inherently acidic and can cause partial or complete cleavage of the THP group during purification.[9]

    • Solution: Deactivate the silica gel by preparing a slurry with your eluent containing 1-2% triethylamine, then pack the column with this mixture. Running the column with a solvent system containing a small amount of triethylamine will prevent on-column deprotection.[9]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason the THP group is so sensitive to acid but stable to base?

The stability profile of the THP group is a direct consequence of its chemical structure: it is an acetal.[3][8]

  • Acid Lability: Under acidic conditions, one of the ether oxygens of the acetal is readily protonated.[5] This creates a good leaving group (the protected alcohol), which can depart to form a resonance-stabilized oxocarbenium ion. This cation is then attacked by water or another nucleophile to complete the cleavage process.[3][5] This mechanism has a low activation energy, making the group very sensitive to even catalytic amounts of acid.

  • Base Stability: In basic conditions, there is no viable pathway for cleavage. The C-O bonds of the ether are strong, and there are no acidic protons adjacent to the oxygens that a base could remove to initiate a reaction. Strong bases like organolithium reagents will not react with the THP ether.[2]

Mechanism: Acid-Catalyzed Cleavage of a THP Ether

cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Oxocarbenium Ion cluster_2 Step 3: Nucleophilic Attack RO-THP RO-THP protonated RO(H+)-THP RO-THP->protonated Fast H_plus H+ cleavage RO(H+)-THP ion [THP-Oxocarbenium]+ cleavage->ion Slow, Rate-Determining ROH R-OH ion->ROH ion2 [THP-Oxocarbenium]+ product Hemiacetal Product ion2->product Fast H2O H2O

Sources

Technical Support Center: Optimizing Suzuki Coupling for Pyrazole Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrazole substrates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with this important class of N-heterocycles. Pyrazoles are privileged scaffolds in medicinal chemistry, and mastering their functionalization via Suzuki coupling is a critical skill.

This guide moves beyond simple protocols to explain the why behind experimental choices, providing you with the in-depth knowledge needed to troubleshoot and optimize your reactions effectively.

Core Concepts: The Pyrazole Challenge in Suzuki Coupling

The Suzuki-Miyaura reaction is a robust and versatile tool, but pyrazole substrates introduce specific challenges that can lead to low yields, catalyst deactivation, or undesired side reactions. The primary hurdles stem from the electronic nature of the pyrazole ring and the presence of the nitrogen atoms.

  • The Inhibitory Effect of the N-H Proton : For N-unprotected pyrazoles, the acidic N-H proton can react with the base or interact with the palladium catalyst, leading to catalyst inhibition or deactivation. This is a common reason for failed or low-yielding reactions.[1][2][3] While N-protection can circumvent this, direct coupling on unprotected pyrazoles is often desirable to avoid extra synthetic steps.[1][2]

  • Ligand Coordination : The lone pairs on the pyrazole's nitrogen atoms can act as ligands, coordinating to the palladium center and interfering with the catalytic cycle. This can sequester the active catalyst, preventing it from participating in the desired cross-coupling pathway.

  • Substrate Reactivity : The reactivity of the halopyrazole is crucial. While iodopyrazoles are generally more reactive, they can also be more prone to side reactions like dehalogenation.[4][5][6] Conversely, chloropyrazoles are more stable and cost-effective but often require more active and specialized catalyst systems to undergo efficient oxidative addition.[7]

Understanding these core challenges is the first step toward rational optimization and effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

A firm grasp of the reaction mechanism is essential for effective troubleshooting. The generally accepted cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Cycle Figure 1: The Catalytic Cycle of Suzuki-Miyaura Coupling cluster_boron Boronic Acid Activation Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Halopyrazole) PdII_RX R¹-Pd(II)L_n-X (Oxidative Addition Complex) OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation [R²-B(OR)₃]⁻ (Activated Boronic Ester) PdII_R1R2 R¹-Pd(II)L_n-R² (Transmetalation Complex) Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R² (Product) R2BOH R²-B(OH)₂ Base Base (e.g., OH⁻) R2BOH->Base ActivatedBoronate [R²-B(OH)₃]⁻ Base->ActivatedBoronate

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.

Troubleshooting Guide

This section addresses common problems encountered when performing Suzuki couplings with pyrazole substrates.

Issue 1: Low or No Conversion of Starting Material

This is one of the most frequent issues. If your reaction shows minimal or no formation of the desired product, consider the following causes and solutions.

Potential Cause Explanation & Recommended Solution
Inefficient Catalyst Activation/Decomposition The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst. If this reduction is inefficient or if the Pd(0) species decomposes (often visible as precipitated palladium black), the reaction will stall.[9][10] Solutions:Degas Rigorously: Ensure all solvents and reagents are thoroughly degassed with an inert gas (Argon or Nitrogen) to remove oxygen, which can oxidize the catalyst and phosphine ligands.[9][11] • Use a Precatalyst: Modern palladium precatalysts, especially those from the Buchwald group (e.g., XPhos Pd G2, SPhos Pd G2), are designed for stability and efficient generation of the active Pd(0) species.[1][5][12] These are often superior to traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄ for challenging substrates.[6]
Inappropriate Ligand Choice The ligand is critical for stabilizing the palladium center and facilitating the key steps of the catalytic cycle. For electron-rich pyrazoles, a bulky, electron-rich phosphine ligand is often required to promote the oxidative addition and reductive elimination steps.[7] Solutions:Switch to Buchwald Ligands: Ligands like XPhos, SPhos, and dtbpf are frequently effective for pyrazole couplings.[1][7][12] XPhos, in particular, has shown broad applicability.[1][12] • Increase Ligand:Pd Ratio: For some challenging couplings, particularly with bromopyrazoles, increasing the ligand to palladium ratio (e.g., 1.5:1 or 2:1) can improve yields.[1]
Incorrect Base or Solvent System The base activates the boronic acid/ester for transmetalation, and its strength and solubility are critical.[9][11][13] The solvent must solubilize all components and stabilize catalytic intermediates.[9][14] Solutions:Base Selection: Potassium phosphate (K₃PO₄) is an excellent, strong, non-nucleophilic base that often gives superior results, especially for N-H pyrazoles.[1][15] Carbonates (K₂CO₃, Cs₂CO₃) are also widely used.[15][16] If your substrate is base-sensitive, a milder base like potassium fluoride (KF) might be necessary.[13][17] • Solvent Screening: A mixture of an organic solvent and water is common. Dioxane/water, THF/water, or DMF are typical choices.[8][15] The choice can be catalyst-dependent; for instance, some systems work better in anhydrous conditions with a base like K₃PO₄.[7]
Inhibition by N-H Pyrazole As mentioned, the acidic proton on an unprotected pyrazole can significantly inhibit the reaction.[1][2] Solutions:Increase Reagent Stoichiometry: Using a larger excess of the boronic acid (e.g., 2.0 equivalents) and a stronger base can sometimes overcome the inhibitory effect.[1] • Optimize Catalyst System: Specific precatalysts, like the XPhos-derived P1, have been shown to be particularly effective for coupling unprotected bromopyrazoles, albeit at higher catalyst loadings (6-7 mol%).[1]
Issue 2: Significant Side Product Formation

The appearance of unexpected peaks in your LCMS or NMR can indicate competing reaction pathways. Identifying these byproducts is key to mitigating their formation.

Observed Side Product Probable Cause & Mechanism Recommended Solution
Protodeboronation Product (Loss of Boronic Acid)This is the cleavage of the C–B bond of your boronic acid, replacing it with a hydrogen atom. It is often promoted by excess water, high temperatures, or an overly strong base.[11][15]Use a Milder Base: Switch from hydroxides or alkoxides to K₃PO₄ or KF.[11] • Anhydrous Conditions: If feasible for your system, running the reaction under anhydrous conditions can suppress this pathway.[11] • Use Boronic Esters: Pinacol (Bpin) esters are often more stable towards protodeboronation than the corresponding boronic acids.
Dehalogenation Product (Loss of Halide from Pyrazole)The halopyrazole is reduced, replacing the halogen with a hydrogen atom. This side reaction is particularly prevalent with more reactive iodopyrazoles.[4][5][18]Switch Halide: If possible, use the corresponding bromo- or chloropyrazole, which are generally less prone to dehalogenation.[4][6] • Optimize Ligand/Catalyst: A well-chosen ligand can favor the desired cross-coupling pathway over reductive dehalogenation. Screening different catalyst systems is advised.
Homocoupling Product (Biaryl of Boronic Acid or Pyrazole)Dimerization of either the boronic acid or the halopyrazole. Boronic acid homocoupling is often promoted by the presence of oxygen.[10][11]Improve Degassing: Ensure the reaction mixture is rigorously deoxygenated before heating.[11] • Use a Pd(0) Source: Starting with a Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst that rapidly generates Pd(0) can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) salts.[11]
Troubleshooting Workflow

Use the following decision tree to systematically address issues with your pyrazole Suzuki coupling.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Pyrazole Suzuki Coupling Start Reaction Issue: Low Yield or Side Products Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Analyze_Side_Products Identify Side Products (LCMS/NMR) Check_Inert->Analyze_Side_Products If basics are correct Low_Conversion Primary Issue: Low Conversion Analyze_Side_Products->Low_Conversion No major side products Side_Products Primary Issue: Side Products Analyze_Side_Products->Side_Products Significant side products Optimize_Catalyst Optimize Catalyst System (e.g., XPhos/SPhos Precatalyst) Low_Conversion->Optimize_Catalyst Protodeboronation Protodeboronation? Side_Products->Protodeboronation Dehalogenation Dehalogenation? Side_Products->Dehalogenation Homocoupling Homocoupling? Side_Products->Homocoupling Screen_Base Screen Bases (K₃PO₄, K₂CO₃, Cs₂CO₃) Optimize_Catalyst->Screen_Base Screen_Solvent Screen Solvents (Dioxane, THF, DMF +/- H₂O) Screen_Base->Screen_Solvent Increase_Temp Increase Temperature (Conventional or Microwave) Screen_Solvent->Increase_Temp Sol_Protodeboronation Use Milder Base (K₃PO₄/KF) or Anhydrous Conditions Protodeboronation->Sol_Protodeboronation Sol_Dehalogenation Use Bromo- or Chloro-pyrazole if possible Dehalogenation->Sol_Dehalogenation Sol_Homocoupling Improve Degassing Protocol Homocoupling->Sol_Homocoupling

Caption: A decision tree for systematic troubleshooting of pyrazole Suzuki couplings.

Frequently Asked Questions (FAQs)

Q1: Should I protect the N-H of my pyrazole before attempting the coupling? While protecting the pyrazole nitrogen (e.g., with a Boc, Bn, or SEM group) can simplify the reaction by removing the acidic proton, it adds steps to your overall synthesis. Modern catalyst systems are increasingly capable of coupling unprotected N-H pyrazoles directly.[1][2] It is often worth attempting the direct coupling with an optimized protocol (e.g., using an XPhos-based precatalyst and K₃PO₄) before resorting to a protection strategy.[1]

Q2: What is the best palladium source to start with? For pyrazole substrates, starting with a modern palladium precatalyst is highly recommended over traditional sources like Pd(OAc)₂/ligand or Pd(PPh₃)₄. Buchwald G2 or G3 precatalysts (e.g., XPhos Pd G2) are air-stable, easy to handle, and provide a reliable 1:1 Pd:ligand ratio, leading to more reproducible results and efficient formation of the active catalyst.[12]

Q3: My reaction is clean but very slow. How can I accelerate it? A sluggish reaction can often be accelerated by increasing the temperature. If conventional heating is insufficient, microwave irradiation can be a powerful tool to rapidly heat the reaction and drive it to completion, often in minutes instead of hours.[19][20] Additionally, ensure your catalyst loading is adequate; for challenging substrates, increasing the loading from 1-2 mol% to 3-5 mol% may be necessary.

Q4: Can I run the reaction open to the air? No. The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[9] Failure to maintain an inert atmosphere (Argon or Nitrogen) is a primary cause of catalyst decomposition and reaction failure. All reagents and solvents must be properly degassed.

Q5: Which is better to use: a boronic acid or a boronic ester (e.g., Bpin)? Boronic acids are the most common coupling partners. However, they can be prone to decomposition and protodeboronation.[15] Potassium trifluoroborates and MIDA boronates are other stable alternatives. Pinacol boronic esters (Bpin) are generally more stable to storage and less susceptible to protodeboronation, making them an excellent choice, especially if the corresponding boronic acid is unstable.

Experimental Protocols

The following protocols provide a starting point for your experiments. They should be optimized for each specific substrate combination.

Protocol 1: General Screening Conditions for a Halopyrazole

This protocol is a robust starting point for coupling a generic 4-bromopyrazole with an arylboronic acid.

  • Reagent Preparation: To a flame-dried Schlenk tube or microwave vial, add the 4-bromopyrazole (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, and cycle between vacuum and backfilling with Argon or Nitrogen at least three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The solvent ratio can be a key optimization parameter.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LCMS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Optimized Conditions for Unprotected N-H Bromopyrazole

This protocol is adapted for the more challenging coupling of an unprotected N-H pyrazole, which may require higher catalyst loading and specific reagents.[1]

  • Reagent Preparation: To a flame-dried Schlenk tube, add the N-H bromopyrazole (1.0 mmol, 1.0 equiv), arylboronic acid (2.0 mmol, 2.0 equiv), XPhos-derived precatalyst P1 (as described by Buchwald, et al., 0.06 mmol, 6 mol%), additional XPhos ligand (0.09 mmol, 9 mol%, to achieve a 1:1.5 Pd:ligand ratio), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in Protocol 1.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 24 hours, monitoring by LCMS.

  • Workup & Purification: Follow the workup and purification steps outlined in Protocol 1.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(43), 17386–17399. [Link]

  • American Chemical Society. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Ghaffari, M., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 20(7), 12639-12651. [Link]

  • Jedinák, L., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Tomanová, P., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(34), 6649-6659. [Link]

  • Akerman, M. P., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(25), 13826-13834. [Link]

  • Monteiro, A., et al. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 24(17), 3093. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Advances. [Link]

  • ResearchGate. (2023). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. [Link]

  • MDPI. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]

  • Arondes. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. [Link]

  • National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Link]

  • ResearchGate. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]

  • ResearchGate. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]

  • ResearchGate. (2019). Solvent, base and Pd source effects on the model SM cross-coupling (CC) reaction using ligand 2a. ResearchGate. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. ResearchGate. [Link]

  • Royal Society of Chemistry. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling? r/chemistry. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

Sources

Technical Support Center: Amide Couplings with 4-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting difficult amide couplings with 4-aminopyrazoles. This guide, designed by Senior Application Scientists, provides in-depth, field-proven insights to help you navigate the complexities of these challenging reactions. We will move beyond simple protocol listings to explain the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic strategies.

The Challenge: Understanding the Reactivity of 4-Aminopyrazoles

4-Aminopyrazoles are a crucial class of heterocycles in medicinal chemistry.[1] However, their unique electronic and structural features often lead to difficulties in standard amide bond formation. The primary challenges stem from:

  • Reduced Nucleophilicity: The exocyclic amino group at the C4 position exhibits reduced nucleophilicity compared to simple anilines or aliphatic amines. This is due to the electron-withdrawing nature of the pyrazole ring, which delocalizes the lone pair of electrons on the amino nitrogen, making it a less potent nucleophile.[2]

  • Steric Hindrance: Substituents on the pyrazole ring, particularly at the C3 and C5 positions, can sterically hinder the approach of the activated carboxylic acid, further slowing down the desired reaction.

  • Competing Reaction Sites: The pyrazole ring itself contains two nitrogen atoms (N1 and N2) that are also potential nucleophiles. Under certain conditions, undesired acylation can occur at these positions, leading to a mixture of products and reduced yield of the target amide.

This guide will provide a structured approach to overcoming these hurdles, starting with frequently asked questions and progressing to detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction (e.g., using HATU/DIPEA or EDC/HOBt) is giving very low to no yield with my 4-aminopyrazole. What is the likely cause?

A1: The most probable cause is the low nucleophilicity of the 4-aminopyrazole.[2] Standard coupling conditions, optimized for more nucleophilic amines, may not be sufficient to drive the reaction to completion. The activated carboxylic acid intermediate may decompose or participate in side reactions before the desired aminolysis can occur.

Q2: I am observing multiple products in my reaction mixture. What are the possible side reactions?

A2: Besides the desired N4-acylated product, you may be forming isomers resulting from acylation at the N1 or N2 positions of the pyrazole ring. Another possibility, especially with carbodiimide reagents like DCC or EDC, is the formation of an N-acylurea byproduct if the activated O-acylisourea intermediate rearranges before reacting with the amine.

Q3: How do substituents on the pyrazole ring affect the coupling reaction?

A3: Electron-donating groups on the pyrazole ring can increase the nucleophilicity of the 4-amino group and facilitate the reaction. Conversely, electron-withdrawing groups will further decrease its reactivity.[1] Bulky substituents near the amino group can introduce steric hindrance, requiring more forcing reaction conditions or more potent coupling reagents.

Q4: Should I be concerned about racemization if I am coupling a chiral carboxylic acid?

A4: Yes, racemization is always a potential issue in amide bond formation, especially with highly activating coupling reagents or when elevated temperatures are required.[3] The use of additives like HOBt or OxymaPure can help to suppress racemization. Phosphonium-based reagents like PyBOP are also known for their ability to minimize epimerization.

In-Depth Troubleshooting Guides

When standard protocols fail, a systematic approach to troubleshooting is essential. The following guides provide a logical progression of strategies to enhance your reaction yields and purity.

Guide 1: Enhancing the Reactivity of the Coupling System

If your initial attempts with common coupling reagents are unsuccessful, the first step is to employ a more powerful activation strategy.

The rate of amide bond formation is dependent on both the nucleophilicity of the amine and the electrophilicity of the activated carboxylic acid. Since the 4-aminopyrazole is a poor nucleophile, we must compensate by creating a more reactive electrophile. This can be achieved by using more potent coupling reagents.

  • Switch to a More Potent Coupling Reagent: Move from standard carbodiimide-based reagents to uronium/aminium or phosphonium-based reagents.

    • Uronium/Aminium Salts (HATU, HBTU, COMU): These reagents are generally more efficient than carbodiimides for difficult couplings.[4] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

    • Phosphonium Salts (PyBOP, PyAOP): These are among the most powerful coupling reagents and are particularly effective for sterically hindered substrates and less nucleophilic amines.[4]

  • Elevate the Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the reaction barrier. However, this should be done with caution, as it can also increase the rate of side reactions and racemization. Monitor the reaction closely by TLC or LC-MS.

G cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH ActiveEster Activated Intermediate (Active Ester) Acid->ActiveEster Reagent Coupling Reagent (e.g., HATU, PyBOP) Reagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Amide Target Amide ActiveEster->Amide Nucleophilic Attack Amine 4-Aminopyrazole Amine->Amide

Caption: Generalized workflow for amide bond formation.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Recent developments in aminopyrazole chemistry. (n.d.).
  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2025).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
  • Process for the preparation of 4-aminopyrazole derivatives. (n.d.).
  • Organic Letters Ahead of Print. (n.d.).
  • 4-Aminopyrazole. (n.d.). ChemScene.
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (n.d.).
  • Acid-Amine Coupling using PyBOP. (n.d.). Organic Synthesis.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (n.d.).
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. (2024). PMC - NIH.
  • Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. (2022). Australian Journal of Chemistry.
  • A Comparative Guide to Coupling Reagents for Amide Bond Form
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025).
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). MDPI.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central.
  • Tips and tricks for difficult amide bond form
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). PMC - PubMed Central.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. (n.d.).
  • 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. (2009). PubMed.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
  • Advances in Pyrazolone Functionalization: A Review Since 2020. (2025).
  • 4-Aminopyrazole 95 28466-26-4. (n.d.). Sigma-Aldrich.
  • A Cross-Coupling Approach to Amide Bond Formation
  • Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies.
  • Fluorinated Pyrazoles: From Synthesis to Applic
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
  • Struggling with amide coupling. (n.d.). Reddit.

Sources

Technical Support Center: Navigating the Purification of Polar Pyrazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar pyrazole amines. These valuable heterocyclic scaffolds are cornerstones in modern drug discovery, yet their inherent polarity and basicity present significant challenges during purification. This guide is designed for researchers, medicinal chemists, and process development scientists, providing field-proven insights and systematic troubleshooting strategies to overcome common hurdles. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions for successful purification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of polar pyrazole amines.

Q1: My polar pyrazole amine has poor solubility in standard chromatography solvents. How should I approach this?

Answer: This is a frequent challenge stemming from the molecule's high polarity and ability to form strong hydrogen bonds. Polar pyrazole amines often have limited solubility in common nonpolar solvents like hexane and even moderately polar solvents like ethyl acetate.

Your initial step should be a systematic solubility screening. For column chromatography, the goal is to find a solvent system where your compound is soluble enough to load onto the column but has a low enough Rf (retention factor) on a TLC plate (typically 0.15-0.30) to allow for separation.

Recommended Action:

  • Start with Polar Solvents: Test solubility in highly polar solvents such as methanol (MeOH), acetonitrile (ACN), and dichloromethane (DCM).

  • Create Binary Mixtures: If solubility is poor in single solvents, explore binary or even tertiary solvent systems. A common, powerful combination for polar compounds is a DCM/MeOH mixture.

  • Consider "Greener" Alternatives: Solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) can be effective substitutes for DCM in some cases.

  • For Highly Insoluble Compounds: If the compound remains insoluble, you can load it onto the column as a solid. Dissolve your crude material in a minimal amount of a strong solvent (like MeOH or DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be dry-loaded onto your pre-packed column.[1]

Table 1: Initial Solvent Systems for Solubility & TLC Screening

Solvent System (v/v)Polarity Index (Approx.)Target Analytes
100% Hexane -> 100% Ethyl AcetateLow to MediumFor less polar pyrazole amines or impurities.
100% Dichloromethane (DCM) -> 10-20% Methanol/DCMMedium to HighA workhorse system for many polar amines.
100% Ethyl Acetate -> 10-30% Methanol/Ethyl AcetateMedium to HighAlternative to DCM-based systems.
95:5:0.5 to 90:10:0.5 ACN/Water/Formic AcidHigh (Reversed-Phase)For HPLC; suitable for highly polar, salt-like compounds.
Q2: I'm seeing severe peak tailing for my pyrazole amine during reverse-phase HPLC. What is the cause and the solution?

Answer: This is a classic problem for basic compounds like amines on silica-based C18 columns. The peak tailing is primarily caused by secondary ionic interactions between the protonated (positively charged) amine and acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[2][3] These strong, non-ideal interactions cause a portion of the analyte to be retained longer, resulting in a tailed peak.[2]

Solutions focus on minimizing this secondary interaction:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or trifluoroacetic acid - TFA) protonates the silanol groups, making them neutral and reducing their ability to interact with the positively charged amine.[4]

  • Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing your analyte from interacting with them.[2] However, TEA is not suitable for LC-MS applications.

  • Select a Modern Column: Use a base-deactivated or end-capped column.[3] Manufacturers have developed columns with minimal accessible silanol groups or hybrid silica-polymer materials that are more resistant to these interactions and stable over a wider pH range.[5]

Caption: Mechanism of peak tailing and its mitigation by pH adjustment.

Q3: My pyrazole amine appears to be degrading or streaking on a silica gel column during normal-phase chromatography. What's happening?

Answer: Standard silica gel is slightly acidic due to the presence of surface silanol groups (Si-OH).[6] This acidity can be problematic for basic amines, leading to several issues:

  • Irreversible Adsorption: The basic amine can bind strongly to the acidic silica, leading to poor recovery and streaking (elongated spots/peaks).[7]

  • Degradation: For acid-sensitive compounds, the silica surface can catalyze degradation, resulting in the formation of new impurities during the purification itself.

Recommended Solutions:

  • Deactivate the Silica Gel: Before running the column, wash the silica gel with an eluent containing a small amount of a base, typically 1-3% triethylamine (TEA) or ammonium hydroxide in the solvent system.[1][7] This neutralizes the acidic sites.

  • Use an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative for the purification of amines.[6] It is available in basic, neutral, and acidic grades. Basic or neutral alumina is generally preferred for pyrazole amines.

    • Amine-Functionalized Silica: These commercially available phases have amine groups bonded to the silica surface, which shields the acidic silanols and provides a more inert surface for basic analytes.

Part 2: Troubleshooting Guides

This section provides systematic approaches to more complex purification scenarios.

Scenario 1: Low Recovery After Column Chromatography

Low recovery is a frustrating issue that can arise from multiple sources. A systematic diagnosis is key to identifying and solving the problem.

Low_Recovery_Troubleshooting Start Start: Low Recovery Observed Check_Crude Analyze Crude by LC-MS/NMR. Is the desired product present? Start->Check_Crude Crude_OK Yes Check_Crude->Crude_OK Yes Crude_Bad No (Synthesis Issue) Check_Crude->Crude_Bad No Check_Adsorption Compound stuck on column? (Irreversible Adsorption) Crude_OK->Check_Adsorption Adsorption_Yes Yes: Deactivate silica, use alumina, or add mobile phase modifier. Check_Adsorption->Adsorption_Yes Yes Adsorption_No No Check_Adsorption->Adsorption_No No Check_Solubility Compound precipitated on column? Adsorption_No->Check_Solubility Solubility_Yes Yes: Modify mobile phase to improve solubility. Check_Solubility->Solubility_Yes Yes Solubility_No No Check_Solubility->Solubility_No No Check_Volatility Is compound volatile? (Lost during concentration) Solubility_No->Check_Volatility Volatility_Yes Yes: Use gentle concentration (e.g., lyophilization) or cold rotary evaporation. Check_Volatility->Volatility_Yes Yes Volatility_No No (Possible Decomposition) Check_Volatility->Volatility_No No Orthogonal_Purification Start Start: Co-eluting Impurity in Normal/Reverse Phase Is_Ionic Is the compound or impurity ionizable? Start->Is_Ionic Ionic_Yes Yes Is_Ionic->Ionic_Yes Ionic_No No Is_Ionic->Ionic_No Try_IonExchange Try Ion-Exchange Chromatography (IEX) Ionic_Yes->Try_IonExchange Try_HILIC Try Hydrophilic Interaction Liquid Chromatography (HILIC) Ionic_No->Try_HILIC Try_Crystallization Attempt Crystallization Try_HILIC->Try_Crystallization If HILIC fails Try_IonExchange->Try_Crystallization If IEX fails

Sources

Technical Support Center: Alternative Protecting Groups for Pyrazole Nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole functionalization. As a cornerstone heterocycle in pharmaceuticals, agrochemicals, and materials science, the strategic manipulation of the pyrazole core is paramount. The acidic N-H proton often complicates synthetic routes, necessitating the use of a protecting group. However, the selection, application, and removal of these groups are fraught with challenges that can derail a synthetic campaign.

This guide is structured to address the common questions and critical problems encountered in the lab. It moves beyond mere protocols to explain the chemical causality behind experimental choices, empowering you to troubleshoot effectively and design more robust synthetic strategies.

Section 1: FAQs - Selecting the Right Protecting Group

This section addresses the foundational questions researchers face when planning a synthesis involving pyrazole protection.

Q1: What are the most critical factors to consider when choosing a pyrazole N-protecting group?

A: The selection of a protecting group is not a one-size-fits-all decision. It's a strategic choice that profoundly impacts the entire synthetic sequence. The ideal group must be easily introduced and removed in high yield, but most importantly, it must be compatible with all downstream reaction conditions. The key factors are:

  • Chemical Stability: Assess the planned reaction conditions. Will your synthesis involve strong acids, bases, organometallics, or reducing agents? The protecting group must remain intact until you intend to remove it.

  • Electronic Effects: The protecting group can modulate the electron density of the pyrazole ring. Electron-withdrawing groups (EWGs) like Boc or sulfonyl will deactivate the ring to electrophilic substitution, while groups like THP or SEM have minimal electronic impact. This can be used to your advantage to control reactivity.

  • Orthogonality: In a complex synthesis with multiple protected functional groups, you need an orthogonal strategy. This means you can remove one protecting group under specific conditions without affecting the others.[1] For example, an acid-labile Boc group and a fluoride-labile SEM group are orthogonal.

  • Ease of Removal: The deprotection conditions should be mild enough to avoid degrading your final product. Harsh conditions can lead to side reactions and reduced yields.

  • Cost and Scalability: For process development and large-scale synthesis, the cost of the protecting group reagent and the efficiency of the protection/deprotection steps are critical economic considerations.

Q2: How do different protecting groups affect the reactivity of the pyrazole ring?

A: Protecting groups can be broadly categorized by their electronic influence on the pyrazole ring. This is a crucial consideration for planning subsequent functionalization steps, such as electrophilic aromatic substitution.

  • Electron-Withdrawing Groups (EWGs): Groups like tert-butyloxycarbonyl (Boc) and phenylsulfonyl (PhSO₂) significantly decrease the electron density of the pyrazole ring. This makes the ring less susceptible to electrophilic attack. This deactivation can be beneficial if you need to perform reactions elsewhere on the molecule without affecting the pyrazole core. However, it hinders reactions like electrophilic bromination on the pyrazole itself.

  • Electron-Neutral Groups: Groups like tetrahydropyranyl (THP) and [2-(trimethylsilyl)ethoxy]methyl (SEM) have a much smaller impact on the ring's electron density. They serve primarily as steric shields for the N-H proton without significantly altering the inherent reactivity of the pyrazole carbons, making them a better choice when subsequent electrophilic attack on the ring is desired.

Q3: What is an "orthogonal protection strategy" and how does it apply to pyrazoles?

A: An orthogonal protecting group strategy is a powerful concept in multi-step synthesis that allows for the selective deprotection of one functional group in the presence of others.[1] Each orthogonal protecting group is removed by a unique set of reagents and conditions that do not affect the other groups.

For a molecule containing a protected pyrazole and other protected functionalities (e.g., a silyl-protected alcohol and a Boc-protected amine), you could employ the following orthogonal set:

  • N-THP on Pyrazole: Cleaved with mild acid (e.g., HCl in MeOH).

  • O-TBDMS on an alcohol: Cleaved with a fluoride source (e.g., TBAF).

  • N-Cbz on an amine: Cleaved by hydrogenolysis (e.g., H₂, Pd/C).

This strategy provides complete control over the sequence of reactions, allowing you to unmask and react each functional group one at a time.

Section 2: Troubleshooting Guide - Common Experimental Issues

Issue 1: My Boc-protected pyrazole was unexpectedly deprotected.

Q: I'm performing a reduction with NaBH₄ in ethanol, a reaction that shouldn't affect a Boc group, but my N-Boc pyrazole is being cleaved. Why is this happening and how can I prevent it?

A: This is a well-documented but often surprising issue specific to N-Boc protected azoles like pyrazoles and imidazoles. While Boc groups on aliphatic or aniline-type amines are stable to NaBH₄, the N-Boc bond on electron-rich aromatic heterocycles is uniquely labile under these conditions.

Causality: The mechanism involves the hydride (H⁻) from NaBH₄ acting as a nucleophile, attacking the carbonyl carbon of the Boc group. The resulting tetrahedral intermediate collapses, with the resonance-stabilized pyrazole anion acting as an excellent leaving group.[2] This reaction is particularly efficient in a protic solvent like ethanol, which facilitates the protonation of the pyrazole anion.

Solutions:

  • Change the Solvent: If the reduction must be performed with NaBH₄, switching from ethanol to an aprotic solvent like tetrahydrofuran (THF) can completely impede the unwanted deprotection.

  • Change the Reducing Agent: If compatible with your substrate, consider alternative reducing agents that do not present this issue.

  • Change the Protecting Group: If reductions with borohydrides in alcoholic solvents are necessary for your synthetic route, the Boc group is not a suitable choice. An SEM or THP group would be stable under these conditions.

Issue 2: I'm struggling with regioselectivity in my pyrazole functionalization.

Q: How can I achieve regioselective C-H functionalization on my pyrazole? Direct lithiation or arylation gives me a mixture of products.

A: Regiocontrol is a major challenge in pyrazole chemistry. The [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group offers an elegant and powerful solution, particularly for directing C-H arylation.[3]

The "SEM Switch" Strategy: Unprotected pyrazoles are often poor substrates for direct C-H arylation. Protection with a SEM group enables this transformation. More importantly, the SEM group can be strategically transposed from one nitrogen to the other in a process called the "SEM switch."[3]

This transposition effectively swaps the chemical identity of the C3 and C5 positions. A C3-H, which is typically unreactive towards arylation, becomes a reactive C5-H after the switch. This allows for sequential, regioselective arylation at both positions.[3]

Issue 3: My deprotection conditions are too harsh for my substrate.

Q: I am using a phenylsulfonyl (PhSO₂) group, but the strong base required for cleavage is destroying other functional groups in my molecule. What are my options?

A: The phenylsulfonyl group is known for its high stability, but this comes at the cost of requiring harsh deprotection conditions.[4] When your substrate cannot tolerate these conditions, you must choose a protecting group that can be removed under milder, orthogonal conditions.

Mild Deprotection Alternatives:

  • For Acid-Sensitive Substrates:

    • SEM or other Silyl Groups (TIPS): These are readily cleaved with fluoride sources like tetra-n-butylammonium fluoride (TBAF) in an aprotic solvent like THF.[5] This is a very mild and highly selective method.

    • Boc Group: Can be removed under various mild basic conditions or with NaBH₄ in ethanol as discussed above, avoiding strong acids.

  • For Base-Sensitive Substrates:

    • THP Group: Typically removed with mild aqueous acid (e.g., dilute HCl in THF/water) or with catalysts like pyridinium p-toluenesulfonate (PPTS) in ethanol.[6]

    • Boc Group: Standard deprotection uses strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane, which are highly effective and avoid basic conditions.

    • PMB (p-methoxybenzyl) Group: Can be removed oxidatively with DDQ or ceric ammonium nitrate (CAN), or with trifluoroacetic acid, offering alternatives to strong bases.[7]

Issue 4: My protection/deprotection steps are low-yielding and not environmentally friendly.

Q: Are there "green" or more efficient methods for pyrazole protection?

A: Yes, there is a significant push towards more sustainable and efficient chemical methods. For pyrazole protection, a standout "green" method has been developed for the tetrahydropyranyl (THP) group.

Solvent- and Catalyst-Free THP Protection: Researchers have demonstrated that pyrazole can be quantitatively protected with 3,4-dihydro-2H-pyran (DHP) simply by heating the neat mixture.[8][9] This approach eliminates the need for both solvents and acid catalysts, which simplifies workup, reduces waste, and often leads to quantitative yields.[10] This method is highly attractive for large-scale applications where process efficiency and environmental impact are critical.

Section 3: Protocols and Data

Table 1: Comparison of Common Pyrazole N-Protecting Groups
Protecting GroupCommon Introduction ReagentsStability ProfileCommon Deprotection ConditionsElectronic EffectKey Considerations
Boc (Boc)₂O, DMAP, Base (e.g., Et₃N)Stable to base, nucleophiles, hydrogenolysis. Labile to acid.Strong Acid: TFA/DCM or HCl/Dioxane.Special: NaBH₄/EtOH.Electron-WithdrawingProne to unexpected cleavage with NaBH₄ in protic solvents. Good for orthogonal strategies.
THP DHP, acid catalyst (e.g., PTSA)Green: Neat DHP, heat.[10]Stable to base, organometallics, hydrides. Labile to acid.Mild aqueous acid (e.g., 2M HCl) or PPTS/EtOH.Electron-NeutralIntroduces a new stereocenter. Excellent green chemistry option.[9]
SEM SEM-Cl, Base (e.g., NaH or DIPEA)Stable to a wide range of acidic and basic conditions.Fluoride source (e.g., TBAF/THF) or strong Lewis/protic acids.[5]Electron-NeutralEnables regioselective C-H functionalization via the "SEM switch."[3] Higher cost.
PhSO₂ PhSO₂Cl, Base (e.g., Pyridine)Very stable to acidic and many reductive conditions.Harsh conditions required (e.g., strong base, smectite clay).[4]Electron-WithdrawingHigh stability is useful, but difficult removal limits its application.
PMB PMB-Cl, Base (e.g., K₂CO₃)Stable to base and mild acid.Oxidative (DDQ, CAN) or strongly acidic (TFA).[7]Electron-NeutralCleavage conditions are orthogonal to many other groups.
Experimental Protocol 1: Selective Deprotection of N-Boc-Pyrazole using NaBH₄

This protocol is adapted from Gerokonstantis, D.-T. et al., Arkivoc, 2020 .

  • Setup: Dissolve the N-Boc-protected pyrazole (1.0 equiv) in absolute ethanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.5–2.0 equiv) portion-wise to the stirred solution at room temperature. A brief evolution of gas may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the dropwise addition of 1 M HCl until gas evolution ceases and the pH is neutral (~7).[2]

  • Extraction: Remove the ethanol under reduced pressure. Add water and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the deprotected pyrazole.

Experimental Protocol 2: Green Solvent-Free THP Protection of Pyrazole

This protocol is adapted from Ahmed, B. M., & Mezei, G., RSC Adv., 2015 .[10]

  • Setup: In a thick-walled, sealed pressure tube equipped with a magnetic stir bar, combine pyrazole (1.0 equiv) and 3,4-dihydro-2H-pyran (DHP) (1.1–1.5 equiv).

  • Reaction: Seal the tube tightly and heat the neat mixture to 125 °C with vigorous stirring. The reaction is typically complete within a few hours.

  • Monitoring & Isolation: After cooling to room temperature, the reaction often yields the product in quantitative yield as a solid or oil. Progress can be monitored by ¹H NMR of an aliquot, observing the disappearance of the N-H proton and the appearance of characteristic THP signals.

  • Purification: In most cases, the product is of sufficient purity to be used directly. If necessary, any excess DHP can be removed under high vacuum. Further purification can be achieved by chromatography if needed.

Experimental Protocol 3: SEM Protection and TBAF-Mediated Deprotection

This protocol is a general procedure based on established methods.[5]

Part A: SEM Protection

  • Setup: To a solution of pyrazole (1.0 equiv) in anhydrous DMF or THF (0.2 M) under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise at 0 °C.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add SEM-Cl (1.1 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup & Purification: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the N-SEM-pyrazole.

Part B: TBAF Deprotection

  • Setup: Dissolve the SEM-protected pyrazole (1.0 equiv) in anhydrous THF (0.1 M) in a flask under an inert atmosphere.

  • Reagent Addition: Add a solution of TBAF in THF (1.0 M, 1.5–2.0 equiv) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 45 °C) if necessary. Monitor by TLC for the disappearance of the starting material.

  • Workup & Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate. A common issue with TBAF is the difficulty of removing the resulting salts. An effective workup involves adding a sulfonic acid resin and calcium carbonate to the crude product, stirring, filtering, and then concentrating.[11] Purify the crude material by flash column chromatography.

References

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(31), 24420-24429. [Link]

  • Schulze, A. R., et al. (2014). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 53(20), 5183-5187. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. Semantic Scholar. [Link]

  • Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]

  • Engle, K. M., & Yu, J.-Q. (2021). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au, 1(10), 1635-1642. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]

  • Adom, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25194-25200. [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]

  • Holzer, W. (n.d.). 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • ResearchGate. (2022). Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives as Efficient Donor and Acceptor Materials for Photovoltaic Devices. [Link]

  • Isidro-Llobet, A., et al. (2009). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Kurosawa, K., et al. (2010). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Organic Letters, 12(8), 1840-1843. [Link]

  • Post, J., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect, 2(7), 2268-2274. [Link]

Sources

Technical Support Center: Optimizing THP Deprotection in Complex Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tetrahydropyranyl (THP) group deprotection. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with removing the THP protecting group, particularly in the context of complex and sensitive molecular architectures. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring you can troubleshoot effectively and enhance the efficiency of your synthetic routes.

The THP group is a widely used protecting group for alcohols due to its ease of installation and stability under a variety of reaction conditions, including strongly basic media, organometallic reagents, and hydrides.[1] However, its removal, typically under acidic conditions, can be challenging in molecules laden with other acid-sensitive functionalities.[2] This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during THP deprotection in a question-and-answer format.

Q1: My THP deprotection is sluggish or incomplete. What are the potential causes and how can I drive the reaction to completion?

A1: Sluggish deprotection is a common issue, often stemming from insufficient acid strength, steric hindrance around the THP ether, or suboptimal solvent choice.

Causality and Strategy:

The deprotection mechanism proceeds via protonation of the THP ether oxygen, followed by cleavage to form a resonance-stabilized carbocation and the free alcohol.[3][4] The rate of this reaction is highly dependent on the concentration of the protonated substrate.

  • Increase Acid Strength or Concentration: If you are using a very mild acid like pyridinium p-toluenesulfonate (PPTS), consider switching to a stronger acid like p-toluenesulfonic acid (TsOH) or even a mineral acid like HCl if your substrate can tolerate it.[2] Sometimes, simply increasing the catalytic loading of the acid can be effective.

  • Optimize Solvent System: The choice of solvent is critical. Protic solvents, such as methanol or ethanol, can facilitate the deprotection by trapping the carbocation intermediate.[3] A common effective system is a mixture of acetic acid, THF, and water.[2]

  • Elevated Temperature: Gently heating the reaction can often overcome the activation energy barrier, especially for sterically hindered THP ethers. However, this should be done cautiously to avoid side reactions.

  • Consider Alternative Catalysts: Lewis acids such as bismuth triflate (Bi(OTf)₃) or iron(III) tosylate can be effective alternatives to Brønsted acids and may offer different reactivity profiles.[1][5]

Workflow for Optimizing Incomplete Deprotection:

G cluster_0 Troubleshooting Incomplete THP Deprotection Start Incomplete Deprotection Observed Check_Acid Is the acid catalyst sufficiently strong? Start->Check_Acid Increase_Acid Increase acid strength (e.g., PPTS -> TsOH) or concentration Check_Acid->Increase_Acid No Check_Solvent Is the solvent optimal? Check_Acid->Check_Solvent Yes Increase_Acid->Check_Solvent Change_Solvent Switch to a protic solvent (e.g., MeOH, EtOH) or a proven mixture (AcOH/THF/H₂O) Check_Solvent->Change_Solvent No Check_Temp Is the reaction at room temperature? Check_Solvent->Check_Temp Yes Change_Solvent->Check_Temp Increase_Temp Increase temperature cautiously (e.g., to 40-50 °C) Check_Temp->Increase_Temp Yes Consider_Lewis Consider alternative catalysts (e.g., Lewis acids like Bi(OTf)₃) Check_Temp->Consider_Lewis No Increase_Temp->Consider_Lewis End Reaction Complete Consider_Lewis->End

Caption: Decision workflow for addressing incomplete THP deprotection.

Q2: I'm observing unexpected side reactions and decomposition of my starting material. How can I improve the chemoselectivity of the deprotection?

A2: Side reactions are typically caused by the presence of other acid-labile functional groups in your molecule. The key is to use conditions that are acidic enough to cleave the THP ether but mild enough to leave other groups intact.

Strategies for Enhancing Chemoselectivity:

  • Milder Acid Catalysts: Pyridinium p-toluenesulfonate (PPTS) is a classic choice for mild deprotection.[3] Other options include silica-supported perchloric acid or expansive graphite, which can offer milder reaction conditions.[1][6]

  • Lewis Acids: Certain Lewis acids can be highly effective and chemoselective. For instance, bismuth triflate has been shown to catalyze the deprotection of THP ethers under solvent-free conditions.[1]

  • Non-Aqueous Conditions: If water-sensitive groups are present, performing the deprotection in an anhydrous alcoholic solvent can be beneficial.

  • Solid-Supported Reagents: Using solid-supported acid catalysts, like Amberlyst H-15 or montmorillonite K-10 clay, can localize the acidity and often leads to cleaner reactions with simpler workups.[2][7]

  • Neutral Conditions: For extremely sensitive substrates, consider methods that avoid strong acids altogether. A combination of lithium chloride (LiCl) and water in DMSO at elevated temperatures has been reported as a mild and selective method.[8]

Catalyst/ReagentTypical ConditionsAdvantagesConsiderations
PPTS Catalytic amount in an alcohol (e.g., EtOH)Mild, good for many acid-sensitive groupsCan be slow
Acetic Acid/THF/H₂O 3:1:1 or similar ratioEffective and widely usedCan be too acidic for some substrates
Bismuth Triflate Catalytic amount, often solvent-freeMild, non-toxic, insensitive to air/moistureMay require elevated temperatures
Zeolite H-beta Catalytic amountRecyclable, mild conditions, high yieldHeterogeneous, requires good stirring
LiCl/H₂O in DMSO Excess LiCl, 90 °CNeutral, selective in the presence of many sensitive groupsHigh temperature may not be suitable for all substrates
Q3: My molecule contains other protecting groups (e.g., silyl ethers, benzyl ethers). How can I selectively deprotect the THP group?

A3: Achieving selectivity among different protecting groups is a common challenge. The relative lability of protecting groups to acidic conditions generally follows the order: THP > TBS (tert-butyldiphenylsilyl) > Benzyl.

Selective Deprotection Strategies:

  • Fine-Tuning Acidity: The key is to use an acid catalyst that is just strong enough to cleave the THP ether without affecting more robust groups. PPTS in an alcohol is often a good starting point.

  • Enzymatic Deprotection: While less common for THP ethers, enzymatic methods can offer unparalleled selectivity. This is a more advanced technique that may require screening different enzymes and conditions.

  • Pd/C-Catalyzed Hydrogenation Anomaly: Interestingly, THP ethers can sometimes be cleaved under Pd/C hydrogenation conditions in ethanol.[9] This is believed to be due to the inadvertent formation of small amounts of HCl from residual PdCl₂ in the catalyst in the presence of a hydroxylic solvent.[9] This is something to be aware of if you are performing a hydrogenation to remove a benzyl group and wish to retain the THP group; switching to a non-protic solvent like ethyl acetate or THF can often prevent this unwanted deprotection.[9]

Frequently Asked Questions (FAQs)

Q: What is the mechanism of THP deprotection? A: The deprotection is an acid-catalyzed hydrolysis of an acetal.[3] The ether oxygen of the THP group is protonated by an acid catalyst. This is followed by the departure of the alcohol to form a resonance-stabilized oxocarbenium ion. This cation is then trapped by a nucleophile, typically the solvent (e.g., water or an alcohol), to regenerate the free hydroxyl group and a hemiacetal byproduct.[3][4]

Q: Can I use microwave irradiation to speed up the deprotection? A: Yes, microwave-assisted deprotection can significantly reduce reaction times.[7] For example, using clay-supported ammonium nitrate ("Clayan") under solvent-free microwave irradiation has been reported as a rapid and selective method for cleaving THP ethers.[7]

Q: Are there any "green" or environmentally friendly methods for THP deprotection? A: Yes, several methods aim to be more environmentally benign. The use of solid acid catalysts like zeolites or clays reduces waste and allows for catalyst recycling.[1] Solvent-free methods using catalysts like bismuth triflate also represent a greener alternative.[1] Additionally, deprotection in aqueous media without the use of strong mineral acids is being explored.[8]

Q: My THP-protected alcohol is part of a peptide. Are there special considerations? A: Yes, in peptide chemistry, the deprotection must be compatible with other protecting groups on the amino acid side chains and the solid-phase support.[2] Trifluoroacetic acid (TFA) in various concentrations is often used. For instance, 2% TFA in dichloromethane (CH₂Cl₂) in the presence of scavengers can be effective.[2] The specific conditions must be carefully chosen to avoid premature cleavage from the resin or removal of other side-chain protecting groups.[2]

Experimental Protocols

Protocol 1: Mild Deprotection using PPTS in Ethanol

This protocol is suitable for substrates with moderate acid sensitivity.

  • Dissolve the THP-protected compound (1.0 eq) in absolute ethanol (0.1 M).

  • Add pyridinium p-toluenesulfonate (PPTS) (0.2 eq).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C if the reaction is slow.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Chemoselective Deprotection using LiCl in Aqueous DMSO

This protocol is ideal for substrates with highly acid-sensitive functional groups.[8]

  • In a round-bottom flask, combine the THP-protected compound (1.0 eq), lithium chloride (LiCl) (5.0 eq), and water (10.0 eq).

  • Add dimethyl sulfoxide (DMSO) to achieve a substrate concentration of approximately 0.2 M.

  • Heat the mixture to 90 °C with vigorous stirring.[8]

  • Monitor the reaction by TLC. The reaction typically takes several hours.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine to remove DMSO.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the product by column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Retrieved from [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Kaisalo, L., & Hase, T. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 42(43), 7699-7701. Retrieved from [Link]

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. Retrieved from [Link]

  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. Retrieved from [Link]

  • RSC Advances. (n.d.). [Title of article, if available]. Retrieved from

  • Zhang, Z.-H., Li, T.-S., & Fu, C.-G. (2005). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite†. ResearchGate. Retrieved from [Link]

  • SciSpace. (n.d.). A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate. Retrieved from [Link]

  • ResearchGate. (2024, May 11). [Troubleshooting] Is there a protocol to induce THP-1 cell differentiation? Retrieved from [Link]

  • Leah4sci. (2019, January 8). THP group for protecting alcohols [Video]. YouTube. Retrieved from [Link]

  • Bitesize Bio. (2024, May 20). Mastering the Art of Growing THP-1 cells. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Navigating the Pyrazole Isomeric Landscape

Author: BenchChem Technical Support Team. Date: February 2026

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine as a Strategic Synthetic Intermediate

Introduction: The Pyrazole Scaffold as a "Privileged Structure"

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a wide array of biologically active compounds. These are termed "privileged structures," a concept that describes scaffolds with versatile binding properties, allowing them to serve as potent and selective ligands for various biological targets through strategic functionalization.[1] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[2][3][4][5] Its derivatives form the core of numerous clinically approved drugs, demonstrating a vast spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][4][5][6]

The efficacy of a pyrazole-based drug candidate is profoundly influenced by the substitution pattern on the ring. The specific placement of functional groups—a concept known as regiochemistry—dictates the molecule's three-dimensional shape, its hydrogen bonding capabilities, and ultimately, its ability to interact with a biological target. This guide provides an in-depth comparison of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine, a versatile synthetic building block, with its key structural isomers. We will explore how the seemingly subtle difference in the position of the amino group (C4 vs. C3 or C5) creates vastly different opportunities for drug design, supported by experimental insights into synthesis, characterization, and biological relevance.

The Subject Molecule: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine

The molecule at the center of our discussion, 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine, possesses two key features:

  • The 4-Aminopyrazole Core: The amino group at the C4 position is a crucial pharmacophoric element. Its position makes it a potent hydrogen bond donor, a feature often exploited in the design of inhibitors that target the hinge region of protein kinases.[7]

  • The Tetrahydropyran (THP) Protecting Group: The THP group attached to the N1 nitrogen serves a critical synthetic purpose. It renders the pyrrole-like nitrogen of the pyrazole ring non-acidic and non-nucleophilic. This "protection" is essential for directing subsequent chemical modifications to other parts of the molecule, such as the C4-amino group, before being easily removed under acidic conditions.[8]

This combination makes the title compound a valuable intermediate for constructing more complex molecules with precision.[8]

The Isomeric Landscape: Why Regiochemistry is Paramount

The primary isomers of concern for a medicinal chemist using this scaffold are the positional isomers of the amino group: the 3-amino and 5-amino pyrazoles. The synthetic route chosen to create the pyrazole ring often yields a mixture of these regioisomers, making their separation and unambiguous identification a critical step.[9][10]

G mol4 mol4 reactivity reactivity mol4->reactivity Directs functionalization h_bond h_bond reactivity->h_bond Alters 3D pharmacophore mol5 mol5 mol5->reactivity mol3 mol3 mol3->reactivity sar sar h_bond->sar Dictates target binding

Comparative Analysis: Synthesis, Properties, and Biological Potential

Synthesis and Regioselectivity

The most common route to substituted pyrazoles is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent, such as a β-ketonitrile.[9][11][12] However, when using an unsymmetrical dicarbonyl compound, this reaction can lead to a mixture of regioisomers.

G start β-Ketonitrile + THP-Hydrazine conditions conditions start->conditions intermediate intermediate conditions->intermediate isomer5 isomer5 intermediate->isomer5 Path A isomer3 isomer3 intermediate->isomer3 Path B sep Chromatographic Separation isomer5->sep isomer3->sep final5 Pure Isomer 5 sep->final5 final3 Pure Isomer 3 sep->final3

The regiochemical outcome is highly dependent on the reaction conditions. Acidic versus basic conditions can completely reverse the regioselectivity, with one isomer being the major product in one environment and the minor in another.[12] This highlights a critical causality: the choice of catalyst and solvent is not arbitrary but is a deliberate experimental decision to favor the formation of the desired regioisomer. For a researcher, optimizing these conditions is paramount to maximizing the yield of the target compound and simplifying downstream purification.

Physicochemical and Spectroscopic Differentiation

Once a mixture is synthesized, distinguishing between the isomers is essential. While they share the same molecular formula and weight, their physical and spectroscopic properties differ.

Table 1: Comparative Physicochemical and Spectroscopic Properties of THP-Aminopyrazole Isomers

Property 1-(THP)-1H-pyrazol-4-amine 1-(THP)-1H-pyrazol-3-amine 1-(THP)-1H-pyrazol-5-amine
Molecular Formula C₈H₁₃N₃O[8] C₈H₁₃N₃O C₈H₁₃N₃O
Molecular Weight ~167.21 g/mol [8] ~167.21 g/mol ~167.21 g/mol
Predicted Polarity Moderate Higher Highest
Key ¹H NMR Signal H5 proton signal is a singlet. H4 and H5 protons appear as doublets. H4 and H3 protons appear as doublets.
Key ¹³C NMR Shift C4 (bearing NH₂) is highly shielded. C3 (bearing NH₂) is highly shielded. C5 (bearing NH₂) is highly shielded.

| NOESY Correlation | No direct correlation between pyrazole protons and THP protons. | Spatial correlation between THP protons and H5 proton. | No spatial correlation between THP protons and H3/H4 protons. |

Unambiguous structural assignment relies heavily on advanced NMR techniques.[13][14] Specifically, a 2D NMR experiment like HMBC (Heteronuclear Multiple Bond Correlation) can show a 3-bond coupling between the THP anomeric proton (the one attached to the nitrogen) and the C5 carbon of the pyrazole ring. This correlation is present for the 1,5-substituted isomer but absent for the 1,3-isomer, providing definitive proof of structure.[13]

Structure-Activity Relationship (SAR) and Application in Drug Discovery

The position of the amino group is the single most important factor determining the utility of these isomers in drug discovery. The amino group acts as a key interaction point, and its spatial vector dictates which targets the resulting molecule can effectively bind.

Table 2: Biological Applications and Target Classes of Aminopyrazole Scaffolds

Isomer Core Common Biological Targets Rationale and Examples
4-Aminopyrazole Protein Kinases (CDKs, Auroras) The C4-amino group often forms critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. Examples include the clinical candidate AT7519.[7]
5-Aminopyrazole Kinase Inhibitors (p38 MAPK, BTK), GABA Receptor Modulators, CRF-1 Antagonists This scaffold is highly versatile. The 5-amino group can participate in various binding modes. Fipronil is a well-known insecticide that targets GABA receptors.[7][12]

| 3-Aminopyrazole | Anticancer, Anti-inflammatory Agents | While also broadly active, 3-aminopyrazoles are frequently reported in the development of various anticancer and anti-inflammatory compounds.[7] |

This divergence is a clear example of structure-activity relationships .[15][16][17] A research team aiming to design a new CDK inhibitor would logically select the 1-(THP)-1H-pyrazol-4-amine intermediate. Conversely, a team targeting a p38 MAPK inhibitor might choose the 5-amino isomer as their starting point. The choice of isomer is therefore a strategic decision based on the final biological goal.

Experimental Protocols

Protocol 1: General Synthesis of 1,5-Disubstituted-3-Aminopyrazole

This protocol describes a representative synthesis. The choice of a β-ketonitrile as a starting material is a common and effective strategy.

Objective: To synthesize a 1,5-disubstituted-3-aminopyrazole, illustrating a common regioselective pathway.

Materials:

  • Substituted β-ketonitrile (1.0 eq)

  • Substituted Hydrazine (e.g., THP-hydrazine) (1.1 eq)

  • Base (e.g., Piperidine or Sodium Ethoxide) (0.1 - 1.1 eq)

  • Solvent (e.g., Ethanol, DMF)

  • Glacial Acetic Acid

  • Reaction vessel, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve the β-ketonitrile (1.0 eq) in ethanol.

  • Addition of Hydrazine: Add the substituted hydrazine (1.1 eq) to the solution.

  • Catalysis (The Regiochemical Control Step): Add a catalytic amount of piperidine (approx. 0.1 eq). Causality Note: The use of a basic catalyst typically favors the attack of the more nucleophilic nitrogen of the hydrazine at the ketone carbonyl, leading to the 5-amino isomer after cyclization. Using an acid catalyst can favor attack at the nitrile, potentially leading to the 3-amino isomer.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product is often a mixture of isomers. Purify via column chromatography on silica gel using an appropriate eluent system (e.g., Hexane:Ethyl Acetate gradient) to separate the desired regioisomer.

  • Characterization: Confirm the structure of the purified isomer using ¹H NMR, ¹³C NMR, and Mass Spectrometry, paying close attention to the spectroscopic signatures outlined in Table 1.

Protocol 2: Unambiguous Isomer Identification using 2D NMR

Objective: To definitively determine the regiochemistry of a synthesized N-substituted aminopyrazole.

Procedure:

  • Sample Preparation: Prepare a concentrated sample (~10-20 mg) of the purified pyrazole isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Acquire Standard Spectra: Obtain high-resolution ¹H and ¹³C{¹H} spectra to identify all proton and carbon signals.

  • Acquire 2D HMBC Spectrum:

    • Set up a standard hsqc (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded C-H pairs. This helps in assigning carbons.

    • Set up a standard hmbc (Heteronuclear Multiple Bond Correlation) experiment. Optimize the long-range coupling delay (typically set to detect correlations over 2-3 bonds, ~8 Hz).

  • Data Analysis (The Trustworthiness Step):

    • For a suspected 1,5-isomer (3- or 4-aminopyrazole with THP at N1): Look for a cross-peak between the anomeric proton of the THP group (the H1' proton) and the C5 carbon of the pyrazole ring. This is a 3-bond J-coupling (H1'-N1-C5) and is definitive proof of this connectivity.

    • For a suspected 1,3-isomer (5-aminopyrazole with THP at N1): Look for an HMBC cross-peak between the anomeric proton of the THP group (H1') and the C5 carbon. The absence of this correlation, coupled with a correlation to the C2 carbon, would suggest the alternative isomer.

    • This self-validating system ensures that the structural assignment is based on direct, through-bond correlations rather than inference alone.

Conclusion

While 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine and its 3-amino and 5-amino isomers share a common formula, they are fundamentally different chemical entities from a drug discovery perspective. The regiochemistry of the amino group dictates the molecule's synthetic utility and its potential to interact with specific biological targets. The 4-amino isomer is a well-trodden path towards kinase inhibitors, while the 5-amino and 3-amino isomers open doors to a diverse range of other target classes. For the researcher, a deep understanding of the synthetic methodologies that control regioselectivity, coupled with robust analytical techniques for unambiguous characterization, is essential. The choice of isomer is not a minor detail; it is the foundational strategic decision upon which a successful drug discovery program is built.

References

  • Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Faria, J. V., et al. (n.d.).
  • Bansal, R. K., & Kumar, V. (2012). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

  • Singh, A., et al. (n.d.).
  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Sabatino, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

  • Vulcanchem. (n.d.). 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine. Vulcanchem.
  • Pinto, D. C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]

  • Raghavan, S., et al. (2007). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. PubMed. [Link]

  • Ferreira, B. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Kula, K., et al. (2022). Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a).
  • La Mura, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Ghorab, M. M., et al. (2011). Synthesis and structure-activity relationships of pyrazole-based heterocycles as antitumor agents. PubMed. [Link]

  • Patel, J. B., & Patel, J. J. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • Sabatino, P., et al. (2025). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.
  • Zhang, X., et al. (2019). Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. PMC - NIH. [Link]

  • Patchett, A. A., & Nargund, R. P. (2008). Privileged structures: applications in drug discovery. PubMed. [Link]

  • El-Sattar, N. E. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. [Link]

Sources

A Researcher's Guide: Comparing THP and BOC as Protecting Groups for Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, pyrazoles stand out as privileged scaffolds, forming the core of numerous pharmaceuticals, agrochemicals, and materials.[1] The synthesis and functionalization of these five-membered rings, however, often necessitate a crucial strategic step: the protection of the N-H proton. This guide provides an in-depth comparison of two commonly employed N-protecting groups for pyrazoles—tetrahydropyranyl (THP) and tert-butyloxycarbonyl (BOC)—offering field-proven insights and experimental data to inform your synthetic strategy.

The Strategic Imperative for N-Protection

The acidic N-H proton of the pyrazole ring can interfere with a wide range of reactions, including metallation, cross-coupling, and reactions involving strong bases or organometallic reagents. Protection of this nitrogen atom is therefore not merely a procedural step but a strategic decision that dictates the subsequent synthetic possibilities. An ideal protecting group should be:

  • Easy to introduce in high yield under mild conditions.

  • Stable to the reaction conditions required for subsequent transformations.

  • Readily removable in high yield under conditions that do not affect other functional groups (orthogonality).[2]

  • Cost-effective and should not introduce unnecessary complexity, such as hard-to-separate diastereomers.

We will now evaluate THP and BOC against these criteria in the specific context of pyrazole chemistry.

The Tetrahydropyranyl (THP) Group: An Acetal-Based Workhorse

The THP group is an acetal, valued for its low cost and general stability in non-acidic environments.[3] It has long been used for protecting alcohols and has found significant utility for N-H protection in heterocycles.

Introduction and Mechanism

THP is introduced by treating the pyrazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. The mechanism involves the protonation of DHP to form a resonance-stabilized oxocarbenium ion, which is then attacked by the nucleophilic pyrazole nitrogen.[4] While strong acids can be used, milder catalysts like pyridinium p-toluenesulfonate (PPTS) or even catalyst-free conditions have been developed to enhance functional group tolerance and simplify the procedure.[5][6]

THP_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Pyrazole Pyrazole (R-H) THP_Protected N-THP-Pyrazole Pyrazole->THP_Protected DHP, H+ (cat.) DHP DHP H_plus H+ (cat.) Deprotected_Pyrazole Pyrazole (R-H) THP_Protected->Deprotected_Pyrazole Acidic Solvolysis Acid_Solvent Acidic Solvolysis (e.g., HCl in MeOH)

Caption: Workflow for THP Protection and Deprotection of Pyrazoles.

Stability Profile

The N-THP bond, being an acetal, exhibits excellent stability towards:

  • Strongly basic conditions (e.g., NaOH, NaH, organolithium reagents).

  • Nucleophilic reagents.

  • Reductive conditions (e.g., LiAlH₄, H₂/Pd).

  • Oxidizing agents.

This stability makes it a prime candidate for syntheses involving Grignard reagents, lithiation for subsequent functionalization, or hydride reductions.[7]

Deprotection

Cleavage of the THP group is its Achilles' heel; it is exclusively removed under acidic conditions.[3][4] This is typically achieved by treatment with aqueous mineral acids (e.g., HCl) or sulfonic acids (e.g., TsOH) in an alcoholic solvent.[3] This lack of flexibility can be a significant drawback if other acid-sensitive groups are present in the molecule.

Advantages & Disadvantages for Pyrazoles

Advantages:

  • High Stability to Bases: Ideal for deprotonation-functionalization sequences at C3 or C5 of the pyrazole ring.[5]

  • Low Cost: DHP is an inexpensive and readily available reagent.

  • Green Protocols: Solvent- and catalyst-free methods for THP protection of pyrazole have been reported, offering quantitative yields.[6]

Disadvantages:

  • Acid Lability: The sole reliance on acidic deprotection limits its orthogonality.

  • Introduction of a Chiral Center: The THP group contains a stereocenter, which can lead to the formation of diastereomers if the pyrazole substrate is already chiral. This can complicate purification and spectroscopic analysis.

  • Thermal Isomerization: In substituted pyrazoles, N-THP groups can facilitate thermal isomerization between different regioisomers (e.g., 5-alkyl-1-THP to 3-alkyl-1-THP), which can be either a useful tool or an unwanted side reaction.[6]

The tert-Butyloxycarbonyl (BOC) Group: A Versatile Carbamate

The BOC group is one of the most widely used protecting groups for amines, including the N-H of pyrazoles.[8] As a carbamate, it significantly alters the electronics of the pyrazole ring.

Introduction and Mechanism

BOC protection is most commonly achieved by reacting the pyrazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[9] Common bases include DMAP (4-dimethylaminopyridine), DIPEA, or even aqueous base. The reaction is generally fast, clean, and high-yielding.[10]

BOC_Protection_Deprotection cluster_protection Protection Pyrazole Pyrazole (R-H) BOC_Protected N-BOC-Pyrazole Pyrazole->BOC_Protected (Boc)₂O, Base Boc2O (Boc)₂O Base Base (e.g., DMAP) Deprotected_Pyrazole Pyrazole (R-H) BOC_Protected->Deprotected_Pyrazole Acidic Cleavage BOC_Protected->Deprotected_Pyrazole Selective Cleavage Acid_Cleavage Strong Acid (e.g., TFA) Selective_Cleavage Selective Reagents (e.g., NaBH₄ in EtOH)

Caption: Workflow for BOC Protection and Deprotection of Pyrazoles.

Stability Profile

The N-BOC group is stable to a wide range of non-acidic conditions. However, its stability profile is distinct from THP:

  • Stable to Most Bases: It is generally stable to hydroxide and other mild bases.

  • Stable to Catalytic Hydrogenation: Unlike a Cbz group, the BOC group is robust under typical hydrogenation conditions (H₂, Pd/C).[11]

  • Labile to Strong Acid: It is readily cleaved by strong acids like trifluoroacetic acid (TFA) or HCl.[8][9]

  • Potentially Labile to Nucleophiles/Reductants: While often considered stable, the N-BOC group on electron-deficient heterocycles like pyrazole can be surprisingly labile. It has been shown that N-BOC pyrazoles can be deprotected using NaBH₄ in ethanol, a condition under which many other BOC-protected amines (like those on pyrrole or indole) remain intact.[11][12] This provides a unique and highly selective deprotection pathway.

Deprotection

The BOC group's key advantage is its versatile deprotection chemistry:

  • Acidic Cleavage: The standard method involves treatment with strong acids like TFA in CH₂Cl₂ or HCl in dioxane.[8]

  • Selective Reductive/Basic Cleavage: For pyrazoles specifically, NaBH₄ in ethanol at room temperature provides an exceptionally mild and selective method for BOC removal.[12] This method is orthogonal to BOC groups on many other amines and heterocycles.[12]

  • Thermal Cleavage: Thermolytic removal at high temperatures (e.g., 180 °C) is also possible, though less common.[11]

Head-to-Head Comparison: THP vs. BOC for Pyrazoles

The choice between THP and BOC is dictated by the planned synthetic route, particularly the stability of other functional groups present in the molecule.

Stability_Comparison Protecting_Groups Protecting Group Stability Profile THP THP Stable: Strong Base, Organometallics, Reductants Labile: Strong Acid BOC BOC Stable: Catalytic Hydrogenation, Most Bases Labile: Strong Acid, NaBH₄ (on pyrazole) Conditions Reaction Conditions Conditions->THP Selects For Conditions->BOC Selects For

Caption: Logical comparison of stability profiles for THP and BOC groups.

Data Summary
FeatureTHP (Tetrahydropyranyl)BOC (tert-Butyloxycarbonyl)
Reagent 3,4-Dihydro-2H-pyran (DHP)Di-tert-butyl dicarbonate ((Boc)₂O)
Protection Conditions Acid catalyst (e.g., PPTS, TsOH) in CH₂Cl₂; or neat.[4][6]Base (e.g., DMAP, DIPEA) in CH₂Cl₂ or ACN.[10]
Stability Excellent: Strong bases (nBuLi), organometallics, nucleophiles, hydrides.Good: Catalytic hydrogenation, most bases.
Lability Acid: Cleaved only by acidic conditions (e.g., HCl/MeOH).[3]Acid & Selective: Cleaved by strong acid (TFA) AND selectively by NaBH₄ in EtOH.[8][12]
Orthogonality Orthogonal to base-labile groups (e.g., Fmoc, esters).Orthogonal to hydrogenolysis-labile groups (e.g., Cbz, Bn) and many base-labile groups.
Key Advantage Robustness for organometallic chemistry. Low reagent cost.Versatile deprotection options, including a uniquely mild method for pyrazoles.
Key Disadvantage Introduces a stereocenter. Limited to acidic deprotection.The carbamate is electron-withdrawing, altering ring reactivity.

Experimental Protocols

CAUTION: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Green Synthesis of 1-(Tetrahydropyran-2-yl)-1H-pyrazole (THP-pyrazole)[6]

This solvent- and catalyst-free method provides a quantitative yield.

  • Reagents:

    • Pyrazole (1.00 g, 14.7 mmol)

    • 3,4-Dihydro-2H-pyran (DHP) (1.36 mL, 14.7 mmol, 1.0 equiv.)

  • Procedure:

    • Combine pyrazole and DHP in a round-bottom flask equipped with a magnetic stir bar.

    • Stir the mixture at room temperature. The reaction is exothermic, and the solid pyrazole will dissolve to form a clear, colorless liquid.

    • Monitor the reaction by TLC or HPLC.[13] The reaction is typically complete within 1 hour.

    • The resulting product, 1-(tetrahydropyran-2-yl)-1H-pyrazole, is often of sufficient purity (>98%) to be used directly in the next step without purification.

Protocol 2: Acidic Deprotection of THP-pyrazole
  • Reagents:

    • 1-(Tetrahydropyran-2-yl)-1H-pyrazole (2.24 g, 14.7 mmol)

    • Methanol (30 mL)

    • Concentrated HCl (0.5 mL)

  • Procedure:

    • Dissolve the THP-protected pyrazole in methanol in a round-bottom flask.

    • Add the concentrated HCl and stir the solution at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure pyrazole.

Protocol 3: Synthesis of tert-Butyl 1H-pyrazole-1-carboxylate (BOC-pyrazole)[10]
  • Reagents:

    • Pyrazole (1.00 g, 14.7 mmol)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (3.52 g, 16.2 mmol, 1.1 equiv.)

    • 4-(Dimethylamino)pyridine (DMAP) (0.18 g, 1.47 mmol, 0.1 equiv.)

    • Acetonitrile (ACN) (30 mL)

  • Procedure:

    • To a solution of pyrazole in acetonitrile, add DMAP and (Boc)₂O.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Monitor the reaction by TLC for the complete consumption of pyrazole.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product.

    • Purify by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure BOC-pyrazole.

Protocol 4: Selective Deprotection of BOC-pyrazole with NaBH₄[11][12]

This protocol highlights the unique reactivity of N-BOC pyrazoles.

  • Reagents:

    • tert-Butyl 1H-pyrazole-1-carboxylate (2.47 g, 14.7 mmol)

    • Sodium borohydride (NaBH₄) (0.83 g, 22.1 mmol, 1.5 equiv.)

    • Ethanol (95%, 40 mL)

  • Procedure:

    • Dissolve the BOC-protected pyrazole in 95% ethanol at room temperature.

    • Add sodium borohydride portion-wise over 5 minutes (Note: gas evolution).

    • Stir the mixture at room temperature. Monitor the reaction by TLC (typically complete in 1-2 hours).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the dropwise addition of 3N HCl until gas evolution ceases (pH ~7).

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield pure pyrazole.

Conclusion

Both THP and BOC are highly effective protecting groups for pyrazoles, but their suitability is context-dependent.

  • Choose THP when your downstream chemistry involves strong bases, organolithium reagents, or Grignard additions , and your molecule can tolerate acidic deprotection at the final step. Its low cost and the availability of green protection protocols make it attractive for large-scale synthesis.

  • Choose BOC when you require greater deprotection flexibility . The ability to cleave the group under standard strong acid conditions or, uniquely for pyrazoles, with exceptional mildness using NaBH₄/EtOH, provides a powerful tool for complex molecule synthesis. This orthogonality makes BOC a superior choice when acid-sensitive groups (like silyl ethers or other acetals) are present elsewhere in the molecule.

By understanding the distinct stability profiles and deprotection pathways of these two groups, researchers can make more informed strategic decisions, streamlining their synthetic efforts and accelerating the development of novel pyrazole-containing compounds.

References

  • Gámez-Montaño, R., & Cárdenas-Galindo, L. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]

  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. organic-chemistry.org. [Link]

  • Gudmundsson, K. S., et al. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. ResearchGate. [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. totalsynthesis.com. [Link]

  • Gudmundsson, K. S., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. organic-chemistry.org. [Link]

  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]

  • ResearchGate. (n.d.). Reaction timecourse for THP protection of pyrazole. [Link]

  • Sharma, P., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. masterorganicchemistry.com. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. organic-chemistry.org. [Link]

  • University of Bristol. (n.d.). Protecting Groups. chm.bris.ac.uk. [Link]

Sources

A Comparative Guide to the Efficacy of Pyrazole-Based Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of androgen receptor (AR) antagonists derived from different pyrazole cores. It is designed to offer objective analysis of performance, supported by experimental data, to aid researchers in the field of oncology and drug discovery, particularly in the context of prostate cancer.

Introduction: The Androgen Receptor as a Therapeutic Target

The Androgen Receptor (AR), a ligand-activated transcription factor, is a critical driver in the progression of prostate cancer (PCa).[1] Upon binding to androgens like dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and regulates the expression of genes essential for tumor growth and survival. Consequently, androgen deprivation therapy (ADT) and AR antagonists are cornerstones of PCa treatment.[2]

However, the emergence of resistance, often through AR mutations or overexpression, has necessitated the development of more potent, next-generation antagonists.[1][2] The pyrazole scaffold has emerged as a highly versatile and promising core structure for designing novel nonsteroidal AR antagonists. This guide will explore the efficacy of antagonists derived from distinct pyrazole-based chemical scaffolds.

The Androgen Receptor Signaling Pathway

The following diagram illustrates the canonical AR signaling pathway and the mechanism of action for AR antagonists. Antagonists function by competitively binding to the AR's ligand-binding domain (LBD), preventing the conformational changes required for nuclear translocation and coactivator recruitment, thereby inhibiting downstream gene transcription.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (DHT) AR_complex AR-Hsp Complex DHT->AR_complex Binds AR_active Active AR (Conformational Change) AR_complex->AR_active Hsp Dissociation Antagonist Pyrazole Antagonist Antagonist->AR_complex Blocks AR_dimer AR Dimer AR_active->AR_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription Promotes

Caption: Canonical Androgen Receptor (AR) signaling pathway and antagonist inhibition.

Comparative Analysis of Pyrazole-Based Antagonist Cores

The versatility of the pyrazole ring has allowed for the development of several distinct classes of AR antagonists. Here, we compare two prominent scaffolds: 3-Phenylpyrazoles and Pyrazol-1-yl-propanamides.

Class I: 3-Phenylpyrazole Derivatives

This class of compounds represents a foundational scaffold in the exploration of pyrazole-based AR antagonists. Research into 3-phenylpyrazole derivatives has focused on optimizing substitutions on the phenyl and pyrazole rings to improve potency and reduce off-target effects.[1]

Mechanism & Structure-Activity Relationship (SAR): The antagonistic activity of these compounds is highly dependent on the key structural features of the derivatives.[1] Structure-activity relationship studies, often employing methods like comparative molecular field analysis (CoMFA), have been crucial in refining these molecules.[1] For instance, a study on 3-(4-fluorophenyl)-1H-pyrazole derivatives identified compounds with potent antiproliferative activity against the LNCaP prostate cancer cell line.[3] Compound 10e from this series demonstrated an IC50 value of 18 µM and significantly downregulated the expression of prostate-specific antigen (PSA), a key AR target gene.[3]

Class II: Pyrazol-1-yl-propanamide Derivatives

More recently, a novel scaffold of aryl pyrazol-1-yl-propanamides has been developed. These compounds are designed not only as potent antagonists but also as selective androgen receptor degraders (SARDs). This dual mechanism offers a significant advantage, particularly in the context of resistance driven by AR overexpression.

Mechanism & Structure-Activity Relationship (SAR): By introducing the pyrazole moiety as the B-ring in the traditional nonsteroidal antiandrogen pharmacophore, researchers have created molecules with unique SARD and pan-antagonist activities.[4] These compounds are effective even against enzalutamide-resistant forms of prostate cancer.[4] A leading compound from this class, 26a , demonstrated potent in vivo antitumor activity, achieving an 80% tumor growth inhibition in xenografts derived from the enzalutamide-resistant VCaP cell line.[4]

Efficacy Data Summary

The table below summarizes the in vitro efficacy of representative compounds from each pyrazole core class against androgen-sensitive prostate cancer cell lines.

Compound IDPyrazole Core ClassCell LineIC50 (µM)Key FindingReference
10e 3-(4-fluorophenyl)-1H-pyrazoleLNCaP18Potent antiproliferative activity and 46% PSA downregulation.[3]
26a Aryl pyrazol-1-yl-propanamideEnz-R VCaPNot specified (80% TGI)High in vivo efficacy in enzalutamide-resistant models.[4]

Note: Direct IC50 comparison is challenging due to different experimental models (standard vs. resistant cell lines). The key takeaway is the evolution from simple antagonists to SARDs effective in resistant settings.

Key Experimental Protocols for Efficacy Evaluation

The validation of novel AR antagonists relies on a cascade of robust in vitro and in vivo assays. The following protocols represent standard, self-validating methodologies in the field.

Experimental Workflow Diagram

Workflow A Primary Screening: AR Reporter Gene Assay B Secondary Validation: Proliferation Assay (e.g., LNCaP, VCaP) A->B Hit Confirmation C Target Engagement: AR Target Gene Expression (qPCR for PSA) B->C Mechanism Validation D In Vivo Efficacy: Prostate Cancer Xenograft Model C->D Preclinical Testing E Lead Optimization D->E Candidate Selection

Caption: Standard workflow for screening and validating novel AR antagonists.

Protocol: AR-Dependent Reporter Gene Assay

Principle: This in vitro assay is a primary screening tool to quantify the ability of a compound to antagonize AR-mediated gene transcription.[5] Cells (e.g., MDA-kb2 or transfected CHO cells) are engineered to express the human AR and a reporter gene (like luciferase) under the control of an androgen-responsive element (ARE).[5][6] Antagonism is measured by the reduction in reporter signal in the presence of an androgen agonist (e.g., DHT or R1881).[5]

Step-by-Step Methodology:

  • Cell Plating: Seed MDA-kb2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the test pyrazole compounds in the appropriate vehicle (e.g., DMSO). The final DMSO concentration should be kept below 0.1%.

  • Treatment: Remove the growth medium and replace it with a medium containing a constant concentration of an AR agonist (e.g., 1 nM DHT) and varying concentrations of the test antagonist. Include controls for vehicle only (baseline) and agonist only (maximum signal).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading: Lyse the cells using a suitable lysis buffer. Add luciferase substrate and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the agonist-only control. Plot the normalized values against the antagonist concentration and fit a dose-response curve to determine the IC50 value.

Protocol: In Vivo Prostate Cancer Xenograft Model

Principle: This preclinical model assesses the in vivo efficacy of a lead compound to inhibit tumor growth in an animal model.[7] Human prostate cancer cells (e.g., LNCaP for androgen-sensitive or VCaP for castration-resistant studies) are implanted subcutaneously into immunocompromised mice.[4][7][8]

Step-by-Step Methodology:

  • Animal Model: Use male immunodeficient mice (e.g., SCID or nude mice), 6-8 weeks of age.

  • Cell Implantation: Subcutaneously inject 1-2 x 10^6 LNCaP cells (resuspended in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable volume (e.g., 100-150 mm³). Monitor tumor size twice weekly using digital calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, positive control like enzalutamide, and test compound groups). Administer the compounds daily via the appropriate route (e.g., oral gavage).

  • Efficacy Assessment: Continue treatment for a predefined period (e.g., 28 days). The primary endpoint is tumor growth inhibition (TGI). Monitor animal body weight as a measure of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., qPCR for PSA expression).

Conclusion and Future Directions

The development of androgen receptor antagonists based on the pyrazole core has shown significant progress. Initial explorations with scaffolds like 3-phenylpyrazoles laid the groundwork, demonstrating that this chemical class could effectively target the AR. The evolution to more complex structures, such as the pyrazol-1-yl-propanamides, highlights a strategic shift towards overcoming clinical resistance.[4] The dual-action SARD capability of these newer compounds represents a promising therapeutic strategy for castration-resistant prostate cancer.

Future research should focus on optimizing the pharmacokinetic properties of these pyrazole derivatives and exploring novel core variations to further enhance potency, selectivity, and the ability to degrade mutant forms of the androgen receptor.

References

  • Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. Journal of Biomolecular Structure & Dynamics. [Link]

  • In silico and in vitro assessment of androgen receptor antagonists. Computational Biology and Chemistry. [Link]

  • Cell-based assays for screening androgen receptor ligands. Journal of Applied Toxicology. [Link]

  • Androgen receptor antagonists for prostate cancer therapy. Endocrine-Related Cancer. [Link]

  • In Vivo Models for Prostate Cancer Research. Cancers. [Link]

  • Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anti-Cancer Drugs. [Link]

Sources

A Comparative Guide to Alternative Synthetic Routes for Substituted 4-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of 4-Aminopyrazoles in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, and its derivatives have demonstrated a vast spectrum of biological activities.[1][2][3][4] Among these, substituted 4-aminopyrazoles represent a privileged scaffold, forming the core of numerous therapeutic agents. Their importance is underscored by their presence in blockbuster drugs and clinical candidates targeting a range of diseases, from cancer to inflammatory disorders and infectious agents.[1][3] The strategic placement of the amino group at the C4 position provides a crucial vector for molecular elaboration, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide offers a comparative analysis of key synthetic routes to this valuable heterocyclic motif, providing researchers with the insights needed to make informed decisions in their synthetic campaigns.

Strategic Overview of Synthetic Approaches

The synthesis of substituted 4-aminopyrazoles can be broadly categorized into two strategic approaches: post-functionalization of a pre-formed pyrazole ring and de novo construction of the substituted pyrazole core. Each strategy offers distinct advantages and is suited to different synthetic goals and available starting materials.

dot graph G { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

"Substituted 4-Aminopyrazoles" [pos="0,0!", pin=true, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Post-Functionalization" [pos="-3,1.5!"]; "De Novo Synthesis" [pos="3,1.5!"]; "Reduction of 4-Nitro/Nitroso/Azo Pyrazoles" [pos="-4.5,3!"]; "Condensation Reactions" [pos="1.5,3!"]; "Cycloaddition & Multicomponent Reactions" [pos="4.5,3!"];

G Substituted 4-Aminopyrazoles Substituted 4-Aminopyrazoles Post-Functionalization Post-Functionalization Substituted 4-Aminopyrazoles->Post-Functionalization De Novo Synthesis De Novo Synthesis Substituted 4-Aminopyrazoles->De Novo Synthesis Reduction of 4-Nitro/Nitroso/Azo Pyrazoles Reduction of 4-Nitro/Nitroso/Azo Pyrazoles Post-Functionalization->Reduction of 4-Nitro/Nitroso/Azo Pyrazoles Condensation Reactions Condensation Reactions De Novo Synthesis->Condensation Reactions Cycloaddition & Multicomponent Reactions Cycloaddition & Multicomponent Reactions De Novo Synthesis->Cycloaddition & Multicomponent Reactions

Figure 1: High-level strategic approaches to 4-aminopyrazole synthesis.

Route 1: Reduction of 4-Nitro, 4-Nitroso, and 4-Azo Pyrazoles

This classical and reliable post-functionalization approach hinges on the initial nitration of a pyrazole ring, followed by the reduction of the nitro group to the desired amine.[3][4] The primary advantage of this method is the often straightforward and high-yielding nitration of the electron-rich pyrazole core at the C4 position.

Mechanism Insight: The regioselectivity of nitration is governed by the electronic properties of the pyrazole ring. The reaction typically proceeds via an electrophilic aromatic substitution mechanism. Subsequent reduction of the nitro group is a well-established transformation, with a variety of reagents available to suit the substrate's functional group tolerance.

G cluster_0 Route 1: Reduction of 4-Nitro Pyrazoles Start Substituted Pyrazole Nitration Nitration (e.g., HNO3/H2SO4) Intermediate 4-Nitropyrazole Reduction Reduction (e.g., H2/Pd-C, SnCl2) Product 4-Aminopyrazole

Figure 2: Workflow for the synthesis of 4-aminopyrazoles via reduction.

Comparative Data for Route 1
MethodKey ReagentsTypical YieldsAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/CHighClean, high-yieldingRequires specialized equipment, potential for side reactions with sensitive functional groups
Metal-Acid ReductionSnCl₂, HClGood to HighReadily available reagents, robustStoichiometric metal waste, harsh acidic conditions
Other Reducing AgentsNaBH₄/Cu catalystGoodMilder conditionsMay require catalyst optimization
Representative Experimental Protocol: Synthesis of 1-Alkyl-4-aminopyrazoles

A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles has been described, starting from commercially available 4-nitropyrazole.[5]

  • N-Alkylation: 4-Nitropyrazole undergoes a Mitsunobu reaction with primary or secondary alcohols to yield the corresponding N-alkyl-4-nitropyrazole.

  • Reduction: The resulting nitro-substituted pyrazole is then subjected to catalytic hydrogenation to afford the desired 1-alkyl-4-aminopyrazole in high yield.[5]

Route 2: De Novo Synthesis via Condensation Reactions

Constructing the 4-aminopyrazole core from acyclic precursors is a highly versatile strategy that allows for the introduction of diverse substituents. The classical Knorr pyrazole synthesis and its variations are central to this approach.

Knorr Pyrazole Synthesis and Modifications

The traditional Knorr synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. To access 4-aminopyrazoles, this method can be adapted by using precursors that introduce the amino group or a masked equivalent at the C4 position.

Causality in Experimental Design: A notable adaptation involves a two-step procedure where a 1,3-dicarbonyl compound is first converted to an oxime derivative. This intermediate then undergoes annulation with hydrazine to form the 4-aminopyrazole. This approach can offer better control over regioselectivity.

Synthesis from Acetophenones

A protecting-group-free synthesis of 3-aryl-substituted 4-aminopyrazoles from readily available acetophenones has been developed.[6] This method involves a telescoped oximation and hydrazine condensation of an in-situ generated 1,3-ketoaldehyde to form a nitrosopyrazole, which is then reduced.

Mechanism Insight: The key to this synthesis is the efficient formation of the 1,3-ketoaldehyde intermediate from the acetophenone, which then serves as the backbone for the pyrazole ring construction upon reaction with hydrazine. The subsequent reduction of the nitroso group provides the final 4-amino functionality.

G cluster_1 Route 2.2: From Acetophenones Start Acetophenone Oximation_Condensation Telescoped Oximation & Hydrazine Condensation Intermediate Nitrosopyrazole Reduction Reduction (e.g., NaBH4/Cu catalyst) Product 3-Aryl-4-aminopyrazole

Figure 3: Workflow for the synthesis of 4-aminopyrazoles from acetophenones.

Representative Experimental Protocol: Synthesis of 3-Aryl-4-aminopyrazoles[7]
  • Nitrosopyrazole Formation: An acetophenone derivative is reacted with an alkyl nitrite and a suitable base, followed by condensation with hydrazine to yield the corresponding nitrosopyrazole.

  • Reduction: The nitrosopyrazole is then reduced using a copper-catalyzed sodium borohydride reduction to afford the 3-aryl-substituted 4-aminopyrazole.

Route 3: Thorpe-Ziegler Cyclization of Enaminonitriles

The Thorpe-Ziegler reaction provides an effective route to 4-aminopyrazoles through the intramolecular cyclization of appropriately substituted nitriles.[7] This method typically involves the reaction of enaminonitriles with α-halo compounds.

Mechanism Insight: The reaction proceeds via N-alkylation of the enaminonitrile with an α-halo compound, followed by a base-mediated intramolecular cyclization where the carbanion attacks the nitrile group, leading to the formation of the 4-aminopyrazole ring.[7]

Comparative Data for Route 3
MethodKey ReagentsTypical YieldsAdvantagesDisadvantages
Conventional Heatingα-haloketones, K₂CO₃, DMFLow to ModerateAccess to highly substituted pyrazolesCan require harsh conditions and long reaction times
Microwave-Assistedα-haloketones, baseImproved yields and shorter reaction timesEnhanced reaction ratesRequires specialized microwave equipment

Route 4: Modern Approaches - Vinyl Azides and Multicomponent Reactions

Recent advances in synthetic methodology have led to more direct and efficient routes to 4-aminopyrazoles.

Synthesis from Vinyl Azides and Hydrazines

A simple and direct synthesis of polysubstituted 4-aminopyrazoles from vinyl azides and hydrazines has been developed, proceeding under mild conditions with moderate to excellent yields.[8]

Multicomponent Reactions (MCRs)

MCRs are powerful tools in modern synthetic chemistry, offering high atom economy and operational simplicity by combining three or more reactants in a single pot.[9][10] Several MCRs have been reported for the synthesis of pyrazole derivatives, including 4-aminopyrazoles.

Causality in Experimental Design: A common MCR strategy involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative.[10][11] The choice of catalyst and reaction conditions can influence the regioselectivity of the final product.

G cluster_2 Route 4.2: Multicomponent Reaction Aldehyde Aldehyde Malononitrile Malononitrile Hydrazine Hydrazine One_Pot_Reaction One-Pot Reaction (with catalyst) Product Substituted 4-Aminopyrazole

Figure 4: Generalized workflow for a multicomponent synthesis of 4-aminopyrazoles.

Conclusion and Future Outlook

The synthesis of substituted 4-aminopyrazoles is a mature field with a rich diversity of available methods. The classical approach of reducing 4-nitropyrazoles remains a robust and reliable option, particularly for simpler substitution patterns. For the construction of more complex and highly functionalized analogs, de novo syntheses based on condensation reactions, such as the Knorr synthesis and its modern variations, offer greater flexibility. The Thorpe-Ziegler cyclization provides another valuable tool for accessing specific substitution patterns.

Emerging methodologies, particularly those involving multicomponent reactions and novel precursors like vinyl azides, are pushing the boundaries of efficiency and sustainability in 4-aminopyrazole synthesis. These modern approaches often provide access to complex molecular architectures in fewer steps and with less waste, aligning with the principles of green chemistry.

The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. By understanding the underlying mechanisms and comparative advantages of each method presented in this guide, researchers can strategically design and execute efficient and effective syntheses of these medicinally important compounds.

References

  • Taylor, E. C., & Palmer, D. C. (1959). The Reaction of Malononitrile with Substituted Hydrazines: New Routes to 4-Aminopyrazolo[3,4-d]pyrimidines. Journal of the American Chemical Society, 81(9), 2263–2266. [Link]

  • (2008). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ResearchGate. [Link]

  • Al-Zaydi, K. M. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 18(5), 5535-5545. [Link]

  • Huang, W., Liu, S., Chen, B., Guo, X., & Yu, Y. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances, 5(41), 32740-32743. [Link]

  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29285-29295. [Link]

  • El-Metwaly, A. M., El-Sayed, N. S., & El-Gazzar, A. B. A. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 15(1), 103525. [Link]

  • Dömling, A. (2006). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 2, 20. [Link]

  • Burgart, Y. V., et al. (2020). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 25(21), 5035. [Link]

  • Abdelhamid, I. A., & El-Faham, A. (2021). Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles. ResearchGate. [Link]

  • Taylor, E. C., & Palmer, D. C. (1959). The Reaction of Malononitrile with Substituted Hydrazines: New Routes to 4-Aminopyrazolo[3,4-d]pyrimidines. ACS Publications. [Link]

  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3803. [Link]

  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. [Link]

  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link]

  • Bollu, V. R., & Sharma, G. V. (2020). Synthesis of 4‐aminopyrazolone amino acids. ResearchGate. [Link]

  • Sapkal, S. B., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Farhat, I., et al. (2020). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1276-1284. [Link]

  • Thomas, J., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 142(7), 3373-3380. [Link]

  • Abdelmoniem, A. M., Elnagdi, M. H., Elsehemy, M. S., & Abdelhamid, I. A. (2018). Studies with Malononitrile Derivatives: Synthesis and Reactivity of 4-Benzylpyrazole-3,5-diamine, 4-Benzylisoxazole-3,5-diamine and Thiazolidin-3-phenylpropanenitrile. ResearchGate. [Link]

  • Espinosa-Bustos, C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 856-896. [Link]

  • Saloutin, V. I., et al. (2020). Biologically active 4‐aminopyrazole derivatives. ResearchGate. [Link]

  • Kumar, V., & Aggarwal, R. (2013). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 9, 2906-2936. [Link]

  • Hassan, A. S., et al. (2022). Scheme 1. The synthetic approach for the synthesis of aminopyrazole 4. ResearchGate. [Link]

  • Biggadike, K., et al. (2007). Process for the preparation of 4-aminopyrazole derivatives.
  • Aggarwal, R., Kumar, V., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. [Link]

  • Wang, Y., et al. (2021). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. The Journal of Organic Chemistry, 87(1), 698-709. [Link]

  • Kumar, A., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Medicinal Chemistry, 13(9), 1113-1120. [Link]

  • Larionov, E. (2022). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Dömling, A. (2012). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Lusardi, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5814. [Link]

Sources

A Spectroscopic Guide to the Protection and Deprotection of Pyrazoles for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2][3][4] The synthesis of complex, substituted pyrazoles often necessitates the use of protecting groups to mask the reactive N-H proton, thereby enabling selective functionalization of the heterocyclic core.[5][6] This guide provides an in-depth spectroscopic comparison of a pyrazole in its N-H unprotected (free) state and its N-protected form, using the common tert-butoxycarbonyl (Boc) group as a representative example. Understanding these spectroscopic shifts is critical for reaction monitoring, purification, and unambiguous characterization of synthetic intermediates and final products.

The "Why": Causality Behind Spectroscopic Changes

The introduction of an electron-withdrawing protecting group, such as Boc, to the pyrazole nitrogen fundamentally alters the electronic environment of the ring. This perturbation has predictable and measurable consequences on the molecule's interaction with different forms of electromagnetic radiation, which are observable in NMR, IR, and UV-Vis spectroscopy. Conversely, the removal (deprotection) of this group restores the original spectroscopic signature of the N-H pyrazole.

Spectroscopic Comparison: Unveiling the Impact of the Boc Group

Let's consider a model system: the transition from a simple pyrazole to its N-Boc protected counterpart.

¹H NMR Spectroscopy: A Tale of Two Protons

The most dramatic changes upon N-protection of a pyrazole are observed in the ¹H NMR spectrum.

  • Disappearance of the N-H Proton: The broad singlet corresponding to the acidic N-H proton of the unprotected pyrazole, typically found far downfield (δ 12-13 ppm), completely disappears upon protection.[7] This is the most definitive indicator of a successful protection reaction.

  • Appearance of Protecting Group Signals: New signals corresponding to the protons of the protecting group will appear. For the Boc group, this is a characteristic sharp singlet integrating to nine protons, usually in the upfield region (δ 1.4-1.6 ppm).[8]

  • Shifts in Ring Proton Resonances: The electron-withdrawing nature of the Boc group deshields the protons on the pyrazole ring, causing their signals to shift downfield. The magnitude of this shift can vary depending on the position of the proton relative to the protected nitrogen.

¹³C NMR Spectroscopy: Tracking the Carbon Skeleton

The ¹³C NMR spectrum provides further evidence of successful protection and offers insights into the electronic redistribution within the pyrazole ring.

  • Protecting Group Carbons: New signals corresponding to the carbons of the protecting group will be evident. For the Boc group, this includes the quaternary carbon of the tert-butyl group (around δ 80-85 ppm) and the carbonyl carbon (around δ 149-155 ppm).[8]

  • Shifts in Ring Carbon Resonances: Similar to the protons, the carbon atoms of the pyrazole ring experience a downfield shift upon N-protection due to the inductive effect of the Boc group. The C3 and C5 carbons, being closest to the nitrogens, are often the most affected.[9][10]

Infrared (IR) Spectroscopy: Vibrational Clues

IR spectroscopy is particularly useful for identifying the presence or absence of specific functional groups.

  • N-H Stretch: A key feature in the IR spectrum of an unprotected pyrazole is the N-H stretching vibration, which typically appears as a broad band in the region of 3100-3300 cm⁻¹. This band will be absent in the spectrum of the N-Boc protected pyrazole.

  • C=O Stretch: The introduction of the Boc group gives rise to a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, typically observed in the range of 1700-1770 cm⁻¹.[8]

UV-Vis Spectroscopy: Probing Electronic Transitions

The electronic structure of the pyrazole ring is altered upon N-protection, which can be observed by UV-Vis spectroscopy.

  • Shifts in Absorption Maxima (λmax): Unprotected pyrazoles typically exhibit a π-π* transition with an absorption maximum around 203-210 nm.[7][11][12] The introduction of the electron-withdrawing Boc group can cause a slight shift in the λmax, often a bathochromic (red) shift to a longer wavelength, reflecting the change in the energy of the electronic transition.

Data Summary: Protected vs. Deprotected Pyrazole

Spectroscopic TechniqueDeprotected Pyrazole (N-H)N-Boc Protected PyrazoleRationale for Change
¹H NMR Broad singlet for N-H (δ ~12-13 ppm)Absence of N-H signalRemoval of the acidic proton
Ring protons at specific chemical shiftsDownfield shift of ring protonsDeshielding by electron-withdrawing Boc group
No signals in δ 1.4-1.6 ppm regionSharp singlet (9H) at δ ~1.4-1.6 ppmPresence of tert-butyl group
¹³C NMR Ring carbons at characteristic chemical shiftsDownfield shift of ring carbonsDeshielding by electron-withdrawing Boc group
No signals for Boc carbonsSignals for Boc quaternary C (~80-85 ppm) and C=O (~149-155 ppm)Presence of Boc group carbons
IR Spectroscopy Broad N-H stretch (~3100-3300 cm⁻¹)Absence of N-H stretchRemoval of N-H bond
Absence of strong C=O stretchStrong C=O stretch (~1700-1770 cm⁻¹)Presence of carbonyl group in Boc
UV-Vis Spectroscopy λmax for π-π* transition (~203-210 nm)Potential bathochromic shift of λmaxAlteration of the aromatic system's electronic structure

Experimental Protocols

The following are generalized, step-by-step methodologies for the N-Boc protection of a pyrazole and its subsequent deprotection.

N-Boc Protection of Pyrazole

This protocol is a self-validating system where successful protection can be confirmed by the spectroscopic changes detailed above.

Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Pyrazole Pyrazole ReactionVessel Stir at Room Temperature Pyrazole->ReactionVessel Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->ReactionVessel Base Base (e.g., Et₃N, DMAP) Base->ReactionVessel Solvent Solvent (e.g., THF, DCM) Solvent->ReactionVessel Workup Aqueous Work-up ReactionVessel->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Spectroscopy Spectroscopic Analysis (NMR, IR) Purification->Spectroscopy Deprotection_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis ProtectedPyrazole N-Boc Protected Pyrazole ReactionVessel Stir at 0 °C to Room Temperature ProtectedPyrazole->ReactionVessel Acid Acid (e.g., TFA, HCl in Dioxane) Acid->ReactionVessel Solvent Solvent (e.g., DCM) Solvent->ReactionVessel Evaporation Solvent Evaporation ReactionVessel->Evaporation Neutralization Neutralization with Base Evaporation->Neutralization Extraction Extraction Neutralization->Extraction Spectroscopy Spectroscopic Analysis (NMR, IR) Extraction->Spectroscopy

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Imperative for Rigorous In Vitro Validation

The 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine scaffold represents a privileged structure in modern medicinal chemistry. Pyrazole derivatives are renowned for their diverse pharmacological activities, frequently serving as the core of compounds targeting critical cellular pathways, particularly as kinase inhibitors in oncology and inflammatory diseases.[1][2][3][4][5] The journey from a newly synthesized compound library based on this scaffold to a viable drug candidate is contingent upon a meticulously planned and rigorously executed in vitro validation cascade.

This guide provides a comparative framework for the essential in vitro assays required to profile and validate novel compounds derived from this pyrazole core. We will move beyond simple protocol recitation to explore the causal logic behind assay selection, experimental design, and data interpretation, ensuring a self-validating system that builds confidence in every result. Our focus is a tiered approach, beginning with broad safety and liability profiling before progressing to specific, mechanism-of-action studies. This strategy ensures that resources are focused on compounds with the highest potential for success by identifying and eliminating problematic candidates early in the discovery pipeline.

Part 1: Foundational Safety and Liability Profiling

Before investigating the specific efficacy of a new chemical entity (NCE), it is paramount to conduct a panel of de-risking assays. These foundational screens identify potential liabilities that could lead to failure in later, more expensive stages of drug development. For our pyrazole derivatives, we will prioritize cytotoxicity, cardiovascular safety (hERG), and metabolic interaction (Cytochrome P450) assays.

Comparative Cytotoxicity Assessment: Establishing a Therapeutic Window

The first question for any potential therapeutic is its general effect on cell viability. Cytotoxicity assays are critical for determining the concentration range at which a compound can be tested for specific effects without causing widespread cell death.[6][7][8] This establishes an initial therapeutic window and is a prerequisite for all subsequent cell-based assays.

G cluster_0 Early Stage Profiling cluster_1 Target Validation & Efficacy cluster_2 Outcome Compound Synthesized Compound Library (Pyrazole Derivatives) Cytotoxicity Cytotoxicity Screening (e.g., MTT, SRB Assays) Compound->Cytotoxicity hERG hERG Safety Screen (e.g., Patch Clamp) Cytotoxicity->hERG Non-toxic concentrations CYP450 CYP450 Inhibition (e.g., Fluorometric) hERG->CYP450 KinaseScreen Primary Biochemical Screen (e.g., Broad Kinase Panel) CYP450->KinaseScreen Acceptable safety profile DoseResponse IC50 Determination (Biochemical) KinaseScreen->DoseResponse Identify 'Hits' CellBased Cell-Based Target Engagement (e.g., Western Blot) DoseResponse->CellBased Confirm potency Lead Lead Candidate CellBased->Lead

Caption: A tiered workflow for in vitro validation of novel compounds.

Comparison of Common Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Assay Enzymatic reduction of yellow tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[7][8]Inexpensive, widely used, extensive literature.Endpoint assay, potential interference from reducing compounds, requires solvent to solubilize formazan.
SRB Assay Staining of total cellular protein by sulforhodamine B (SRB) dye, which binds to basic amino acids.[6]Less interference from compound color/reducing potential, stable endpoint, good linearity.Fixation step required, indirect measure of viability (measures biomass).
ATP Assay Luciferase-based detection of ATP, a marker of metabolically active cells.[8]Highly sensitive, rapid, amenable to high-throughput screening.Signal can be transient, sensitive to metabolic state changes not directly related to viability.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in culture medium. The concentration range should be broad (e.g., 0.01 µM to 100 µM) to capture the full dose-response curve. Treat cells and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will convert the soluble MTT to insoluble purple formazan crystals.[7]

  • Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]

Cardiovascular Safety: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias.[10][11] Regulatory agencies like the FDA mandate that hERG liability be assessed for new drug candidates.[11][12]

Comparison of hERG Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Manual Patch Clamp "Gold standard" electrophysiological method directly measuring ion flow through the hERG channel in a single cell.[10][11]Highest data quality, provides detailed mechanistic information.Very low throughput, labor-intensive, requires highly skilled operators.
Automated Patch Clamp Electrophysiology performed on automated platforms (e.g., QPatch, SyncroPatch) using specialized microfluidic plates.[10]Higher throughput than manual patch clamp, excellent data quality comparable to the gold standard.High capital cost for instrumentation, still requires specialized expertise.
Thallium Flux Assay A cell-based fluorescence assay where thallium ions act as a surrogate for potassium ions.[13][14] Influx through open hERG channels is detected by a fluorescent dye.[14]High throughput, lower cost, suitable for primary screening.Indirect measurement, prone to false positives/negatives, less sensitive than electrophysiology.

For definitive validation, automated patch clamp is the industry standard, providing a balance of throughput and data fidelity.

Protocol: Automated Patch Clamp hERG Assay

  • Cell Culture: Use a stable cell line expressing the hERG channel, such as HEK293-hERG cells.[10]

  • Assay Preparation: Harvest cells and prepare a single-cell suspension for the automated patch clamp system (e.g., QPatch HTX or SyncroPatch 384PE).[10]

  • Compound Application: Prepare a series of compound concentrations (typically 0.1, 1, and 10 µM) in the appropriate extracellular solution.[10]

  • Voltage Protocol: Apply a specific voltage protocol to the cells to elicit the hERG current. A typical protocol involves a depolarization step to open the channels followed by a repolarization step where the characteristic "tail current" is measured.[12]

  • Data Acquisition: The system records the hERG tail current before and after the sequential application of increasing concentrations of the test compound. A known hERG inhibitor (e.g., E-4031 or Cisapride) serves as a positive control.[10][12]

  • Analysis: The percentage of inhibition of the hERG current is calculated for each concentration. An IC50 value is determined by fitting the data to a dose-response curve.

Drug-Drug Interactions: Cytochrome P450 (CYP) Inhibition

Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism.[15][16] Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs) by altering the plasma concentration of co-administered drugs.[15][17][18] Screening against the most common isoforms (CYP3A4, 2D6, 2C9, 2C19, and 1A2) is a regulatory expectation.[18][19]

G HLM Human Liver Microsomes (HLM) or Recombinant CYPs Incubate Incubation with NADPH Regeneration System HLM->Incubate Substrate CYP Isoform-Specific Probe Substrate Substrate->Incubate Compound Test Compound (Pyrazole Derivative) Compound->Incubate Reaction Metabolite Formation Incubate->Reaction Detect Detection (LC-MS/MS or Fluorescence) Reaction->Detect Analysis Calculate % Inhibition and IC50 Value Detect->Analysis

Caption: Workflow for an in vitro CYP450 inhibition assay.

Protocol: Fluorometric CYP450 Inhibition Assay

  • Reagent Preparation: Use either human liver microsomes (HLMs) or recombinant CYP enzymes.[17][19] Prepare solutions of isoform-specific fluorogenic probe substrates and a NADPH regeneration system.

  • Plate Setup: In a 96-well plate, add the enzyme source, buffer, and the test pyrazole compound at various concentrations (e.g., 0.1 to 50 µM). Include a vehicle control and a known inhibitor for each CYP isoform as a positive control (e.g., Ketoconazole for CYP3A4).

  • Reaction Initiation: Pre-incubate the plate, then initiate the metabolic reaction by adding the NADPH regeneration system and the specific fluorogenic substrate.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (e.g., 30-60 minutes). The fluorescent product is generated by the active CYP enzyme.[19]

  • Data Analysis: Determine the rate of reaction (slope of the fluorescence vs. time curve) for each well. Calculate the percent inhibition for each test compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Part 2: Target-Specific Efficacy and Mechanism of Action

With a clean safety profile, the focus shifts to validating the intended biological activity. Many pyrazole derivatives are designed as kinase inhibitors.[1][20] A tiered approach, starting with a broad biochemical screen and progressing to a targeted cell-based assay, is the most efficient validation strategy.[21]

G Start Compound with Acceptable Safety Profile Tier1 Tier 1: Broad Kinase Panel (Biochemical Screen @ 10 µM) Start->Tier1 Analysis1 Identify 'Hits' (% Inhibition > 50%) Tier1->Analysis1 Tier2 Tier 2: IC50 Determination (Biochemical Assay) Analysis1->Tier2 Analysis2 Confirm Potency & Selectivity Tier2->Analysis2 Tier3 Tier 3: Cellular Target Engagement (Western Blot for p-Substrate) Analysis2->Tier3 Result Validated 'Hit' Compound Tier3->Result

Caption: A tiered workflow for validating kinase inhibitor efficacy.

Tier 1 & 2: Biochemical Kinase Inhibition

The initial step is to screen the compound against a large panel of purified kinases to identify potential targets and assess selectivity.[21] This is followed by a full dose-response curve for any identified 'hits' to determine a precise IC50 value. The ADP-Glo™ assay is a robust, luminescence-based method widely used for this purpose.

Protocol: ADP-Glo™ Kinase Assay (Biochemical IC50)

  • Kinase Reaction: In a multi-well plate, combine the purified kinase of interest, its specific substrate, and serial dilutions of the pyrazole test compound.

  • Initiation: Start the kinase reaction by adding ATP. Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.[21]

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. This step is crucial to prevent interference in the next step.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP generated by the kinase reaction into ATP.

  • Luminescence Detection: The newly generated ATP is used by a luciferase enzyme in the detection reagent to produce a luminescent signal, which is directly proportional to the kinase activity. Measure the signal with a plate reader.[21]

  • Analysis: The luminescent signal decreases as kinase activity is inhibited. Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.[21]

Tier 3: Cellular Target Engagement

A potent biochemical inhibitor must also be effective in the complex environment of a living cell. Cellular target engagement assays confirm that the compound can penetrate the cell membrane, bind to its target kinase, and inhibit its downstream signaling. Western blotting for a phosphorylated substrate of the target kinase is a definitive method for this validation.[21]

Protocol: Western Blot for Phospho-Substrate Inhibition

  • Cell Treatment: Culture a cell line known to have an active signaling pathway involving the target kinase. Treat the cells with various concentrations of the test compound for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells to extract total protein and determine the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT3 if targeting a JAK kinase).

    • Wash and then incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting light signal.

  • Analysis: A decrease in the band intensity for the phospho-substrate with increasing compound concentration indicates successful target inhibition in the cell. Re-probe the blot with an antibody for the total substrate protein to ensure equal protein loading.

Comparative Data Summary

Effective data presentation is crucial for decision-making. The results from the validation cascade should be summarized in a clear, comparative format.

Table 3: Hypothetical Validation Data for Pyrazole Derivatives

Compound IDCytotoxicity IC50 (MCF-7, µM)hERG Inhibition IC50 (µM)CYP3A4 Inhibition IC50 (µM)Target Kinase IC50 (Biochemical, nM)Cellular p-Substrate IC50 (nM)
PYZ-001 15.2> 30> 5025150
PYZ-002 > 50> 308.5450> 1000
PYZ-003 2.11.2> 501055
Ref. Cmpd 25.0> 3022.130200

In this hypothetical example, PYZ-001 emerges as a promising lead. It demonstrates good potency against the target kinase that translates to the cellular level, coupled with a clean safety profile (low cytotoxicity, no hERG or CYP3A4 inhibition). PYZ-002 is likely deprioritized due to weak potency and CYP3A4 inhibition. PYZ-003 is highly potent but is eliminated due to significant cytotoxicity and hERG liability.

Conclusion

The validation of novel compounds synthesized from the 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine scaffold requires a systematic, multi-faceted in vitro testing strategy. By employing a tiered approach that prioritizes safety and liability assessment before confirming on-target efficacy, researchers can build a robust data package that justifies the advancement of the most promising candidates. The comparative assays and detailed protocols outlined in this guide provide a framework for generating reliable, reproducible, and decision-enabling data, ensuring that only compounds with the highest probability of success proceed toward clinical development.

References

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.

  • Slideshare. hERG Assay.

  • Benchchem. Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.

  • Benchchem. Comparative In Vitro Assay Validation for Kinase Inhibitors Derived from 2,5-Dichloro-4,6-pyrimidinediamine.

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions.

  • National Center for Biotechnology Information. Cell-based hERG Channel Inhibition Assay in High-throughput Format.

  • LifeNet Health LifeSciences. CYP Inhibition Assay.

  • American Chemical Society. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega.

  • Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel.

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.

  • PubMed. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.

  • ResearchGate. Validation of Cell-Based Assays in the GLP Setting: A Practical Guide.

  • Bienta. CYP450 inhibition assay (fluorogenic).

  • U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.

  • Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).

  • ResearchGate. Cell viability evaluation of novel synthesized derivatives (8a–n) measured by MTT assay.

  • Wiley. Validation of Cell-Based Assays in the GLP Setting: A Practical Guide.

  • Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay.

  • ResearchGate. Cell viability assay of the synthesized compounds using two different....

  • National Center for Biotechnology Information. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.

  • PubMed. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors.

  • Taylor & Francis. Viability assays – Knowledge and References.

  • National Center for Biotechnology Information. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.

  • Benchchem. Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon.

  • Sterling Pharma Solutions. Applying analytical method validation to cell-based potency assays.

  • ResearchGate. Hit validation, in vitro assays, and kinase activity assays for....

  • PubMed Central. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors.

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review.

  • Arabian Journal of Chemistry. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.

  • U.S. Food and Drug Administration. Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions.

  • BioAgilytix. Cell Based Assays in Drug Development: Comprehensive Overview.

  • Ofni Systems. Assay Validation Guidelines.

  • BioPharm International. FDA Updates Analytical Validation Guidance.

  • ResolveMass. Essential FDA Guidelines for Bioanalytical Method Validation.

  • YouTube. Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019.

  • Springer. Overview on Biological Activities of Pyrazole Derivatives.

  • International Journal of Pharmaceutical Sciences and Research. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in modern medicinal chemistry. Its unique five-membered aromatic structure, featuring two adjacent nitrogen atoms, serves as an excellent pharmacophore capable of engaging in a multitude of non-covalent interactions, including hydrogen bonding and hydrophobic interactions, with biological targets.[1][2][3] This versatility has led to the development of numerous pyrazole-containing drugs with a wide spectrum of therapeutic applications, from anti-inflammatory agents like Celecoxib to a plethora of kinase inhibitors targeting aberrant signaling in cancer and autoimmune diseases.[4][5]

However, the very features that make the pyrazole core so effective also present a significant challenge: cross-reactivity. An inhibitor designed for a specific target, such as a protein kinase, may bind to and modulate the activity of unintended "off-target" proteins. Such off-target effects can range from therapeutically beneficial (polypharmacology) to severely toxic, potentially derailing an otherwise promising drug candidate.[6][7]

Therefore, a rigorous and multi-faceted approach to assessing inhibitor selectivity is not merely a regulatory checkbox but a cornerstone of rational drug design. This guide provides an in-depth comparison of state-of-the-art methodologies for profiling the cross-reactivity of pyrazole-based inhibitors, explaining the causality behind experimental choices to build a self-validating and trustworthy data package.

The Strategic Imperative of Selectivity Profiling

The goal of a cross-reactivity study is to understand an inhibitor's "interactome"—the full spectrum of its binding partners within the proteome.[8] This is especially critical for kinase inhibitors, as the human kinome contains over 500 members, many of which share highly conserved ATP-binding pockets.[9] A lack of selectivity can lead to unexpected toxicities or diminished efficacy.[6][7] For instance, some pyrazole-based Janus Kinase (JAK) inhibitors show varying degrees of selectivity across the four JAK family members (JAK1, JAK2, JAK3, TYK2), which can influence their safety and efficacy profiles in treating autoimmune diseases.[10][11]

A well-designed selectivity profiling cascade allows researchers to:

  • Identify liabilities early: Flag compounds with problematic off-target profiles before committing extensive resources.

  • Optimize lead compounds: Guide structure-activity relationship (SAR) studies to improve selectivity.

  • Elucidate mechanisms of action: Uncover novel targets that may contribute to the compound's efficacy or toxicity.

  • Build a robust regulatory submission package: Provide comprehensive data on the inhibitor's specificity.

Our comparative analysis will follow a logical progression, starting from broad, high-throughput biochemical assays and moving towards more physiologically relevant cell-based methods.

Section 1: Broad-Spectrum Biochemical Profiling — Casting a Wide Net

The first step in assessing cross-reactivity is typically a large-scale biochemical screen to quickly identify a compound's potential binding partners from a purified, recombinant protein library.

Large-Panel Kinase Screening (Kinome Scanning)

For pyrazole-based kinase inhibitors, kinome scanning is the industry-standard initial assessment. This method evaluates the inhibitor's ability to compete with a known ligand for binding to a large panel of kinases, often covering a significant portion of the human kinome.[12]

Causality Behind the Choice: Kinome scanning provides a rapid, quantitative, and comprehensive overview of a compound's selectivity.[12] By measuring binding affinity (e.g., Kd) or percent inhibition at a fixed concentration, it allows for direct comparison of potency against hundreds of kinases simultaneously. This initial broad view is essential for identifying even distantly related kinases that might be potently inhibited.

Experimental Workflow Diagram:

KinomeScanWorkflow cluster_prep Preparation cluster_assay Binding Competition Assay cluster_detection Detection & Analysis Test_Compound Test Pyrazole Inhibitor Incubation Incubate Inhibitor with Kinase Panel Test_Compound->Incubation Kinase_Panel Immobilized Kinase Panel (e.g., >400 kinases) Kinase_Panel->Incubation Add_Probe Add Affinity-Tagged Reference Ligand (Probe) Incubation->Add_Probe Equilibration Allow to Reach Binding Equilibrium Add_Probe->Equilibration Wash Wash Unbound Components Equilibration->Wash Quantify Quantify Bound Probe (e.g., qPCR, Luminescence) Wash->Quantify Data_Analysis Calculate % Inhibition or Kd Generate Kinome Tree Quantify->Data_Analysis

Caption: High-level workflow for a competition binding-based kinome scan.

Leading Platform Example: KINOMEscan®

The KINOMEscan® platform is a widely used example that employs a DNA-tagged kinase and an immobilized ligand. The amount of kinase bound to the solid support is measured by qPCR. If the test inhibitor binds to the kinase, it prevents the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal. This technology measures thermodynamic inhibitor binding constants, enabling robust analysis.[13]

Protocol Snapshot: Generic Kinome Scan

  • Compound Preparation: The pyrazole inhibitor is solubilized in DMSO to create a high-concentration stock solution.

  • Assay Plate Preparation: The inhibitor is serially diluted and added to microplate wells containing the specific kinase from the panel.

  • Binding Reaction: An affinity-tagged reference ligand (probe) is added to all wells. The plate is incubated to allow the binding competition to reach equilibrium.

  • Capture: The reaction mixture is passed over a solid support that captures the probe. Kinase that is bound to the probe will be retained.

  • Washing: Unbound kinase and inhibitor are washed away.

  • Detection: The amount of retained kinase is quantified. The signal is inversely proportional to the inhibitor's binding affinity.

  • Data Analysis: Results are often visualized on a "kinome tree," providing an intuitive map of selectivity.

Section 2: Cellular Target Engagement — Confirming Interaction in a Native Environment

Biochemical assays, while powerful, test interactions with isolated proteins. They cannot account for the complexities of the cellular environment, such as ATP concentration, scaffolding proteins, or cell membrane permeability. Therefore, the next critical step is to validate on-target and off-target interactions within intact cells.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method based on the principle of ligand-induced thermal stabilization.[14] When a drug binds to its target protein, the resulting complex is often more resistant to thermal denaturation than the protein alone.[15][16] This change in thermal stability can be measured to confirm target engagement inside the cell.[14][15][17]

Causality Behind the Choice: CETSA provides direct, label-free evidence of a physical interaction between the inhibitor and its target in a physiological context.[16] It is an invaluable tool for confirming that a compound not only binds its intended target but also engages potential off-targets identified in biochemical screens. A lack of thermal shift for a putative off-target suggests it may not be a relevant interaction in cellulo.

Experimental Workflow Diagram:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Treat_DMSO Treat with Vehicle (DMSO Control) Cells->Treat_DMSO Treat_Inhibitor Treat with Pyrazole Inhibitor Cells->Treat_Inhibitor Heat_DMSO Heat aliquots to varying temperatures Treat_DMSO->Heat_DMSO Heat_Inhibitor Heat aliquots to varying temperatures Treat_Inhibitor->Heat_Inhibitor Lysis Cell Lysis Heat_DMSO->Lysis Heat_Inhibitor->Lysis Centrifuge Centrifugation to remove aggregated protein Lysis->Centrifuge Detect Detect soluble protein (Western Blot, MS) Centrifuge->Detect Plot Plot Melt Curves & Determine ΔTagg Detect->Plot

Caption: The experimental workflow for a classic CETSA experiment.

Protocol Snapshot: CETSA by Western Blot

  • Cell Culture & Treatment: Grow cells to confluency. Treat one set of cells with the pyrazole inhibitor at the desired concentration and another set with vehicle (e.g., DMSO) for a specified time.

  • Harvesting: Harvest the cells and resuspend them in a buffer, keeping them intact.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells (e.g., by freeze-thaw cycles or sonication).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the supernatant by Western Blot or other protein detection methods.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both treated and untreated samples. A shift in the melting curve (ΔTagg) for the inhibitor-treated sample indicates target engagement.[14][18]

This protocol can be adapted to an isothermal dose-response format (ITDRF), where cells are treated with varying inhibitor concentrations and heated at a single, optimized temperature to determine cellular potency.[17]

Section 3: Unbiased Proteome-Wide Profiling — Discovering the Unexpected

While targeted methods like kinome scanning and CETSA are excellent for validation, they are inherently biased toward known targets. Chemoproteomic strategies offer an unbiased approach to identify all proteins that interact with an inhibitor directly from a complex biological sample.[19][20]

Affinity-Based Chemoproteomics

This technique uses a modified version of the inhibitor as a "bait" to pull down its binding partners from a cell lysate.

Causality Behind the Choice: This is a discovery-oriented approach. It can identify completely novel or unexpected off-targets that would be missed by panel-based screens.[21] This is crucial for understanding idiosyncratic toxicity or uncovering new therapeutic opportunities.

Protocol Snapshot: Affinity Pulldown Coupled to Mass Spectrometry (MS)

  • Probe Synthesis: Synthesize a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to the pyrazole inhibitor. This must be done carefully to avoid disrupting the inhibitor's binding activity.

  • Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest.

  • Affinity Pulldown: The biotinylated probe is immobilized on streptavidin-coated beads. The cell lysate is incubated with the beads. Proteins that bind to the inhibitor probe are captured.

  • Competition (Control): A parallel experiment is run where the lysate is pre-incubated with an excess of the free, untagged inhibitor. True binding partners will be competed off the beads, while non-specific binders will remain.

  • Washing & Elution: The beads are washed extensively to remove non-specific proteins. The specifically bound proteins are then eluted.

  • Identification by MS: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20]

  • Data Analysis: Proteins that are significantly enriched in the probe pulldown compared to the competition control are identified as specific interactors.

Section 4: Data Synthesis and Comparison of Methodologies

No single method tells the whole story. The strength of a cross-reactivity study lies in the integration of orthogonal approaches. A high-confidence off-target is one that is identified in a broad biochemical screen, confirmed to be engaged in intact cells via CETSA, and ideally, also appears in an unbiased chemoproteomic screen.

Table 1: Comparison of Cross-Reactivity Profiling Methodologies

Methodology Principle Primary Output Strengths Limitations
Kinome Scanning In vitro competition binding% Inhibition or Kd vs. a large panelHigh-throughput, quantitative, broad coverageLacks cellular context, may produce false positives/negatives
CETSA Ligand-induced thermal stabilizationTarget engagement in intact cells (ΔTagg)High physiological relevance, confirms target engagementLower throughput, requires specific antibodies or MS, not a discovery tool
Affinity Proteomics Affinity capture of binding partnersIdentity of interacting proteins from lysateUnbiased discovery of novel off-targetsRequires probe synthesis, potential for steric hindrance, identifies binders in lysate not necessarily in live cells

Case Study: Cross-Reactivity of Celecoxib

Celecoxib, a well-known pyrazole-based inhibitor, provides an excellent real-world example. While designed as a selective inhibitor of cyclooxygenase-2 (COX-2), extensive studies have revealed numerous off-target activities that may contribute to both its therapeutic and adverse effects.[22][23]

Table 2: Known On- and Off-Target Activities of Celecoxib

Target Primary Effect Method of Identification Potential Consequence Reference
COX-2 (On-Target) Inhibition of prostaglandin synthesisEnzymatic AssaysAnti-inflammatory, Analgesic[22][23]
PDK1 InhibitionIn vitro kinase assays, cellular assaysPro-apoptotic effects in cancer cells[24]
Carbonic Anhydrases InhibitionEnzymatic AssaysContributes to anti-tumor effects[24]
Sarcoplasmic/ER Ca2+ ATPase (SERCA) InhibitionCellular AssaysInduction of ER stress and apoptosis[24]
Akt Pathway Reduced ActivityWestern Blot in treated cellsReduced cell survival, anti-cancer effect[25]

This case study highlights the importance of looking beyond the primary target. The inhibition of PDK1 and carbonic anhydrases, for example, was discovered through further investigation and contributes to Celecoxib's documented anti-tumor properties.[24]

Conclusion

Characterizing the cross-reactivity of pyrazole-based inhibitors is a complex but essential task in drug development. A tiered, integrated strategy provides the most reliable and comprehensive understanding of a compound's selectivity. By starting with broad biochemical screens to cast a wide net, followed by cell-based target engagement assays like CETSA to confirm physiological relevance, and employing unbiased chemoproteomic approaches to uncover unexpected interactions, researchers can build a robust data package. This rigorous, multi-faceted approach is the bedrock of scientific integrity, enabling the development of safer, more effective medicines by fully understanding the molecular interactions of these powerful therapeutic agents.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Kahtani, A. A., & El-Shaer, N. S. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4937. Available from: [Link]

  • Diaconescu, A.-M., et al. (2024). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK pathways with promising anticancer and antifungal activity. ResearchGate. Available from: [Link]

  • Bantscheff, M., & Drewes, G. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Bioorganic & Medicinal Chemistry, 20(6), 1973-1978. Available from: [Link]

  • St. John-Williams, L., et al. (2018). Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. Journal of Proteome Research, 17(9), 3136-3145. Available from: [Link]

  • Winthrop, K. L., et al. (2024). JAK inhibitor selectivity: new opportunities, better drugs? Nature Reviews Rheumatology. Available from: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 163-181. Available from: [Link]

  • Patel, M., & Tadi, P. (2023). Celecoxib. StatPearls. Available from: [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 259-271. Available from: [Link]

  • Patsnap. (2024). What is the mechanism of Celecoxib? Patsnap Synapse. Available from: [Link]

  • BML Bio-Lab. (n.d.). Kinase Screening & Profiling Service. BML Bio-Lab. Available from: [Link]

  • Schwartz, D. M., et al. (2016). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Journal of Inflammation Research, 9, 239-247. Available from: [Link]

  • Martinez Molina, D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2447-2457. Available from: [Link]

  • ResearchGate. (2021). Chemoproteomic strategies for drug target identification. ResearchGate. Available from: [Link]

  • Cilibrizzi, A., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 27(19), 6563. Available from: [Link]

  • ResearchGate. (n.d.). The designed pyrazole-based target compounds. ResearchGate. Available from: [Link]

  • Gadina, M., et al. (2023). JAK inhibitors selectivity: New opportunities, better drugs? Trepo.niams.nih.gov. Available from: [Link]

  • Longdom Publishing. (n.d.). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Longdom Publishing. Available from: [Link]

  • Zhang, H., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(12), e4450. Available from: [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available from: [Link]

  • Henderson, M. J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2337752. Available from: [Link]

  • Choy, E. H. (2018). Clinical significance of Janus Kinase inhibitor selectivity. Rheumatology, 58(6), 953-962. Available from: [Link]

  • Zhao, Q., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 28(13), 5184. Available from: [Link]

  • Thomas, D. G., et al. (2011). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics, 12(11), 1617-1628. Available from: [Link]

  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1200. Available from: [Link]

  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(1), 379-388. Available from: [Link]

  • Martinez Molina, D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2447-2457. Available from: [Link]

  • American Association For Cancer Research. (2004). Mayo Researchers Define Celecoxib Pathways And Mechanisms For Tumor Reduction. ScienceDaily. Available from: [Link]

  • Piazza, I., et al. (2020). A machine learning-based chemoproteomic approach to identify drug targets and binding sites in complex proteomes. Nature Communications, 11(1), 4200. Available from: [Link]

  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 920-931. Available from: [Link]

  • RhAPP. (2025). How Does the Selectivity of TYK2 and JAK Enzyme Inhibition Influence Their Safety Profiles. YouTube. Available from: [Link]

  • DiscoverX. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Drug Target Review. Available from: [Link]

  • Gauthier, J. S. J., et al. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals, 3(10), 3334-3372. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work extends beyond the synthesis and application of novel compounds; it encompasses a cradle-to-grave responsibility for the chemicals we handle. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine is a valuable synthetic intermediate, particularly in medicinal chemistry, where its pyrazole core and protected amine functionality serve as a scaffold for more complex molecules.[1] However, its chemical properties necessitate a rigorous and informed approach to its disposal.

This guide provides a comprehensive, step-by-step operational plan for the safe and compliant disposal of this compound. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact, reflecting the core principles of responsible chemical stewardship.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine is classified as a hazardous substance. The primary risks are associated with direct contact and inhalation. A summary of its hazard profile, based on the Globally Harmonized System (GHS), is provided below.

Hazard Class GHS Pictogram Signal Word Hazard Statement Implication for Handling and Disposal
Acute Toxicity, OralGHS07 Exclamation MarkWarning H302: Harmful if swallowed[2][3][4]Ingestion can cause significant health effects. Waste containers must be securely sealed to prevent accidental ingestion.
Skin IrritationGHS07 Exclamation MarkWarning H315: Causes skin irritation[2][4]Direct contact can cause inflammation and redness. Requires the use of appropriate gloves and a lab coat.
Eye IrritationGHS07 Exclamation MarkWarning H319: Causes serious eye irritation[2][4]Vapors or direct contact can cause significant eye damage. Mandates the use of safety glasses or goggles.
Specific Target Organ ToxicityGHS07 Exclamation MarkWarning H335: May cause respiratory irritation[2][4][5]Inhalation of the powder can irritate the respiratory tract. Handling should occur in a well-ventilated area or chemical fume hood.

Chemical Reactivity Considerations: Beyond its toxicological profile, two key chemical properties dictate its handling and segregation:

  • Acid Sensitivity : The tetrahydropyran (THP) group is a common protecting group for alcohols and amines and is notably labile under acidic conditions.[1][6] Contact with acidic waste streams can cleave the THP group, leading to uncontrolled reactions or the generation of different chemical species.

  • Incompatibility with Strong Oxidizers : Like most organic amines, this compound is incompatible with strong oxidizing agents.[4] Mixing with such materials could lead to a vigorous, exothermic reaction, posing a fire or explosion risk.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to managing waste streams containing 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the compound's known hazards.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_final Storage & Final Disposal A Identify Waste Stream (Solid, Liquid, Empty Container) B Consult Safety Data Sheet (SDS) & Assess Hazards A->B C Don Appropriate Personal Protective Equipment (PPE) B->C D Is waste solid? (e.g., unused powder, contaminated items) C->D E Collect in labeled, sealed container for HAZARDOUS SOLID WASTE D->E Yes F Is waste liquid? (e.g., reaction mixtures, solutions) D->F No L Store sealed waste container in designated Satellite Accumulation Area (SAA) E->L G Collect in labeled, leak-proof container for HAZARDOUS LIQUID WASTE (Specify 'Amine / Pyrazole Waste') F->G Yes H Is it an empty container? F->H No G->L I Triple-rinse with suitable solvent (e.g., Ethanol, Acetone) H->I Yes J Collect rinsate in HAZARDOUS LIQUID WASTE container I->J K Deface label on empty container & dispose in regular trash J->K K->L M Ensure SAA is at/near point of generation L->M N Arrange for pickup by Institutional EHS or Licensed Waste Contractor M->N

Sources

Personal protective equipment for handling 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine

As a novel research chemical, 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine lacks a comprehensive, publicly available toxicological profile. Therefore, a rigorous safety assessment must be built by analyzing its constituent chemical moieties: the pyrazole core, the heterocyclic amine group, and the tetrahydropyran (THP) protecting group. This guide provides a detailed operational plan based on this principle of hazard assessment by analogy, ensuring a robust margin of safety for all laboratory procedures.

Hazard Assessment: A Synthesis of Functional Group Toxicology

The primary directive for handling chemicals with unknown toxicity is to treat them as potentially hazardous. The structure of this compound suggests multiple potential hazards.

  • Pyrazole Core: Pyrazole and its derivatives are known to be biologically active.[1] The parent compound, pyrazole, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2][3][4] Chronic exposure in animal studies has been linked to liver damage.[3][5]

  • Heterocyclic Aromatic Amine: This functional group is the source of the most significant potential health risks. Aromatic amines as a class are associated with health hazards including carcinogenicity and mutagenicity.[6][7] They are often lipid-soluble and can be readily absorbed through the skin, making dermal contact a critical exposure route.[6] Metabolic activation of aromatic amines in the body is a key mechanism of their toxicity.[8]

  • Tetrahydropyran (THP) Group: The THP ether is generally a stable protecting group. However, related cyclic ethers like tetrahydrofuran (THF) are known to form explosive peroxides upon prolonged exposure to air.[9][10] While the risk is lower than with THF, it is a prudent practice to date the container upon receipt and opening. Furthermore, a related tetrahydropyran derivative is noted to cause severe skin burns and eye damage.[11]

Based on this composite analysis, 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine should be handled as a substance that is acutely toxic, a skin/eye irritant or corrosive, a potential skin sensitizer, and a suspected mutagen or carcinogen.

Hazard CategoryAssociated Functional GroupPotential Effects
Acute Toxicity (Oral) PyrazoleHarmful if swallowed.[3]
Skin Irritation/Corrosion Pyrazole, Aromatic Amine, THP derivativeMay cause skin irritation or chemical burns.[2][11]
Eye Irritation/Damage Pyrazole, THP derivativeMay cause serious eye irritation or damage.[2][11]
Respiratory Irritation PyrazoleInhalation of dust or aerosols may irritate the respiratory tract.[3]
Dermal Absorption Aromatic AmineReadily absorbed through the skin, leading to systemic toxicity.[6]
Chronic Toxicity Aromatic AmineSuspected carcinogen/mutagen.[7]
Chemical Reactivity THP EtherPotential for peroxide formation over time.[10]
Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to mitigate the identified risks. The goal is to create a complete barrier between the researcher and the chemical.[12][13]

  • Hand Protection: Double-gloving is mandatory. Use a nitrile glove as the inner layer and a thicker, chemical-resistant glove (e.g., butyl rubber or laminate) as the outer layer. Gloves must be inspected for defects before each use and removed promptly and properly to avoid skin contact.[14] Contaminated gloves must be disposed of as hazardous waste.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required at all times.[11] When there is a risk of splashes, such as during solution transfers or heating, a full-face shield must be worn in addition to the goggles.

  • Body Protection: A flame-resistant laboratory coat is required. For procedures involving larger quantities (>5 g) or significant splash potential, a chemically resistant apron or disposable coveralls should be worn over the lab coat.[15]

  • Respiratory Protection: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood to control exposure to dust or aerosols.[16] If there is a potential for exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor/particulate combination cartridge is required.[17]

Workflow for Hazard Assessment and PPE Selection

The following diagram outlines the logical process for assessing a novel chemical and selecting the appropriate level of personal protective equipment.

Hazard_Assessment_Workflow Figure 1. Decision Workflow for Chemical Handling cluster_assessment Hazard Identification cluster_controls Control Implementation cluster_procedures Operational Plan A Identify Chemical: 1-(THP)-1H-pyrazol-4-amine B SDS Available? A->B C Analyze Functional Groups: - Pyrazole - Aromatic Amine - THP Ether B->C No D Review SDS for Analogues: - Pyrazole [2,3] - Aromatic Amines [9] - THP Derivatives [1,7] C->D E Synthesize Hazard Profile: - Irritant/Corrosive - Acutely Toxic - Dermal Absorber - Suspected Carcinogen D->E F Engineering Controls: - Chemical Fume Hood - Eyewash/Safety Shower E->F G Personal Protective Equipment (PPE) Selection F->G H Body: - Lab Coat - Apron/Coveralls G->H I Hands: - Double Gloves (Nitrile + Butyl) G->I J Eyes/Face: - Goggles + Face Shield G->J K Respiratory: - Fume Hood (Primary) - Respirator (Emergency) G->K L Develop SOP: - Handling - Spill Response - Disposal G->L M Conduct Work L->M

Caption: Risk assessment workflow for novel compounds.

Step-by-Step Operational Procedures

Adherence to a strict protocol is essential for minimizing exposure.

A. Engineering Controls & Preparation:

  • Fume Hood: Verify that the chemical fume hood has a current certification and that the airflow is functioning correctly.

  • Work Area: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, plastic-backed paper.

  • Safety Equipment: Ensure unobstructed access to a safety shower and eyewash station.[18] Have a spill kit rated for solid and liquid chemical spills readily available.

B. Handling and Weighing (Solid):

  • Don all required PPE before entering the designated handling area.

  • Perform all manipulations of the solid compound, including container opening and weighing, within the fume hood.

  • Use tools (spatulas, weighing paper) dedicated to this compound. Do not use compressed air to clean balances or work surfaces.

  • After weighing, carefully seal the primary container. Decontaminate the exterior of the container with a damp wipe (e.g., 70% ethanol) before returning it to storage.

  • Decontaminate all tools and the work surface. Dispose of all contaminated disposable materials (wipes, weighing paper, gloves) in a designated hazardous waste container.[4]

C. Solution Preparation and Transfer:

  • Add solvent to the solid slowly to avoid splashing and aerosol generation.

  • If the dissolution process is exothermic, use an ice bath for temperature control.

  • When transferring solutions, use a syringe or cannula for liquid transfers to minimize the risk of spills.

  • Always transport chemicals in secondary containment (e.g., a bottle carrier or beaker).[18]

Emergency & Spill Response

A. Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[19] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[19] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[19] Seek immediate medical attention.

B. Spill Containment:

  • Small Spill (< 1 g or < 50 mL solution): If you are trained and it is safe to do so, contain the spill using an appropriate absorbent from the spill kit. Cover the spill with absorbent material, then carefully scoop the material into a labeled hazardous waste container. Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (> 1 g or > 50 mL solution): Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill yourself.

Waste Disposal Plan

All waste generated from handling this compound must be treated as hazardous.

  • Solid Waste: All contaminated items, including gloves, wipes, absorbent pads, and empty containers, must be collected in a clearly labeled, sealed hazardous waste container.[4]

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[3][4] The pH of the waste should be kept near neutral to avoid potential degradation of the THP group.

Consult your institution's EHS department for specific collection and disposal procedures.[3] Never dispose of this chemical down the drain.[19]

By implementing these comprehensive safety measures, researchers can effectively manage the risks associated with handling 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine, ensuring a safe laboratory environment for the pursuit of scientific discovery.

References

  • Environmental Protection Agency. (n.d.). SAFETY DATA SHEET 1-(2-tetrahydropyranyl)-1h-pyrazole.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Pyrazole.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Pyrazole.
  • ChemicalBook. (2025, December 27). Safety Data Sheet: Pyrazole.
  • FUJIFILM Wako Chemicals. (2023, September 29). SAFETY DATA SHEET: 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
  • Sigma-Aldrich. (2025, May 7). SAFETY DATA SHEET.
  • Fisher Scientific. (2014, September 2). SAFETY DATA SHEET: 1-tetrahydro-2H-pyran-4-ylmethanamine.
  • Thermo Fisher Scientific. (2010, September 9). SAFETY DATA SHEET.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Tetrahydro-2H-pyran-2-ol, cyclized form of 5-Hydroxypentanal.
  • Journal of Chemical Health Risks. (2024).
  • University of California, Santa Barbara. (2012, December 14). Tetrahydrofuran (THF) - Standard Operating Procedure.
  • YouTube. (2020, November 18). Anhydrous Ammonia PPE.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction | NIOSH.
  • National Center for Biotechnology Information. (n.d.). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Princeton University. (n.d.). Tetrahydrofuran - Environment, Health & Safety.
  • Columbia University. (n.d.). Chemical Safety Guidelines.
  • Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Enviro Safetech. (n.d.). NIOSH Pocket Guide To Chemical Hazards.
  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Aromatic Amino Compounds.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • University of St Andrews. (2010, July 19). Ethers - Handling and control of exposure.
  • National Academies of Sciences, Engineering, and Medicine. (n.d.). Chapter: 11 Safety Laws and Standards Pertinent to Laboratories.
  • Teamster Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed.
  • Arvia Technology. (n.d.). Pyrazole Removal From Water.
  • National Center for Biotechnology Information. (n.d.). Monocyclic aromatic amines as potential human carcinogens: old is new again.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.